molecular formula C6H14N2O B118890 N-Nitrosodipropylamine CAS No. 621-64-7

N-Nitrosodipropylamine

货号: B118890
CAS 编号: 621-64-7
分子量: 130.19 g/mol
InChI 键: YLKFDHTUAUWZPQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-Nitrosodipropylamine (NDPA) is a significant environmental contaminant and research chemical, primarily recognized for its presence as a toxic nitrogenous disinfection by-product (N-DBP) in water bodies . Despite its low environmental concentrations, NDPA poses a high potential risk due to its potent carcinogenicity and bioaccumulative properties, making it a critical compound for toxicological and environmental science studies . Its key research application lies in developing and evaluating advanced water treatment technologies. Studies have demonstrated the efficacy of functionalized metal-organic frameworks (MOFs), such as UiO-66, for the highly selective adsorption and removal of NDPA from water, involving mechanisms like electron conjugation, coordination reactions, and hydrogen bonding . Furthermore, ultrasonic degradation has been established as an effective advanced oxidation process for decomposing NDPA, with free radical reactions (·OH) playing a significant role at the bubble interface . From a mechanistic toxicology perspective, NDPA, like other alkyl nitrosamines, is known to exert its carcinogenic effects through metabolic activation. This process is initiated by enzymatic α-hydroxylation via cytochrome P450, leading to the formation of a reactive diazonium ion that acts as a DNA alkylating agent, causing the genetic damage that can ultimately lead to cancer . This combination of environmental relevance and a well-defined mechanism of action makes this compound a vital compound for researchers investigating environmental remediation strategies, the fate of disinfection by-products, and the molecular pathways of chemical carcinogenesis.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N,N-dipropylnitrous amide
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InChI

InChI=1S/C6H14N2O/c1-3-5-8(7-9)6-4-2/h3-6H2,1-2H3
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InChI Key

YLKFDHTUAUWZPQ-UHFFFAOYSA-N
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Canonical SMILES

CCCN(CCC)N=O
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Molecular Formula

C6H14N2O
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DSSTOX Substance ID

DTXSID6021032
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Molecular Weight

130.19 g/mol
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Physical Description

N-nitrosodi-n-propylamine is a clear to pale yellow liquid., Yellow liquid; [HSDB], Clear to pale yellow liquid.
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Boiling Point

403 °F at 760 mmHg (NTP, 1992), 206 °C, 403 °F
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Solubility

Solubility in water (approximately 1%), Slightly soluble in water, Miscible with ethanol, ether, Soluble in organic solvents and lipids
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Density

0.9163 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9163 g/cu cm at 20 °C, 0.9163
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Vapor Pressure

0.39 [mmHg]
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Color/Form

Gold, Yellow liquid

CAS No.

621-64-7
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Foundational & Exploratory

N-Nitrosodipropylamine (NDPA): A Technical Guide to its Metabolic Activation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodipropylamine (NDPA) is a symmetrical dialkylnitrosamine that has been identified as a potent carcinogen in various animal models.[1] Its presence in the environment, certain foods, and as a potential impurity in pharmaceutical products necessitates a thorough understanding of its metabolic fate and the mechanisms by which it exerts its carcinogenic effects. This technical guide provides an in-depth overview of the core metabolic activation pathways of NDPA, focusing on the enzymatic processes, resulting metabolites, and the generation of reactive intermediates that can interact with cellular macromolecules. The guide is intended for researchers, scientists, and drug development professionals involved in toxicology, drug metabolism, and cancer research.

Core Metabolic Activation Pathways

The carcinogenicity of NDPA is not inherent to the parent molecule but is a consequence of its metabolic activation, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. The metabolic activation of NDPA proceeds through several key pathways, including α-hydroxylation, β-hydroxylation, and subsequent β-oxidation. These processes convert the relatively inert NDPA into highly reactive electrophilic species capable of forming covalent adducts with DNA, a critical initiating event in chemical carcinogenesis.

α-Hydroxylation: The Primary Activation Pathway

The principal pathway for the metabolic activation of NDPA is the hydroxylation of the carbon atom adjacent (in the α-position) to the N-nitroso group.[2] This reaction is predominantly catalyzed by cytochrome P450 enzymes, with studies implicating CYP2B1 and CYP2E1 as the major isoforms involved.[3]

The α-hydroxylation of NDPA results in the formation of an unstable intermediate, N-nitroso-1-hydroxypropylpropylamine. This intermediate spontaneously decomposes to yield propionaldehyde (B47417) and a highly reactive propyldiazonium ion. The propyldiazonium ion is a potent electrophile that can readily alkylate nucleophilic sites on DNA bases, leading to the formation of DNA adducts.[2]

β-Hydroxylation and Subsequent β-Oxidation

In addition to α-hydroxylation, NDPA can also undergo hydroxylation at the β-carbon position, leading to the formation of N-nitroso-β-hydroxypropylpropylamine (NHPPA).[4] This metabolite is relatively more stable than its α-hydroxy counterpart. NHPPA can be further oxidized in a β-oxidation pathway to form N-nitroso-β-oxopropylpropylamine (NOPPA).[4] Both NHPPA and NOPPA are also considered proximate carcinogens.

The oxidation of NHPPA to NOPPA is catalyzed by both microsomal and cytosolic enzymes.[4] Studies have shown that CYP2B1 and CYP2E1 can catalyze this reaction.[4] NOPPA can then undergo further metabolic activation, though the precise subsequent steps leading to a DNA-reactive species are still under investigation. One proposed pathway involves the formation of a methylating agent, as evidenced by the detection of 7-methylguanine (B141273) adducts in vitro.[4]

Other Metabolic Pathways

While α- and β-hydroxylation are the major activation pathways, other metabolic transformations of NDPA have been reported, including γ-hydroxylation, which is considered a minor pathway. Denitrosation, the removal of the nitroso group, is another potential metabolic route that is generally considered a detoxification pathway.

Quantitative Data on NDPA Metabolism

Enzyme/SystemSubstrateProductRate of FormationReference
Purified Rat CYP2B1NHPPANOPPA16.5 ± 3.1 pmol/pmol P450/h[4]
Purified Rabbit CYP2E1NHPPANOPPA20.0 ± 4.4 pmol/pmol P450/h[4]
Rat Liver MicrosomesNHPPANOPPA95.6 ± 16.5 pmol/min/mg protein[4]
Rat Liver CytosolNHPPANOPPA13.7 ± 3.0 pmol/min/mg protein[4]

Note: The lack of comprehensive Michaelis-Menten kinetic parameters for the initial metabolic steps of NDPA represents a significant data gap in the complete quantitative understanding of its metabolic activation.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the metabolic activation of NDPA.

In Vitro Metabolism of NDPA using Rat Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of NDPA in a complex enzymatic system derived from liver tissue.

Materials:

  • This compound (NDPA)

  • Rat liver microsomes (from phenobarbital (B1680315) or pyridine-induced rats to enrich for CYP2B1 and CYP2E1, respectively)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Internal standard for analytical quantification

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, the NADPH regenerating system, and rat liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add NDPA (dissolved in a suitable solvent like DMSO, final concentration typically in the micromolar to millimolar range) to the pre-incubated mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., ethyl acetate) to precipitate the proteins and extract the metabolites.

  • Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

  • Sample Preparation for Analysis: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for HPLC or LC-MS/MS analysis.

Metabolism of NDPA using a Reconstituted CYP Enzyme System

This protocol allows for the investigation of NDPA metabolism by specific, purified CYP isoforms.

Materials:

  • This compound (NDPA)

  • Purified recombinant CYP enzyme (e.g., CYP2B1 or CYP2E1)

  • Purified NADPH-cytochrome P450 reductase

  • Phospholipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

Procedure:

  • Preparation of the Reconstituted System: On ice, mix the purified CYP enzyme, NADPH-cytochrome P450 reductase, and phospholipid vesicles in potassium phosphate buffer. Allow the components to assemble for a short period.

  • Pre-incubation: Transfer the reconstituted system to a 37°C water bath and pre-incubate for 5 minutes.

  • Initiation of Reaction: Add NDPA to the pre-incubated mixture.

  • Start of Metabolism: Initiate the reaction by adding NADPH.

  • Incubation and Termination: Follow steps 4-7 from the rat liver microsome protocol.

Analysis of NDPA Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation and quantification of NDPA and its metabolites. Specific conditions may need to be optimized based on the analytical standards and instrumentation available.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or mass spectrometric detector.

  • Column: A reverse-phase C18 column is commonly used for the separation of nitrosamines and their metabolites.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for MS detection.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for nitrosamines (e.g., ~230 nm) or mass spectrometry for higher sensitivity and specificity.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of NDPA and its expected metabolites of known concentrations.

  • Sample Injection: Inject a fixed volume of the reconstituted sample extract onto the HPLC column.

  • Chromatographic Separation: Run the HPLC method with the optimized gradient to separate the parent compound and its metabolites.

  • Detection and Quantification: Detect the compounds as they elute from the column. Quantify the metabolites by comparing their peak areas to the standard curves generated from the analytical standards.

Determination of NDPA-DNA Adducts by ³²P-Postlabeling Assay

This is a highly sensitive method for detecting and quantifying DNA adducts formed by carcinogens like NDPA.

Materials:

  • DNA sample (from in vivo or in vitro experiments)

  • Micrococcal nuclease

  • Spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates

Procedure:

  • DNA Digestion: Digest the DNA sample to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the adducted nucleotides by digesting the normal nucleotides to deoxynucleosides with nuclease P1.

  • Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • TLC Separation: Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides by multi-dimensional TLC on PEI-cellulose plates.

  • Detection and Quantification: Visualize the adducted nucleotides by autoradiography and quantify the amount of radioactivity in the adduct spots using a phosphorimager or by scintillation counting. The level of DNA adducts is expressed as relative adduct labeling (RAL), which represents the ratio of adducted nucleotides to total normal nucleotides.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic activation pathways of NDPA and a typical experimental workflow for its in vitro metabolism study.

NDPA_Metabolism cluster_pathways Metabolic Activation of this compound (NDPA) cluster_alpha α-Hydroxylation cluster_beta β-Hydroxylation & β-Oxidation NDPA This compound (NDPA) alpha_OH N-Nitroso-1-hydroxypropylpropylamine (unstable intermediate) NDPA->alpha_OH CYP2B1, CYP2E1 beta_OH N-Nitroso-β-hydroxypropylpropylamine (NHPPA) NDPA->beta_OH CYP Enzymes Propionaldehyde Propionaldehyde alpha_OH->Propionaldehyde PropylDiazonium Propyl Diazonium Ion (Reactive Electrophile) alpha_OH->PropylDiazonium beta_OXO N-Nitroso-β-oxopropylpropylamine (NOPPA) beta_OH->beta_OXO CYP2B1, CYP2E1, Cytosolic Enzymes Methylating_Species Methylating Species (putative) beta_OXO->Methylating_Species DNA_Adducts DNA Adducts PropylDiazonium->DNA_Adducts Alkylation Methylating_Species->DNA_Adducts Methylation

Caption: Metabolic activation pathways of this compound (NDPA).

Experimental_Workflow cluster_workflow In Vitro NDPA Metabolism Experimental Workflow start Start: Prepare Incubation Mixture (Microsomes/CYPs, Buffer, Cofactors) pre_incubation Pre-incubation at 37°C start->pre_incubation add_ndpa Add NDPA to Initiate Reaction pre_incubation->add_ndpa incubation Incubation at 37°C add_ndpa->incubation termination Terminate Reaction (e.g., add cold organic solvent) incubation->termination extraction Extract Metabolites termination->extraction analysis Analyze by HPLC or LC-MS/MS extraction->analysis end End: Data Analysis and Quantification analysis->end

Caption: General experimental workflow for in vitro NDPA metabolism studies.

Conclusion

The metabolic activation of this compound is a complex process involving multiple enzymatic pathways, with α-hydroxylation and β-hydroxylation/oxidation being the most significant. Cytochrome P450 isoforms, particularly CYP2B1 and CYP2E1, play a critical role in converting NDPA into reactive electrophiles that can damage DNA, initiating the carcinogenic process. This technical guide provides a foundational understanding of these pathways, supported by available quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the kinetic parameters of all metabolic steps and to explore the complete profile of DNA adducts formed in vivo. A comprehensive understanding of NDPA metabolism is essential for accurate risk assessment and the development of strategies to mitigate its potential health effects.

References

A Technical Guide to the Synthesis and Purification of N-Nitrosodipropylamine (NDPA) Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-Nitrosodipropylamine (NDPA) is classified as a probable human carcinogen.[1] The synthesis and handling of this compound should only be undertaken by trained professionals in a controlled laboratory setting with appropriate personal protective equipment and engineering controls. This guide is intended for informational purposes for legitimate research and the development of analytical standards only.

Introduction

This compound (NDPA) is a semi-volatile organic compound belonging to the N-nitrosamine class.[2] N-nitrosamines are a group of potent mutagenic and carcinogenic impurities that can form during the manufacturing of active pharmaceutical ingredients (APIs) and drug products.[3][4] The presence of these impurities, even at trace levels, is a significant concern for regulatory agencies and the pharmaceutical industry.[5]

To ensure patient safety and comply with stringent regulatory limits, highly accurate and sensitive analytical methods are required to detect and quantify NDPA in pharmaceuticals, food, and environmental samples.[3][6] The development and validation of these methods depend on the availability of high-purity analytical reference standards.[7] This technical guide provides an in-depth overview of the synthesis, purification, and characterization of an this compound standard for analytical use.

Synthesis of this compound

The most common laboratory synthesis of N-nitrosamines involves the reaction of a secondary amine with an acidic source of nitrite (B80452).[1][2] In the case of NDPA, the precursor is di-n-propylamine, which is reacted with a nitrosating agent, typically formed in situ from sodium nitrite under acidic conditions.[3][8]

Chemical Reaction Pathway

The synthesis proceeds via the nitrosation of di-n-propylamine. Under acidic conditions, sodium nitrite (NaNO₂) forms nitrous acid (HNO₂), which then generates the nitrosating agent, dinitrogen trioxide (N₂O₃).[3] This agent reacts with the secondary amine to yield this compound.

cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products R1 Di-n-propylamine ((CH₃CH₂CH₂)₂NH) P3 Nitrosation Reaction (Aqueous solution, controlled temperature) R1->P3 R2 Sodium Nitrite (NaNO₂) P1 In situ formation of Nitrous Acid (HNO₂) R2->P1 R3 Acid (e.g., HCl) R3->P1 P2 Formation of Nitrosating Agent (N₂O₃) P1->P2 P2->P3 Prod1 This compound (NDPA) P3->Prod1 Prod2 Byproducts (e.g., NaCl, H₂O) P3->Prod2 Crude Crude NDPA Product (in organic solvent) Wash Aqueous Wash (to remove salts and water-soluble impurities) Crude->Wash Dry Drying (with anhydrous Na₂SO₄) Wash->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify Purification Method Concentrate->Purify Distill Vacuum Distillation Purify->Distill for thermally stable compounds Chromo Column Chromatography (e.g., Silica Gel) Purify->Chromo for thermally labile compounds or close-boiling impurities Pure High-Purity NDPA Standard Distill->Pure Chromo->Pure Analysis Purity & Identity Confirmation (GC-MS, NMR, etc.) Pure->Analysis

References

Physicochemical Properties of N-Nitrosodipropylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodipropylamine (NDPA), a member of the N-nitrosamine class of compounds, is a subject of significant interest in toxicological and pharmaceutical research due to its carcinogenic properties. A thorough understanding of its physicochemical characteristics is paramount for assessing its environmental fate, metabolic pathways, and potential for human exposure. This technical guide provides a comprehensive overview of the core physicochemical properties of NDPA, detailed experimental protocols for their determination, and an illustrative representation of its metabolic activation pathway.

Data Presentation: Physicochemical Properties of this compound

The following tables summarize the key quantitative physicochemical data for this compound, facilitating easy comparison and reference.

Property Value Reference(s)
CAS Number 621-64-7[1]
Molecular Formula C₆H₁₄N₂O[2]
Molecular Weight 130.19 g/mol [2]
Appearance Clear to pale yellow liquid[1]
Boiling Point 206 °C (403 °F) at 760 mmHg[2]
Melting Point Not available
Density/Specific Gravity 0.9163 g/cm³ at 20 °C[1]
Vapor Pressure 0.39 mmHg at 25 °C[2]
Water Solubility ~1% (approximately 10,000 mg/L)[2]
Octanol-Water Partition Coefficient (Log Kₒw) 1.36[2]
Refractive Index 1.4437 at 20 °C[2]
Stability Stable in neutral or alkaline aqueous solutions in the dark; light-sensitive, especially to UV light. Slightly less stable in acidic solutions.[2]

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of this compound, based on established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[3][4]

Determination of Boiling Point (OECD TG 103)

The boiling point of this compound can be determined using the ebulliometer method.

  • Apparatus : An ebulliometer equipped with a thermometer and a heating mantle.

  • Procedure :

    • A sample of NDPA is placed in the ebulliometer.

    • The sample is heated, and the temperature is recorded at which the liquid and vapor phases are in equilibrium at a given pressure.

    • The pressure is measured using a manometer.

    • The observed boiling point is corrected to standard pressure (760 mmHg).

  • Data Analysis : The boiling point is reported as the temperature in degrees Celsius at 760 mmHg.

Determination of Water Solubility (Flask Method, OECD TG 105)
  • Apparatus : A constant temperature bath, flasks with stoppers, and an analytical method for quantifying NDPA (e.g., GC-MS or HPLC-UV).

  • Procedure :

    • An excess amount of NDPA is added to a known volume of distilled water in a flask.

    • The flask is agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The solution is then allowed to stand undisturbed to allow for phase separation.

    • Aliquots of the aqueous phase are carefully removed, filtered or centrifuged to remove any undissolved substance.

    • The concentration of NDPA in the aqueous phase is determined using a validated analytical method.

  • Data Analysis : The water solubility is expressed in mg/L or g/L.

Determination of n-Octanol/Water Partition Coefficient (HPLC Method, OECD TG 117)

The octanol-water partition coefficient (Kₒw) is a measure of a chemical's lipophilicity and is determined by measuring its distribution between n-octanol and water.[5]

  • Apparatus : A high-performance liquid chromatograph (HPLC) with a UV detector and a reverse-phase column (e.g., C18).

  • Procedure :

    • A series of reference compounds with known Log Kₒw values are injected into the HPLC system to create a calibration curve.

    • The retention times of the reference compounds are recorded.

    • A solution of NDPA in the mobile phase is then injected into the HPLC system under the same conditions.

    • The retention time of NDPA is determined.

  • Data Analysis :

    • A regression line of Log Kₒw versus the logarithm of the retention time for the reference compounds is plotted.

    • The Log Kₒw of NDPA is then calculated from its retention time using the regression equation.

Determination of Vapor Pressure (Static Method)

This method involves measuring the saturation pressure of the substance in a closed system at a given temperature.[6]

  • Apparatus : A constant-temperature bath, a vacuum-tight sample cell connected to a pressure measuring device (manometer).

  • Procedure :

    • A small amount of NDPA is introduced into the sample cell.

    • The cell is evacuated to remove air and then sealed.

    • The cell is placed in a constant-temperature bath, and the system is allowed to reach equilibrium.

    • The pressure inside the cell, which is the vapor pressure of the substance at that temperature, is measured.

    • Measurements are repeated at different temperatures to obtain the vapor pressure curve.

  • Data Analysis : The vapor pressure is reported in Pascals (Pa) or millimeters of mercury (mmHg) at a specified temperature.

Metabolic Pathway of this compound

This compound requires metabolic activation to exert its carcinogenic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, particularly CYP2E1 and CYP2B1.[7][8] The metabolic activation involves hydroxylation at the α-, β-, or γ-carbon of the propyl chains. The α-hydroxylation pathway is considered the primary route for bioactivation, leading to the formation of unstable intermediates that can alkylate DNA.[8][9]

Metabolic_Pathway_of_NDPA Metabolic Activation of this compound NDPA This compound (NDPA) alpha_hydroxylation α-Hydroxylation NDPA->alpha_hydroxylation CYP2E1, CYP2B1 beta_hydroxylation β-Hydroxylation NDPA->beta_hydroxylation CYP450 gamma_hydroxylation γ-Hydroxylation NDPA->gamma_hydroxylation CYP450 unstable_intermediate Unstable α-hydroxy intermediate alpha_hydroxylation->unstable_intermediate nhppa N-nitroso-β-hydroxypropyl- propylamine (NHPPA) beta_hydroxylation->nhppa gamma_hydroxy_metabolite γ-Hydroxy metabolite gamma_hydroxylation->gamma_hydroxy_metabolite propionaldehyde Propionaldehyde unstable_intermediate->propionaldehyde propyl_diazohydroxide Propyl diazohydroxide unstable_intermediate->propyl_diazohydroxide propyl_diazonium Propyldiazonium ion propyl_diazohydroxide->propyl_diazonium dna_alkylation DNA Alkylation (Carcinogenesis) propyl_diazonium->dna_alkylation noppa N-nitroso-β-oxopropyl- propylamine (NOPPA) nhppa->noppa Oxidation

References

In Vivo Carcinogenic Potential of N-Nitrosodipropylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosodipropylamine (NDPA) is a potent N-nitroso compound that has demonstrated significant carcinogenic potential in various animal models. This technical guide provides an in-depth overview of the in vivo carcinogenicity of NDPA, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms. Through a comprehensive review of key studies, this document summarizes the dose-response relationships, target organ specificity, and the metabolic activation pathways leading to NDPA-induced tumorigenesis. The information is presented to support research, drug development, and regulatory assessment activities related to nitrosamine (B1359907) impurities.

Introduction

N-nitroso compounds, including this compound (NDPA), are a class of genotoxic carcinogens that have been identified as impurities in various consumer products and pharmaceuticals. Understanding the in vivo carcinogenic risk associated with these compounds is of paramount importance for public health and safety. This guide synthesizes the available scientific literature on the carcinogenic effects of NDPA in animal models, providing a detailed resource for the scientific community.

Quantitative Carcinogenicity Data

The carcinogenic effects of NDPA have been primarily investigated in rats and hamsters. The following tables summarize the quantitative data from key long-term carcinogenicity studies.

Carcinogenicity in Rats

Oral administration of NDPA to rats has been shown to induce tumors primarily in the liver, esophagus, and nasal cavity.[1]

Study (Reference) Animal Model Route of Administration Dose Duration of Treatment Tumor Incidence Primary Target Organs
Druckrey et al. (1967)[2]BD RatsDiet30 mg/kg/dayLifetimeHigh IncidenceLiver
Druckrey et al. (1967)[2]BD RatsDiet15 mg/kg/dayLifetimeHigh IncidenceLiver
Druckrey et al. (1967)[2]BD RatsDiet7.5 mg/kg/dayLifetimeHigh IncidenceLiver
Druckrey et al. (1967)[2]BD RatsDiet4 mg/kg/dayLifetimeHigh IncidenceLiver
Lijinsky and Reuber (1983)[1]Female RatsGavage6.3 mg/kg/day (2 days/week)30 weeksHigh IncidenceLiver, Esophagus, Nasal Cavity
Lijinsky and Reuber (1983)[1]Male RatsGavage12.6 mg/kg/day (2 days/week)30 weeksHigh IncidenceLiver, Esophagus, Nasal Cavity
Lijinsky and Reuber (1981)[1]RatsDrinking Water2.6 mg/kg/day (5 days/week)30 weeksHigh IncidenceLiver, Esophagus, Nasal Cavity
Lijinsky and Taylor (1978, 1979)[1]Male RatsDrinking Water5.1 mg/kg/day (5 days/week)30 weeksHigh IncidenceLiver, Esophagus, Nasal Cavity
Carcinogenicity in Hamsters

In Syrian golden hamsters, NDPA has been shown to induce tumors predominantly in the respiratory tract following intratracheal instillation.

Study (Reference) Animal Model Route of Administration Total Dose Duration of Treatment Tumor Incidence Primary Target Organs
Ishinishi et al. (1988)[3][4]Male Syrian Golden HamstersIntratracheal Instillation1.5 mgOnce a week for 15 weeks72%Respiratory Organs

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of carcinogenicity studies. The following sections outline the experimental designs of key studies cited in this guide.

Rat Carcinogenicity Bioassay (Based on Druckrey et al., 1967)
  • Animal Model: BD strains of rats.

  • Administration: NDPA was mixed into the daily food ration.

  • Dose Groups: Multiple dose groups ranging from 4 to 30 mg/kg body weight per day.

  • Control Group: A concurrent control group receiving a standard diet without NDPA.

  • Observation Period: Animals were observed for their entire lifespan.

  • Tumor Assessment: A complete necropsy was performed on all animals. All organs were macroscopically examined, and tissues with suspected tumors, along with major organs, were preserved for histopathological evaluation.

Hamster Respiratory Carcinogenesis Study (Based on Ishinishi et al., 1988)
  • Animal Model: Male Syrian golden hamsters.

  • Preparation of Dosing Solution: NDPA was dissolved in a phosphate (B84403) buffer solution.

  • Administration: The NDPA solution was administered by intratracheal instillation.

  • Dosing Regimen: A total dose of 1.5 mg per animal was administered, divided into weekly instillations over a period of 15 weeks.

  • Control Group: A control group received instillations of the phosphate buffer solution vehicle only.

  • Observation Period: The animals were observed for their entire lifespan.

  • Tumor Assessment: Upon death or sacrifice, a thorough necropsy was conducted. The respiratory tract and other major organs were examined for the presence of tumors, which were then processed for histopathological confirmation.

Molecular Mechanisms of Carcinogenesis

The carcinogenic activity of NDPA, like other N-nitrosamines, is contingent upon its metabolic activation to reactive electrophilic intermediates that can interact with cellular macromolecules, primarily DNA.

Metabolic Activation Pathway

The primary pathway for NDPA bioactivation involves enzymatic oxidation.

NDPA This compound (NDPA) CYP Cytochrome P450 (CYP2E1, CYP2B1) AlphaOH α-Hydroxy-NDPA CYP->AlphaOH α-Hydroxylation Propionaldehyde Propionaldehyde AlphaOH->Propionaldehyde Diazonium Propyl-diazonium ion AlphaOH->Diazonium Carbocation Propyl-carbocation Diazonium->Carbocation DNAAdducts DNA Adducts Carbocation->DNAAdducts Alkylation

Metabolic activation of this compound.

This process is primarily catalyzed by cytochrome P450 enzymes, which hydroxylate the α-carbon of the propyl chain. The resulting unstable intermediate decomposes to form a reactive propyl-diazonium ion, which in turn can generate a propyl-carbocation. These electrophilic species can then covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.

DNA Adduct Formation and Downstream Signaling

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. These adducts can lead to miscoding during DNA replication, resulting in permanent mutations if not repaired by the cell's DNA repair machinery.

cluster_initiation Initiation cluster_response Cellular Response cluster_progression Progression NDPA NDPA Exposure MetabolicActivation Metabolic Activation NDPA->MetabolicActivation DNAAdducts DNA Adduct Formation MetabolicActivation->DNAAdducts DNADamage DNA Damage DNAAdducts->DNADamage p53 p53 Activation DNADamage->p53 Mutation Mutation (e.g., KRAS) DNADamage->Mutation Replication of unrepaired adducts CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair p53->DNARepair Proliferation Uncontrolled Cell Proliferation Mutation->Proliferation Tumor Tumor Formation Proliferation->Tumor

Signaling pathways in NDPA-induced carcinogenesis.

The persistence of DNA adducts can trigger cellular stress responses, including the activation of tumor suppressor proteins like p53.[5] p53 plays a crucial role in maintaining genomic stability by inducing cell cycle arrest to allow for DNA repair, or by initiating apoptosis (programmed cell death) if the damage is too severe. Mutations in key oncogenes, such as KRAS, are also common events in nitrosamine-induced cancers, leading to uncontrolled cell proliferation and tumor development.

Experimental Workflow for Carcinogenicity Bioassay

A generalized workflow for conducting an in vivo carcinogenicity bioassay for a compound like NDPA is outlined below.

Start Study Initiation AnimalAcclimation Animal Acclimation (e.g., Rats, Hamsters) Start->AnimalAcclimation DoseRangeFinding Dose-Range Finding (Subchronic Toxicity) AnimalAcclimation->DoseRangeFinding GroupAssignment Randomized Group Assignment DoseRangeFinding->GroupAssignment Treatment Chronic NDPA Administration GroupAssignment->Treatment Monitoring In-life Monitoring (Clinical signs, Body weight) Treatment->Monitoring Termination Scheduled or Moribund Termination Monitoring->Termination Necropsy Gross Necropsy Termination->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology DataAnalysis Data Analysis (Tumor Incidence, Latency) Histopathology->DataAnalysis Conclusion Carcinogenicity Conclusion DataAnalysis->Conclusion

Generalized workflow for an in vivo carcinogenicity study.

Conclusion

The evidence from in vivo studies unequivocally demonstrates that this compound is a potent carcinogen in laboratory animals. The primary mechanism of action involves metabolic activation to DNA-reactive electrophiles, leading to the formation of DNA adducts, subsequent mutations, and the development of tumors in susceptible organs. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and professionals involved in the assessment and management of risks associated with nitrosamine impurities. Further research into the specific signaling pathways disrupted by NDPA will enhance our understanding of its carcinogenic mechanisms and may inform the development of novel preventative or therapeutic strategies.

References

The Cytochrome P450-Mediated Metabolism of N-Nitrosodipropylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodipropylamine (NDPA) is a potent dialkylnitrosamine carcinogen found in various environmental sources, necessitating a thorough understanding of its metabolic activation.[1] This process, critical for its carcinogenic activity, is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. The initial and rate-limiting step in the bioactivation of NDPA is the CYP-catalyzed α-hydroxylation, which leads to the formation of unstable intermediates that can alkylate DNA, thereby initiating carcinogenesis.[1][2] In humans, CYP2E1 has been identified as the principal enzyme responsible for NDPA metabolism at low, environmentally relevant concentrations.[1][3] In rodent models, both CYP2E1 and CYP2B1 play significant roles.[4][5] Beyond the critical α-hydroxylation, other metabolic pathways for NDPA include β-hydroxylation, leading to a cascade of oxidation products, and denitrosation.[1][6] This guide provides a comprehensive overview of the role of CYP enzymes in NDPA metabolism, presenting key quantitative data, detailed experimental protocols for studying its biotransformation, and visual diagrams of the metabolic and regulatory pathways.

Core Metabolic Pathways of this compound

The metabolism of NDPA is complex, involving several key pathways mediated by cytochrome P450 enzymes. The balance between these pathways can influence the rate of activation and the ultimate carcinogenic potential of this compound.

α-Hydroxylation: The Bioactivation Pathway

The primary pathway for the metabolic activation of NDPA is α-hydroxylation.[1] This reaction is catalyzed predominantly by CYP2E1 and CYP2B1 and results in the formation of an unstable α-hydroxy-N-nitrosodipropylamine intermediate.[1][4] This intermediate spontaneously decomposes to yield propionaldehyde (B47417) and a reactive propyl-diazonium ion, which is a potent alkylating agent that can form adducts with cellular macromolecules, including DNA.[2]

β-Hydroxylation and Subsequent Oxidation

Another significant metabolic route is the hydroxylation at the β-carbon of one of the propyl chains, forming N-nitroso-β-hydroxypropylpropylamine (NHPPA).[6] This metabolite can be further oxidized to N-nitroso-β-oxopropylpropylamine (NOPPA).[3][6] This sequential oxidation pathway is also mediated by CYP enzymes, with both CYP2B1 and CYP2E1 capable of catalyzing the oxidation of NHPPA to NOPPA.[3][6] This pathway is considered a step towards the formation of a methylating species.[6]

Denitrosation: A Detoxification Pathway

Denitrosation represents a potential detoxification pathway, resulting in the formation of nitrite (B80452) and dipropylamine.[1] This reaction is also catalyzed by CYP enzymes, occurring at a lower rate than α-hydroxylation (depropylation).[1][3]

NDPA_Metabolism cluster_main NDPA Metabolism NDPA NDPA alpha-hydroxy-NDPA α-hydroxy-NDPA (unstable) NDPA->alpha-hydroxy-NDPA α-hydroxylation (CYP2E1, CYP2B1) NHPPA N-nitroso-β-hydroxy- propylpropylamine (NHPPA) NDPA->NHPPA β-hydroxylation (CYP-mediated) Nitrite Nitrite + Dipropylamine NDPA->Nitrite Denitrosation (CYP-mediated) Propionaldehyde Propionaldehyde alpha-hydroxy-NDPA->Propionaldehyde Propyl-diazonium ion Propyl-diazonium ion alpha-hydroxy-NDPA->Propyl-diazonium ion DNA Adducts DNA Adducts & Carcinogenesis Propyl-diazonium ion->DNA Adducts NOPPA N-nitroso-β-oxo- propylpropylamine (NOPPA) NHPPA->NOPPA Oxidation (CYP2E1, CYP2B1) Methylating Species Methylating Species NOPPA->Methylating Species

Caption: Metabolic pathways of this compound (NDPA).

Quantitative Analysis of NDPA Metabolism

The kinetics of NDPA metabolism vary depending on the specific CYP isoform and the metabolic pathway. The following tables summarize the available quantitative data from in vitro studies.

Table 1: Kinetic Parameters for NDPA Metabolism in Human Liver Microsomes and Recombinant Systems

Enzyme SourcePathwayKm (µM)Vmax (nmol/min/mg protein or nmol P450)Reference
Human Liver Microsomes (n=7)Depropylation (α-hydroxylation)-1.15 (average)[1]
Human Liver Microsomes (n=3)Denitrosation51 - 86 (low Km)-[1]
Human Liver Microsomes (n=2)Denitrosation2600 - 4600 (high Km)-[1]
Purified Rabbit CYP2E1Depropylation (α-hydroxylation)5213.4[1][3]
Purified Rabbit CYP2E1Denitrosation661.44[1][3]

Table 2: Metabolism of NDPA β-Oxidation Intermediates

Enzyme/SystemSubstrateProductRate/FormationReference
Purified Rat CYP2B1NHPPANOPPA16.5 ± 3.1 pmol/pmol P450 in 1 h[3][6]
Purified Rabbit CYP2E1NHPPANOPPA20.0 ± 4.4 pmol/pmol P450 in 1 h[3][6]
Rat Liver Microsomes (untreated)NHPPANOPPA95.6 ± 16.5 pmol/min/mg protein[3][6]
Rat Liver CytosolNHPPANOPPA13.7 ± 3.0 pmol/min/mg protein[3][6]

Regulation of Key CYP Enzymes in NDPA Metabolism

The expression of CYP2E1 and CYP2B1 is subject to regulation by various xenobiotics and endogenous signaling pathways. Understanding this regulation is crucial for assessing inter-individual differences in NDPA metabolism and susceptibility.

  • CYP2E1 Regulation: Ethanol is a well-known inducer of CYP2E1. Studies have shown that this induction can be mediated by oxidative stress through a signaling cascade involving Protein Kinase C (PKC), c-Jun N-terminal kinase (JNK), and the transcription factor SP1.[7]

  • CYP2B1 Regulation: The induction of CYP2B1 by compounds such as phenobarbital (B1680315) is primarily mediated by the nuclear receptor CAR (Constitutive Androstane Receptor).[5]

CYP_Regulation cluster_cyp2e1 CYP2E1 Regulation cluster_cyp2b1 CYP2B1 Regulation Ethanol Ethanol Oxidative_Stress Oxidative Stress (ROS) Ethanol->Oxidative_Stress PKC PKC Oxidative_Stress->PKC JNK JNK PKC->JNK SP1 SP1 JNK->SP1 CYP2E1_Gene CYP2E1 Gene SP1->CYP2E1_Gene activation Phenobarbital Phenobarbital CAR CAR Phenobarbital->CAR activation CAR_RXR CAR/RXR Heterodimer CAR->CAR_RXR RXR RXR RXR->CAR_RXR CYP2B1_Gene CYP2B1 Gene CAR_RXR->CYP2B1_Gene binds to promoter

Caption: Signaling pathways for the induction of CYP2E1 and CYP2B1.

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for studying the in vitro metabolism of NDPA.[1][6][8][9]

NDPA Metabolism Assay Using Liver Microsomes

This protocol is designed to measure the formation of key metabolites of NDPA, such as propionaldehyde (from α-hydroxylation) and nitrite (from denitrosation), using human or rodent liver microsomes.

Materials:

  • Pooled human or animal liver microsomes

  • This compound (NDPA)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Semicarbazide (B1199961) HCl (for trapping propionaldehyde)

  • Reagents for nitrite detection (e.g., Griess reagent)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Zinc sulfate (B86663) solution (for denitrosation assay termination)

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare the master mix containing potassium phosphate buffer, MgCl₂, and the NADPH regenerating system.

  • Pre-incubation: Add liver microsomes (e.g., 0.5-1.5 mg/mL final concentration) to the master mix. For α-hydroxylation assays, also add semicarbazide (e.g., 3 mM final concentration). Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add NDPA to the pre-incubated mixture to initiate the metabolic reaction. The final substrate concentration may range from low micromolar to millimolar, depending on the experimental goal.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring linearity of product formation.

  • Terminate Reaction:

    • For Depropylation (α-hydroxylation): Terminate the reaction by adding a cold organic solvent like acetonitrile.

    • For Denitrosation: Terminate the reaction by adding a 50% zinc sulfate solution.

  • Sample Processing: Centrifuge the terminated reactions to pellet the protein. Collect the supernatant for analysis.

  • Analysis:

    • Propionaldehyde: The semicarbazone derivative can be quantified by HPLC.

    • Nitrite: Quantify using a colorimetric assay with Griess reagent.

  • Controls: Include controls without NADPH, without substrate, and without microsomes to account for non-enzymatic degradation and background levels.

Metabolism Assay with Reconstituted CYP Systems

This protocol allows for the study of NDPA metabolism by individual, purified CYP enzymes.

Materials:

  • Purified CYP enzyme (e.g., CYP2E1, CYP2B1)

  • Purified NADPH-cytochrome P450 reductase

  • Cytochrome b5 (optional, can enhance activity)

  • Phospholipids (B1166683) (e.g., DLPC)

  • NDPA

  • NADPH

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

Procedure:

  • Reconstitution: Prepare the reconstituted enzyme system by incubating the purified CYP, NADPH-P450 reductase, and cytochrome b5 (if used) with phospholipids on ice.

  • Prepare Reaction Mixture: In a reaction tube, combine the reaction buffer and an aliquot of the reconstituted enzyme mixture.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate Reaction: Add NDPA to the mixture, followed by the addition of NADPH to start the reaction.

  • Incubation: Incubate at 37°C for the desired time.

  • Termination and Analysis: Follow the same termination and analysis procedures as described for the microsomal assay.

Cytotoxicity Assay in CYP-Expressing Cell Lines

This assay assesses the ability of specific human CYP enzymes to activate NDPA to cytotoxic metabolites in a cellular context.

Materials:

  • Transformed human liver epithelial (THLE) cells stably expressing a single human CYP isoform (e.g., THLE-CYP2E1) and control cells (e.g., THLE-vector).

  • Cell culture medium and supplements.

  • NDPA.

  • Crystal violet staining solution.

Procedure:

  • Cell Seeding: Seed the THLE cells in multi-well plates and allow them to attach and grow to a suitable confluency.

  • Treatment: Expose the cells to various concentrations of NDPA in the cell culture medium.

  • Incubation: Incubate the cells with NDPA for a defined period (e.g., 24-72 hours).

  • Assess Viability:

    • Remove the medium and wash the cells.

    • Stain the remaining adherent cells with crystal violet.

    • Wash away excess stain and allow the plates to dry.

    • Solubilize the stain and measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Prepare Liver Microsomes or Reconstituted System Preincubation Pre-incubate Microsomes/ Enzyme System at 37°C Microsomes->Preincubation Reagents Prepare Buffers, Cofactors, and Substrate Reagents->Preincubation Initiation Initiate Reaction with Substrate/NADPH Preincubation->Initiation Incubate Incubate at 37°C Initiation->Incubate Termination Terminate Reaction Incubate->Termination Processing Sample Processing (e.g., Centrifugation) Termination->Processing Quantification Metabolite Quantification (HPLC, Colorimetric Assay) Processing->Quantification Kinetics Data Analysis (e.g., Michaelis-Menten Kinetics) Quantification->Kinetics

Caption: General workflow for in vitro NDPA metabolism studies.

Conclusion

The metabolism of this compound by cytochrome P450 enzymes is a critical determinant of its carcinogenicity. In humans, CYP2E1 is the key enzyme for the bioactivation of NDPA at low concentrations, primarily through α-hydroxylation. Other pathways, such as β-hydroxylation and denitrosation, also contribute to the overall metabolic profile of this compound. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the metabolism of NDPA and other nitrosamines, aiding in risk assessment and the development of strategies to mitigate their harmful effects. A thorough understanding of the factors that regulate the expression and activity of the involved CYP enzymes is essential for predicting inter-individual variability in susceptibility to NDPA-induced carcinogenesis.

References

In Vitro Genotoxicity of N-Nitrosodipropylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in vitro genotoxicity of N-Nitrosodipropylamine (NDPA), a member of the N-nitrosamine class of compounds that are of significant concern due to their carcinogenic potential. This document summarizes key quantitative data, details experimental protocols for core genotoxicity assays, and visualizes the critical metabolic activation pathway and experimental workflows.

Introduction to this compound (NDPA) Genotoxicity

This compound (NDPA) is a potent animal carcinogen, and its genotoxicity is a crucial factor in its carcinogenic mechanism. Like other N-nitrosamines, NDPA requires metabolic activation to exert its genotoxic effects. This activation process, primarily mediated by cytochrome P450 (CYP) enzymes, leads to the formation of reactive electrophilic intermediates that can interact with DNA, forming adducts that can result in mutations if not repaired.[1] In vitro genotoxicity assays are essential tools for assessing the mutagenic and clastogenic potential of NDPA and for understanding its mechanism of action.

Data Presentation: Quantitative Genotoxicity Data

The following tables summarize quantitative data from key in vitro genotoxicity assays for this compound.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect gene mutations. The following data is from an enhanced Ames test (EAT) designed to optimize the detection of N-nitrosamines.[1]

Table 1: Ames Test Mutagenicity Results for this compound (NDPA) [1]

Tester StrainMetabolic Activation (S9)Concentration (µ g/plate )Fold InductionResult
TA100Hamster Liver S9500>2Positive
TA1535Hamster Liver S9500>2Positive
TA98Hamster Liver S9500<2Negative
TA1537Hamster Liver S9500<2Negative

Data extracted from a study assessing five small N-nitrosamines as positive controls for the Enhanced Ames Test.[1]

Experimental Protocols

Detailed methodologies for the key in vitro genotoxicity assays are provided below. These protocols are based on established guidelines and studies investigating N-nitrosamines.

Bacterial Reverse Mutation Assay (Ames Test) - Enhanced Protocol for N-Nitrosamines

This protocol is optimized for the detection of N-nitrosamines, which often require specific metabolic activation conditions.

Objective: To evaluate the potential of NDPA to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • This compound (NDPA)

  • Positive controls (e.g., 2-nitrofluorene, sodium azide, 2-aminoanthracene)

  • Negative/vehicle control (e.g., DMSO)

  • S9 fraction from induced hamster or rat liver for metabolic activation

  • Cofactor-I solution (NADP, G6P)

  • Vogel-Bonner medium E (VBME) agar (B569324) plates

  • Top agar supplemented with histidine and biotin

Procedure:

  • Preparation of Bacterial Cultures: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.

  • Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the cofactor solution. For enhanced testing of nitrosamines, a higher concentration of S9 (e.g., 10-30%) is often used.

  • Exposure: In a test tube, combine the test substance (NDPA at various concentrations), the bacterial culture, and either the S9 mix or a buffer control.

  • Pre-incubation: Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes) with gentle shaking.

  • Plating: Add molten top agar to the tube, vortex briefly, and pour the contents onto the surface of a VBME agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertants that is at least twice the background count.

In Vitro Mouse Lymphoma Assay (MLA)

The MLA is a forward mutation assay that detects a broad spectrum of genetic damage, including point mutations and chromosomal alterations, at the thymidine (B127349) kinase (Tk) locus in L5178Y mouse lymphoma cells.

Objective: To assess the potential of NDPA to induce mutations at the Tk locus in mouse lymphoma cells.

Materials:

  • L5178Y/Tk+/- 3.7.2C mouse lymphoma cells

  • This compound (NDPA)

  • Positive controls (e.g., methyl methanesulfonate, cyclophosphamide)

  • Negative/vehicle control

  • S9 fraction for metabolic activation

  • Cell culture medium (e.g., RPMI 1640) supplemented with horse serum

  • Trifluorothymidine (TFT) for mutant selection

  • 96-well plates

Procedure:

  • Cell Culture: Maintain L5178Y cells in suspension culture.

  • Treatment: Expose the cells to various concentrations of NDPA with and without S9 metabolic activation for a defined period (e.g., 4 hours).

  • Washing and Expression: After exposure, wash the cells to remove the test substance and culture them for a period (e.g., 2-3 days) to allow for the expression of any induced mutations.

  • Cloning for Viability and Mutant Selection:

    • Viability: Plate a low density of cells in 96-well plates without TFT to determine the cloning efficiency.

    • Mutant Selection: Plate a higher density of cells in 96-well plates containing TFT. Only cells with a mutated Tk gene will survive and form colonies.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 10-14 days.

  • Scoring: Count the colonies in both the viability and mutant selection plates. Calculate the mutant frequency by dividing the number of mutant colonies by the number of viable cells. A significant, dose-dependent increase in mutant frequency indicates a positive result.

In Vitro Chromosomal Aberration Assay

This assay is used to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Objective: To determine the potential of NDPA to induce chromosomal damage in mammalian cells.

Materials:

  • Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes

  • This compound (NDPA)

  • Positive controls (e.g., mitomycin C, cyclophosphamide)

  • Negative/vehicle control

  • S9 fraction for metabolic activation

  • Cell culture medium

  • Colcemid to arrest cells in metaphase

  • Hypotonic solution (e.g., KCl)

  • Fixative (e.g., methanol:acetic acid)

  • Giemsa stain

Procedure:

  • Cell Culture: Culture CHO cells or stimulate human lymphocytes to divide.

  • Treatment: Expose the cells to various concentrations of NDPA with and without S9 metabolic activation. The treatment duration can be short (e.g., 3-6 hours) followed by a recovery period, or continuous for a longer period.

  • Metaphase Arrest: Add Colcemid to the cultures to arrest cells in the metaphase stage of cell division.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution to swell the cytoplasm, and fix them. Drop the fixed cells onto microscope slides and air-dry.

  • Staining: Stain the slides with Giemsa stain.

  • Microscopic Analysis: Score at least 100 metaphase spreads per concentration for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.[2]

Mandatory Visualizations

Metabolic Activation of this compound

The genotoxicity of NDPA is dependent on its metabolic activation by cytochrome P450 enzymes. The primary pathway involves hydroxylation at the α-carbon atom, leading to the formation of an unstable intermediate that ultimately generates a reactive diazonium ion capable of alkylating DNA.

Metabolic_Activation_NDPA NDPA This compound CYP450 Cytochrome P450 (α-hydroxylation) NDPA->CYP450 Metabolism Intermediate α-Hydroxy-N-nitrosodipropylamine (Unstable) CYP450->Intermediate Propionaldehyde Propionaldehyde Intermediate->Propionaldehyde Decomposition Diazonium Propyldiazonium Ion (Reactive Electrophile) Intermediate->Diazonium DNA_Adducts DNA Adducts Diazonium->DNA_Adducts Alkylation Mutations Gene Mutations Chromosomal Aberrations DNA_Adducts->Mutations

Metabolic activation pathway of NDPA.
General Workflow for In Vitro Genotoxicity Assays

The following diagram illustrates a generalized workflow for the in vitro genotoxicity assays described in this guide.

Genotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure Processing cluster_analysis Analysis cluster_data Data Interpretation CellCulture Cell Culture (Bacterial or Mammalian) Treatment Treat Cells with NDPA (+/- S9) CellCulture->Treatment TestCompound Prepare Test Compound (NDPA) TestCompound->Treatment S9_Prep Prepare S9 Mix (for +S9 conditions) S9_Prep->Treatment Incubation Incubation / Expression Period Treatment->Incubation Harvesting Cell Harvesting Incubation->Harvesting AssaySpecific Assay-Specific Endpoint Measurement Harvesting->AssaySpecific Ames Ames: Count Revertant Colonies AssaySpecific->Ames MLA MLA: Determine Mutant Frequency AssaySpecific->MLA CA CA: Score Chromosomal Aberrations AssaySpecific->CA DataAnalysis Statistical Analysis Ames->DataAnalysis MLA->DataAnalysis CA->DataAnalysis Conclusion Conclusion on Genotoxicity DataAnalysis->Conclusion

Generalized workflow for in vitro genotoxicity testing.

Conclusion

References

Methodological & Application

Application Note: Determination of N-Nitrosodipropylamine (NDPA) in Pharmaceuticals by GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the quantitative analysis of N-Nitrosodipropylamine (NDPA) in pharmaceutical drug substances and products. The described protocol offers high sensitivity and selectivity, crucial for meeting the stringent regulatory requirements for the control of nitrosamine (B1359907) impurities. This application note is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceuticals.

Introduction

N-nitrosamine impurities in pharmaceuticals are a significant concern due to their potential carcinogenic properties.[1] Regulatory agencies worldwide have established strict limits for these impurities in drug products. This compound (NDPA) is one of the several nitrosamines that have been identified as a potential contaminant. Consequently, robust and sensitive analytical methods are required for its accurate quantification at trace levels.[2] Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for this purpose, offering excellent selectivity and sensitivity.[3] This document outlines a comprehensive protocol for the determination of NDPA using GC-MS/MS with Multiple Reaction Monitoring (MRM) mode.

Experimental

Instrumentation and Materials
  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS/MS or equivalent[4]

  • Autosampler: Agilent 7693A or equivalent

  • GC Column: Agilent J&W DB-1701 (30 m x 0.25 mm, 1.0 µm) or equivalent[4]

  • Chemicals and Reagents:

Standard and Sample Preparation

Standard Solution Preparation:

  • Primary Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 5 mg of NDPA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[5]

  • Intermediate Stock Solution (approx. 10 µg/mL): Dilute the primary stock solution with methanol to obtain an intermediate stock solution.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate stock solution with dichloromethane to achieve concentrations ranging from 1 to 60 ng/mL (ppb).[4]

Sample Preparation (for Tablets):

  • Weigh and grind a representative number of tablets to obtain a homogenous powder.

  • Accurately weigh an amount of the powdered sample equivalent to 250 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.[5]

  • Add 10 mL of a suitable aqueous solution (e.g., 0.1 N NaOH) and vortex for at least 5 minutes to suspend the sample.[5]

  • Add 2.0 mL of dichloromethane to the suspension, vortex briefly, and then shake vigorously for at least 5 minutes.[5]

  • Centrifuge the suspension at approximately 10,000 g for at least 5 minutes.[5]

  • Carefully transfer the lower organic phase (dichloromethane) into a GC vial for analysis.

GC-MS/MS Method Parameters

The following tables summarize the instrumental conditions for the GC-MS/MS analysis.

Table 1: Gas Chromatograph (GC) Parameters

ParameterValue
Inlet Mode Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium
Column Flow 1.2 mL/min
Oven Program
Initial Temperature40 °C, hold for 2 min
Ramp 110 °C/min to 180 °C
Ramp 225 °C/min to 280 °C, hold for 5 min

Table 2: Mass Spectrometer (MS) Parameters

ParameterValue
Ionization Mode Electron Ionization (EI)
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Collision Gas Nitrogen

Table 3: MRM Transitions for this compound (NDPA)

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
NDPA 130.188.11042.120

Method Performance Characteristics

The following table summarizes the typical performance data for the analytical method.

Table 4: Quantitative Data Summary

ParameterResult
Linearity Range 1 - 60 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL[4]
Accuracy (Recovery %) 70 - 130%[5]
Precision (%RSD) < 15%

Experimental Workflow and System Logic

The following diagrams illustrate the experimental workflow for NDPA analysis and the logical relationship of the GC-MS/MS system components.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing & Reporting start Start: Receive Sample/Reference Standard weigh Weigh Sample/Standard start->weigh dissolve Dissolve/Suspend weigh->dissolve extract Liquid-Liquid Extraction (for sample) dissolve->extract Sample Path dilute Dilute to Working Concentration dissolve->dilute Standard Path vial Transfer to GC Vial extract->vial dilute->vial inject Inject Sample into GC-MS/MS vial->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize fragment Fragmentation & MRM Detection ionize->fragment integrate Peak Integration fragment->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report end_node End: Final Report report->end_node

Caption: Experimental workflow for NDPA analysis.

Caption: Logical relationship of GC-MS/MS components.

Conclusion

The GC-MS/MS method detailed in this application note is suitable for the sensitive and selective quantification of this compound (NDPA) in pharmaceutical samples. The method demonstrates good linearity, accuracy, and precision, meeting the typical requirements for regulatory submissions. The sample preparation procedure is straightforward, and the instrumental analysis is robust. This protocol provides a reliable foundation for laboratories to implement NDPA testing as part of their quality control procedures for ensuring the safety of pharmaceutical products.

References

Application Note: High-Sensitivity Analysis of N-Nitrosodipropylamine (NDPA) in Diverse Food Matrices by LC-HRMS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-nitrosamines, including N-Nitrosodipropylamine (NDPA), are a class of genotoxic carcinogens that can form in various food products during processing and preparation.[1] Their presence, even at trace levels, is a significant food safety concern. This application note details a robust and sensitive method for the quantitative analysis of NDPA in a range of food matrices using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). The described protocol provides a streamlined workflow from sample preparation to data acquisition and analysis, offering high selectivity and accuracy for reliable monitoring of NDPA in compliance with food safety standards.

Introduction

N-nitrosamines are chemical compounds that can form when secondary or tertiary amines react with a nitrosating agent, such as nitrite (B80452) salts, which are commonly used as preservatives in cured meats.[1][2] These compounds have been identified in a variety of food items, including cured meats, fish, beer, and cheese.[1][3] Due to their carcinogenic potential, regulatory bodies worldwide are increasingly focusing on monitoring and controlling the levels of N-nitrosamines in the food supply.[4][5]

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) has emerged as a powerful analytical technique for the detection and quantification of trace-level contaminants like NDPA in complex food matrices.[6][7][8][9] The high resolving power and mass accuracy of HRMS instruments, such as Orbitrap or TOF analyzers, allow for excellent selectivity and minimize the risk of false positives, which is crucial for regulatory compliance and consumer safety.[10][11] This application note presents a comprehensive protocol for the analysis of NDPA in various food matrices, providing researchers and quality control professionals with a reliable method for routine monitoring.

Experimental Protocols

Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of NDPA from food samples.[1]

Materials:

  • Homogenized food sample (e.g., cured meat, fish, cheese)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, 99%

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • This compound (NDPA) analytical standard

  • This compound-d14 (NDPA-d14) internal standard

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • 0.22 µm syringe filters (PTFE or PVDF)[3][12]

Procedure:

  • Weigh 5 g (± 0.1 g) of the homogenized food sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds.

  • Spike the sample with the internal standard (NDPA-d14) at a concentration of 20 µg/L.[13]

  • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 6 mL of the acetonitrile supernatant to a 15 mL tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18.

  • Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.[3]

LC-HRMS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[13]

  • High-Resolution Mass Spectrometer (e.g., Q Exactive™ Orbitrap or equivalent).[13]

LC Conditions:

  • Column: Hypersil GOLD™ C18 (1.9 µm, 100 × 2.1 mm) or equivalent.[13]

  • Mobile Phase A: Water with 0.1% formic acid.[3][13]

  • Mobile Phase B: Methanol with 0.1% formic acid.[3][13]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 40°C.[3]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

HRMS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI).[10]

  • Scan Type: Full Scan MS (B15284909) followed by data-dependent MS/MS (dd-MS2).

  • Resolution: 70,000 for Full Scan MS, 17,500 for dd-MS2.

  • AGC Target: 3e6 for Full Scan MS, 1e5 for dd-MS2.

  • Maximum IT: 100 ms for Full Scan MS, 50 ms for dd-MS2.

  • Scan Range: m/z 50-500.

  • Monitored Ions (for NDPA):

    • Precursor ion [M+H]⁺: m/z 131.1182

    • Fragment ions for confirmation (dd-MS2): To be determined based on fragmentation pattern.

Data Presentation

The following table summarizes the quantitative performance of similar LC-HRMS methods for N-nitrosamine analysis in food matrices.

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
N-Nitrosamines (general)Fish, Meat, Cheese, Beer-10084.9 - 102.8[1]
N-Nitrosamines (11 compounds)Milk, Oats, Chicken, Fish, Prawns--69 - 123 (at 10 ng/g spike)[3]
N-Nitrosamines (9 compounds)Drinking & Wastewater0.0004 - 0.012-68 - 83[13]
N-Nitrosodi-n-butylamineRaw Meat-~3.0-[14]
N-Nitrosodiethylamine, NDMA, N-Nitrosodi-n-butylamineCured/Grilled Meat->10-[14]

Mandatory Visualization

experimental_workflow sample Homogenized Food Sample (5g) extraction Add Water, Internal Standard (NDPA-d14), and Acetonitrile Vortex sample->extraction salting_out Add MgSO4 and NaCl Shake and Centrifuge extraction->salting_out d_spe Dispersive SPE Cleanup (MgSO4, PSA, C18) Vortex and Centrifuge salting_out->d_spe Supernatant evaporation Evaporate Supernatant to Dryness d_spe->evaporation Cleaned Extract reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration Filter (0.22 µm) reconstitution->filtration lc_hrms LC-HRMS Analysis filtration->lc_hrms data_analysis Data Processing and Quantification lc_hrms->data_analysis

Caption: Workflow for LC-HRMS analysis of NDPA in food.

Conclusion

The described LC-HRMS method provides a reliable and sensitive approach for the determination of this compound in a variety of food matrices. The protocol, from sample preparation to instrumental analysis, is designed to be robust and suitable for high-throughput laboratory settings. The high resolution and mass accuracy of the HRMS detector ensure confident identification and quantification of NDPA at levels relevant to food safety regulations. This application note serves as a valuable resource for researchers, scientists, and professionals in the food industry and regulatory agencies involved in the monitoring of N-nitrosamines.

References

Application Note: Sample Preparation Techniques for N-Nitrosodipropylamine (NDPA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The detection of N-nitrosamine impurities in pharmaceutical products has become a significant focus for global regulatory agencies and manufacturers.[1] N-nitrosamines are classified as probable or possible human carcinogens, making their control in drug substances and products essential for patient safety.[1][2] N-Nitrosodipropylamine (NDPA) is one such impurity that requires monitoring. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate that manufacturers perform risk assessments and conduct confirmatory testing using highly sensitive and validated analytical methods to limit the presence of these impurities.[1][3][4]

Achieving the required low limits of detection (LOD) and quantification (LOQ) necessitates robust and efficient sample preparation techniques to isolate and concentrate trace-level analytes like NDPA from complex pharmaceutical matrices.[5] This document provides detailed protocols for common sample preparation techniques used for NDPA analysis, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Headspace analysis, primarily coupled with Gas Chromatography-Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Solid-Phase Extraction (SPE)

Principle: Solid-phase extraction is a technique used to isolate analytes from a complex matrix by partitioning them between a solid phase (sorbent) and a liquid phase.[6] For nitrosamines, which are polar molecules, specialized sorbents like activated carbon or strong cation-exchange resins are effective.[7][8] The process involves sample loading, washing away interferences, and eluting the concentrated analytes, leading to a cleaner sample extract and improved analytical sensitivity.[6]

Experimental Protocol: SPE for NDPA in a Liquid Matrix (e.g., Syrup)

This protocol is adapted from methodologies for analyzing small molecule nitrosamines in liquid drug products.[6][8]

  • Sample Preparation:

    • Dilute 1.0 mL of the liquid sample (e.g., cough syrup) with an appropriate volume of purified water to reduce viscosity.

  • SPE Cartridge Conditioning:

    • Use a strong cation-exchange or activated carbon SPE cartridge.

    • Condition the cartridge by passing 5 mL of methanol (B129727), followed by 5 mL of purified water. Ensure the sorbent bed does not go dry.

  • Sample Loading:

    • Load the diluted sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of purified water to remove matrix interferences like sugars and salts.

    • Follow with a wash of 5 mL of methanol to remove other organic impurities.

    • Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained nitrosamines, including NDPA, by passing 5-10 mL of dichloromethane (B109758) (DCM) through the cartridge.[9]

  • Concentration and Reconstitution:

    • Collect the eluate and concentrate it to approximately 0.5 mL under a gentle stream of nitrogen at room temperature. Avoid evaporating to complete dryness to prevent loss of volatile analytes.[9]

    • Reconstitute the final extract to a volume of 1.0 mL with a suitable solvent (e.g., methanol or DCM) for GC-MS/MS or LC-MS/MS analysis.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample Dilution Load Sample Loading Sample->Load Condition SPE Cartridge Conditioning (Methanol & Water) Condition->Load Wash Washing (Water & Methanol) Load->Wash Matrix Discarded Elute Elution (Dichloromethane) Wash->Elute Concentrate Concentration (Nitrogen Stream) Elute->Concentrate Analyte Eluate Analyze Analysis by GC-MS or LC-MS Concentrate->Analyze

Figure 1: General workflow for Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

Principle: Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[10] The analyte of interest partitions from the aqueous sample matrix into the organic solvent.[11] Dichloromethane (DCM) is a commonly used solvent for extracting nitrosamines.[12] LLE is valued for its simplicity and versatility.[13][14]

Experimental Protocol: LLE for NDPA in a Solid Drug Product

This protocol is based on a general method for screening nitrosamines in drug substances or products.[12]

  • Sample Preparation:

    • Accurately weigh 200-1000 mg of the ground drug product into a 15 mL centrifuge tube.

    • If the sample is water-soluble, add 8.0 mL of 1 M Sodium Hydroxide (NaOH) solution in water and vortex to dissolve.

    • If the sample is soluble in organic solvents, it can be directly dispersed in 5.0 mL of DCM.

  • Extraction:

    • For aqueous preparations, add 2.0 mL of DCM to the tube.

    • Securely cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of NDPA into the organic phase.

  • Phase Separation:

    • Centrifuge the tube at 4000 rpm for 10 minutes to achieve a clear separation between the aqueous and organic layers.

  • Collection:

    • Carefully collect the lower organic layer (DCM) using a Pasteur pipette, taking care not to disturb the aqueous layer or any solid interface.

  • Filtration and Analysis:

    • Filter the collected organic extract through a 0.2 µm PTFE syringe filter directly into an autosampler vial for analysis by GC-MS/MS.[12]

LLE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Weigh Sample Dissolve Dissolve in Aqueous or Organic Solvent Sample->Dissolve AddSolvent Add Immiscible Organic Solvent (DCM) Dissolve->AddSolvent Mix Vortex to Mix AddSolvent->Mix Centrifuge Centrifuge for Phase Separation Mix->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Aqueous Layer Discarded Analyze Filter and Analyze by GC-MS or LC-MS Collect->Analyze

Figure 2: General workflow for Liquid-Liquid Extraction (LLE).

Headspace Gas Chromatography (HS-GC) Analysis

Principle: Headspace analysis is an automated sample preparation technique ideal for volatile or semi-volatile analytes like NDPA in solid or liquid samples.[15] The sample is sealed in a vial and heated, allowing volatile compounds to partition into the vapor phase (headspace) above the sample. A portion of this vapor is then injected directly into the GC-MS system.[16] This technique is powerful because it requires minimal sample preparation and avoids introducing non-volatile matrix components into the analytical instrument.[15][17]

Experimental Protocol: Headspace GC-MS for NDPA in a Solid Drug Product

This protocol is based on the FDA's validated method for nitrosamine (B1359907) impurities in Angiotensin II Receptor Blocker (ARB) drug products.[18]

  • Sample and Standard Preparation:

    • Accurately weigh approximately 500 mg of the powdered drug substance or product into a 20 mL headspace vial.

    • Prepare calibration standards in separate vials containing the same amount of a blank matrix or by standard addition.

  • Solvent Addition:

    • Add 5.0 mL of Dimethyl sulfoxide (B87167) (DMSO) to each vial.

    • If using an internal standard (e.g., NDMA-d6), add it at this stage.

  • Sealing and Dissolution:

    • Immediately cap the vials with Teflon/Silicone septa and crimp securely.

    • Vortex the vials for several minutes until the sample is completely dissolved or uniformly suspended.

  • Incubation and Injection:

    • Place the vials in the headspace autosampler tray.

    • Set the instrument to incubate the vials at a specified temperature and time (e.g., 80°C for 15 minutes) to establish equilibrium.

    • Following incubation, the autosampler will automatically inject a specified volume of the headspace gas into the GC-MS for analysis.

Headspace_Workflow cluster_prep Preparation cluster_extraction Equilibration cluster_analysis Analysis Sample Weigh Sample into Headspace Vial AddSolvent Add Solvent (DMSO) & Internal Standard Sample->AddSolvent Seal Seal and Crimp Vial AddSolvent->Seal Vortex Vortex to Dissolve Seal->Vortex Incubate Incubate in Autosampler (e.g., 80°C for 15 min) Vortex->Incubate Partitioning into Headspace Inject Inject Headspace Vapor into GC-MS Incubate->Inject Analyze Data Acquisition and Analysis Inject->Analyze

References

N-Nitrosodipropylamine Certified Reference Material: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-Nitrosodipropylamine (NDPA) certified reference material (CRM). The information compiled herein is intended to support the accurate quantification and analysis of this potential impurity in pharmaceutical products and environmental samples. The protocols are based on established analytical methodologies and guidance from regulatory bodies.

Availability of Certified Reference Material

This compound (CAS: 621-64-7) is a nitrosamine (B1359907) compound classified as a probable human carcinogen. Its presence in drug substances, drug products, and consumer goods is a significant concern, necessitating the use of high-purity certified reference materials for accurate analytical testing. Several reputable suppliers offer this compound CRMs, ensuring the traceability and reliability of analytical results. These CRMs are essential for method development, validation, and routine quality control testing.

A summary of commercially available this compound CRMs is presented in Table 1. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Table 1: Commercially Available this compound Certified Reference Materials

SupplierProduct Name/GradeFormatConcentration/PurityStorage Conditions
Sigma-Aldrich This compound certified reference material, TraceCERT®Neat≥98% (HPLC)−20°C
AccuStandard N-Nitrosodi-n-propylamine (NDPA)Solution2.5 mg/mL in Dichloromethane (B109758)Refrigerated (0-5 °C)
LGC Standards This compound-d14Neat>95% (HPLC)-20°C
Veeprho N-Nitroso Di-n-propyl amine (NDPA)NeatHigh PurityAmbient Temperature
CPAChem N-Nitroso-di-n-propylamine100 mgISO 17034 CertifiedFreezer (-18°C or below)

Analytical Methodologies and Protocols

The detection and quantification of this compound at trace levels require sensitive and selective analytical methods. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the most common techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile nitrosamines like NDPA.

Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples):

  • To a 1-liter water sample, add an appropriate internal standard (e.g., this compound-d14).

  • Adjust the sample pH to >11 using 10 N sodium hydroxide.

  • Extract the sample three times with 60 mL of dichloromethane in a separatory funnel, shaking vigorously for 2 minutes for each extraction.

  • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a Kuderna-Danish (K-D) concentrator.

  • Exchange the solvent to methanol (B129727) and adjust the final volume to 1.0 mL.

GC-MS Instrumental Parameters:

ParameterValue
Instrument Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS)
Column Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless
Inlet Temperature 220°C
Oven Program 40°C (hold for 0.5 min), ramp at 20°C/min to 160°C, then ramp at 10°C/min to 280°C (hold for 5 min)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ionization Mode Electron Ionization (EI)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 130.1
Product Ions (m/z) 102.1, 70.1

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Spike Spike with Internal Standard Sample->Spike Adjust_pH Adjust pH > 11 Spike->Adjust_pH LLE Liquid-Liquid Extraction (Dichloromethane) Adjust_pH->LLE Dry Dry Extract (Sodium Sulfate) LLE->Dry Concentrate Concentrate Extract Dry->Concentrate Solvent_Exchange Solvent Exchange (Methanol) Concentrate->Solvent_Exchange Final_Volume Adjust to Final Volume Solvent_Exchange->Final_Volume Inject Inject into GC-MS Final_Volume->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify NDPA Integrate->Quantify

Caption: Workflow for NDPA analysis by GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC coupled with a UV detector or a mass spectrometer is suitable for the analysis of a wide range of nitrosamines, including NDPA.

Sample Preparation (for Drug Products):

  • Weigh and powder a representative number of tablets or the contents of capsules.

  • Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask.

  • Add a diluent (e.g., methanol/water mixture) and an internal standard.

  • Sonicate for 15 minutes to ensure complete dissolution of the drug substance.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Instrumental Parameters:

ParameterValue
Instrument High-Performance Liquid Chromatograph with a UV Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Signaling Pathway of Nitrosamine-Induced Carcinogenesis

NDPA This compound (NDPA) Metabolic_Activation Metabolic Activation (Cytochrome P450) NDPA->Metabolic_Activation Reactive_Intermediates Reactive Electrophilic Intermediates Metabolic_Activation->Reactive_Intermediates DNA_Adducts DNA Adduct Formation Reactive_Intermediates->DNA_Adducts Mutation Somatic Mutations DNA_Adducts->Mutation Cancer Cancer Development Mutation->Cancer

Caption: Simplified pathway of NDPA-induced carcinogenesis.

Quality Control and System Suitability

To ensure the reliability of analytical results, a robust quality control and system suitability protocol should be implemented.

System Suitability Parameters:

  • Tailing Factor: For the NDPA peak, the tailing factor should be ≤ 2.0.

  • Theoretical Plates: The column efficiency should be ≥ 2000 theoretical plates for the NDPA peak.

  • Relative Standard Deviation (RSD): For six replicate injections of a standard solution, the RSD of the peak area should be ≤ 5.0%.

Quality Control Samples:

  • Method Blank: A method blank (a sample without the analyte of interest) should be analyzed with each batch to check for contamination.

  • Laboratory Control Sample (LCS): An LCS, prepared by spiking a clean matrix with a known concentration of NDPA, should be analyzed to assess the accuracy of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): MS/MSD samples are used to evaluate the effect of the sample matrix on the analytical method.

Conclusion

The availability of high-quality this compound certified reference materials is crucial for the accurate assessment of this potential carcinogen in various matrices. The detailed GC-MS and HPLC protocols provided in these application notes offer a starting point for laboratories to develop and validate their own analytical methods. Adherence to stringent quality control measures will ensure the generation of reliable and defensible data, ultimately contributing to public health and safety. Researchers are encouraged to consult the referenced literature and regulatory guidelines for the most current information and best practices.

Application Notes and Protocols: N-Nitrosodipropylamine (NDPA) as a Positive Control in Genotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of genetic toxicology, the use of appropriate positive controls is essential for the validation and quality control of assays designed to detect DNA damage. N-Nitrosodipropylamine (NDPA) is a well-characterized N-nitrosamine compound known for its genotoxic potential following metabolic activation. This makes it a suitable positive control for a variety of in vitro and in vivo genotoxicity assays. These application notes provide detailed protocols for the use of NDPA as a positive control in the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro comet assay.

N-nitrosamines, including NDPA, are pro-mutagens, meaning they require metabolic conversion into reactive electrophilic intermediates to exert their genotoxic effects. This activation is primarily mediated by the cytochrome P450 (CYP) family of enzymes. The mechanism involves the α-hydroxylation of one of the alkyl chains, leading to the formation of an unstable intermediate that ultimately generates a reactive diazonium ion. This ion can then alkylate DNA, forming adducts that can lead to mutations, chromosomal damage, and DNA strand breaks. Therefore, in vitro assays using NDPA as a positive control require an exogenous source of metabolic activation, typically a liver homogenate fraction (S9).

Metabolic Activation of this compound

The genotoxicity of NDPA is dependent on its metabolic activation by cytochrome P450 enzymes. The primary pathway involves the hydroxylation of the carbon atom adjacent to the nitroso group (α-hydroxylation). This enzymatic reaction is predominantly catalyzed by CYP2E1, although other isoforms such as CYP2A6, CYP2C8/9/19, and CYP3A4 may also contribute. The resulting α-hydroxy-NDPA is an unstable intermediate that spontaneously decomposes to propionaldehyde (B47417) and a propyl-diazonium ion. This highly reactive diazonium ion is the ultimate genotoxic species, capable of alkylating DNA bases, particularly guanine, leading to DNA damage.

NDPA_Metabolism cluster_0 Metabolic Activation Pathway of NDPA NDPA This compound (NDPA) a-hydroxy-NDPA α-hydroxy-NDPA (unstable) NDPA->a-hydroxy-NDPA  Cytochrome P450  (primarily CYP2E1)  α-hydroxylation Propionaldehyde Propionaldehyde a-hydroxy-NDPA->Propionaldehyde Spontaneous decomposition Propyl-diazonium Propyl-diazonium ion (reactive electrophile) a-hydroxy-NDPA->Propyl-diazonium DNA_adducts DNA Adducts (e.g., O6-propylguanine) Propyl-diazonium->DNA_adducts Alkylation of DNA Genotoxicity Genotoxicity (Mutations, Strand Breaks, Chromosomal Aberrations) DNA_adducts->Genotoxicity

Caption: Metabolic activation of NDPA to its ultimate genotoxic metabolite.

Quantitative Data Summary

The following tables summarize the recommended concentrations and expected outcomes for NDPA when used as a positive control in key genotoxicity assays.

Table 1: Ames Test - Expected Results for NDPA as a Positive Control

Tester StrainMetabolic ActivationConcentration Range (µ g/plate )Expected Outcome (Fold Increase over Negative Control)
S. typhimurium TA100Hamster Liver S9 (30%)10 - 500≥ 2-fold increase
S. typhimurium TA1535Hamster Liver S9 (30%)10 - 500≥ 2-fold increase
S. typhimurium TA1535Rat Liver S9 (30%)50 - 1000≥ 2-fold increase
E. coli WP2 uvrA (pKM101)Hamster Liver S9 (30%)50 - 1000≥ 2-fold increase
E. coli WP2 uvrA (pKM101)Rat Liver S9 (30%)100 - 2000≥ 2-fold increase

Table 2: In Vivo Micronucleus Assay - Example Data for NDPA

SpeciesTissueDosing RegimenDose (mg/kg/day)Result (% Micronucleated Hepatocytes)
Rat (Young Adult Male)LiverOral gavage for 14 days0 (Control)~0.1%
Rat (Young Adult Male)LiverOral gavage for 14 days10Significant increase over control[1]
Rat (Young Adult Male)LiverOral gavage for 14 days20Dose-dependent increase[1]
Rat (Young Adult Male)LiverOral gavage for 14 days40Dose-dependent increase[1]

Table 3: In Vitro Comet Assay - Recommended Conditions for NDPA

Cell LineMetabolic ActivationConcentrationExposure TimeExpected Outcome (% Tail DNA)
Primary Rat Kidney CellsEndogenous10 mMNot specifiedSignificant increase in DNA fragmentation[2]
Primary Human Kidney CellsEndogenous10 mMNot specifiedSignificant increase in DNA fragmentation[2]
Human Hepatoma (e.g., HepG2)Hamster Liver S9 (10-30%)1 - 10 mM2 - 4 hoursSignificant and concentration-dependent increase

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on the OECD 471 guideline and is optimized for the detection of N-nitrosamines.

Ames_Test_Workflow cluster_workflow Ames Test Workflow for NDPA prep_bacteria 1. Prepare overnight cultures of S. typhimurium (TA100, TA1535) and E. coli (WP2 uvrA) preincubation 4. Pre-incubation: Mix bacteria, NDPA (or control), and S9 mix. Incubate at 37°C for 30 min. prep_bacteria->preincubation prep_s9 2. Prepare S9 mix (e.g., 30% hamster liver S9 with cofactors) prep_s9->preincubation prep_ndpa 3. Prepare serial dilutions of NDPA prep_ndpa->preincubation plating 5. Add molten top agar (B569324) and pour onto minimal glucose agar plates preincubation->plating incubation 6. Incubate plates at 37°C for 48-72 hours plating->incubation scoring 7. Count revertant colonies incubation->scoring analysis 8. Analyze data and compare to negative control scoring->analysis

Caption: Workflow for the Ames test using NDPA as a positive control.

Materials:

  • Salmonella typhimurium strains TA100, TA1535

  • Escherichia coli strain WP2 uvrA (pKM101)

  • This compound (NDPA)

  • Aroclor 1254-induced hamster or rat liver S9

  • Cofactor-I solution (NADP, G-6-P)

  • Oxoid Nutrient Broth No. 2

  • Minimal glucose agar plates

  • Top agar

  • Sterile glassware and plasticware

Procedure:

  • Bacterial Strains: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.

  • S9 Mix Preparation: On the day of the experiment, thaw the S9 fraction and prepare the S9 mix containing the S9 fraction and Cofactor-I solution. Keep on ice. An enhanced concentration of 30% S9 is recommended for nitrosamines.

  • Positive Control Preparation: Prepare a stock solution of NDPA in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to obtain the desired test concentrations.

  • Pre-incubation: In a sterile test tube, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or phosphate (B84403) buffer for experiments without metabolic activation), and 0.1 mL of the NDPA solution (or vehicle control). Incubate the mixture at 37°C for 30 minutes with gentle shaking.

  • Plating: Following pre-incubation, add 2.0 mL of molten top agar (maintained at 45°C) containing a trace amount of histidine and biotin (B1667282) to the test tube. Vortex briefly and pour the entire contents onto the surface of a minimal glucose agar plate.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is defined as a concentration-related increase in the number of revertant colonies to at least twice the mean of the vehicle control.

In Vitro Micronucleus Assay

This protocol is based on the OECD 487 guideline.

Micronucleus_Assay_Workflow cluster_workflow In Vitro Micronucleus Assay Workflow for NDPA cell_seeding 1. Seed mammalian cells (e.g., TK6, CHO, HepG2) in culture plates treatment 2. Treat cells with NDPA (or control) for a short duration (e.g., 3-4 hours) with S9 mix cell_seeding->treatment wash_recovery 3. Wash cells and add fresh medium. Incubate for 1.5-2 cell cycles treatment->wash_recovery cyto_b 4. (Optional - for CBMN) Add Cytochalasin B to block cytokinesis wash_recovery->cyto_b harvesting 5. Harvest cells wash_recovery->harvesting Without CytoB cyto_b->harvesting slide_prep 6. Prepare slides and stain (e.g., Giemsa or fluorescent dye) harvesting->slide_prep scoring 7. Score micronuclei in 1000-2000 cells per concentration slide_prep->scoring analysis 8. Analyze data for a statistically significant increase in micronucleated cells scoring->analysis

Caption: Workflow for the in vitro micronucleus assay using NDPA.

Materials:

  • Mammalian cell line (e.g., TK6, CHO, HepG2)

  • Complete cell culture medium

  • This compound (NDPA)

  • Aroclor 1254-induced hamster or rat liver S9

  • Cofactors for S9 mix

  • Cytochalasin B (for cytokinesis-block method)

  • Hypotonic solution (e.g., KCl)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa, DAPI)

  • Microscope slides

Procedure:

  • Cell Culture: Culture cells to achieve exponential growth. Seed cells in culture plates or flasks at an appropriate density.

  • Treatment: Treat the cells with at least three concentrations of NDPA, a vehicle control, and a negative control. For NDPA, a short treatment (3-4 hours) in the presence of S9 mix is required.

  • Recovery: After the treatment period, wash the cells with buffer and add fresh culture medium. Incubate for a recovery period of 1.5 to 2 normal cell cycle lengths.

  • Cytokinesis Block (Optional): For the cytokinesis-block micronucleus (CBMN) assay, add Cytochalasin B at a concentration that effectively blocks cytokinesis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Slide Preparation: Treat cells with a hypotonic solution, fix, and drop onto clean microscope slides.

  • Staining: Stain the slides with an appropriate DNA stain.

  • Scoring: Using a microscope, score at least 2000 cells per concentration for the presence of micronuclei.

  • Data Analysis: A positive result is indicated by a concentration-dependent, statistically significant increase in the frequency of micronucleated cells.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

This protocol is based on the general principles of the alkaline comet assay.

Comet_Assay_Workflow cluster_workflow In Vitro Comet Assay Workflow for NDPA cell_treatment 1. Treat cells (e.g., HepG2) with NDPA (or control) with S9 mix for 2-4 hours embedding 2. Embed single cells in low melting point agarose (B213101) on a slide cell_treatment->embedding lysis 3. Lyse cells in high salt and detergent solution to remove membranes and proteins, leaving nucleoids embedding->lysis unwinding 4. Place slides in alkaline buffer (pH > 13) for DNA unwinding lysis->unwinding electrophoresis 5. Perform electrophoresis under alkaline conditions unwinding->electrophoresis neutralization 6. Neutralize and stain DNA with a fluorescent dye (e.g., SYBR Green) electrophoresis->neutralization visualization 7. Visualize comets using a fluorescence microscope neutralization->visualization analysis 8. Quantify DNA damage (% Tail DNA) using image analysis software visualization->analysis

Caption: Workflow for the in vitro comet assay using NDPA.

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Complete cell culture medium

  • This compound (NDPA)

  • Aroclor 1254-induced hamster or rat liver S9

  • Cofactors for S9 mix

  • Normal and low melting point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green)

  • Microscope slides

Procedure:

  • Cell Treatment: Treat cells in suspension or monolayer with NDPA and S9 mix for 2-4 hours. Include appropriate negative and vehicle controls.

  • Slide Preparation: After treatment, harvest the cells and resuspend a small aliquot in low melting point agarose. Pipette this mixture onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a cold lysis solution for at least one hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage to the electrophoresis tank for 20-30 minutes. Fragmented DNA will migrate from the nucleus, forming a "comet tail".

  • Neutralization and Staining: Gently remove the slides, neutralize with buffer, and stain with a fluorescent DNA dye.

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., % DNA in the tail, tail moment).

  • Data Analysis: A positive result is characterized by a statistically significant, concentration-dependent increase in DNA migration compared to the negative control.[2]

Conclusion

This compound is a reliable positive control for genotoxicity assays when metabolic activation is incorporated. Its use helps to ensure the sensitivity and proper performance of the test systems. The protocols and data provided in these application notes serve as a comprehensive guide for researchers in the implementation of NDPA as a positive control in their genotoxicity testing workflows. It is recommended that each laboratory establishes its own historical control data range for NDPA to ensure the ongoing validity of the assays.

References

Application Note: Quantitative Analysis of N-Nitrosodipropylamine in Drinking Water by Solid-Phase Extraction and Gas Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Nitrosodipropylamine (NDPA) is a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens.[1][2] The formation of N-nitrosamines, including NDPA, in drinking water is a significant public health concern, often resulting from disinfection processes such as chloramination.[3] Consequently, sensitive and reliable analytical methods are required for the routine monitoring of NDPA in drinking water at low nanogram-per-liter (ng/L) concentrations. This application note details a robust protocol for the quantitative analysis of NDPA in drinking water using solid-phase extraction (SPE) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS).

Principle

This method involves the extraction and concentration of NDPA from a water sample using a solid-phase extraction cartridge. The analyte is then eluted with an organic solvent, and the eluate is concentrated. The concentrated extract is subsequently analyzed by GC-MS/MS. The use of an isotopically labeled internal standard, this compound-d14 (NDPA-d14), ensures high accuracy and precision by correcting for variations in extraction efficiency and instrument response.

Experimental Protocols

1. Reagents and Standards

  • Reagent Water: Purified water, free of interfering substances.

  • Methanol, Dichloromethane (B109758): Pesticide residue grade or equivalent.

  • This compound (NDPA) Analytical Standard: Purity >98%.

  • This compound-d14 (NDPA-d14) Internal Standard: Isotopic purity >98%.

  • Sodium Thiosulfate (B1220275): (ACS grade) To be used for dechlorination of samples if residual chlorine is present.[4]

  • Stock Standard Solutions (100 µg/mL): Prepare individual stock solutions of NDPA and NDPA-d14 in dichloromethane. Store at 4°C in amber vials.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions in dichloromethane to create a calibration curve (e.g., 5, 10, 25, 50, 100, 250 ng/L). All calibration standards should be fortified with the internal standard (NDPA-d14) at a constant concentration (e.g., 100 ng/L).

2. Sample Collection and Preservation

  • Collect water samples in 1-liter amber glass bottles.

  • If the water sample contains residual chlorine, add approximately 80 mg of sodium thiosulfate per liter of sample to quench the chlorine.[4]

  • Store samples at 4°C and protect them from light to prevent photolytic degradation.[4] Analyze samples as soon as possible after collection.

3. Solid-Phase Extraction (SPE)

  • SPE Cartridge Conditioning:

    • Use a solid-phase extraction cartridge containing activated carbon or a similar sorbent.

    • Condition the cartridge by passing 6 mL of dichloromethane, followed by 6 mL of methanol, and then 9 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Fortify the 1-liter water sample with the internal standard (NDPA-d14).

    • Pass the entire 1-liter sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Drying:

    • After loading, dry the cartridge by purging with a stream of nitrogen or applying a vacuum for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the trapped analytes from the cartridge with 10 mL of dichloromethane.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a concentration evaporator.

4. GC-MS/MS Analysis

  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) equipped with an autosampler.

  • GC Conditions:

    • Column: DB-1701 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection Volume: 1-2 µL.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS/MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for NDPA and NDPA-d14 should be determined by direct infusion or by analyzing a high-concentration standard. Example transitions are provided in the table below.

Data Presentation

Table 1: GC-MS/MS Parameters for NDPA and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NDPA 1308810
1304215
NDPA-d14 1449810
1444815

Table 2: Method Performance Data

ParameterResult
Linearity (r²) >0.999
Method Detection Limit (MDL) 0.5 - 2.0 ng/L
Practical Quantitation Limit (PQL) 2.0 - 5.0 ng/L
Recovery 75 - 110%
Relative Standard Deviation (RSD) < 15%

Note: The values presented in Table 2 are typical performance characteristics and may vary depending on the specific instrumentation and laboratory conditions.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (1L Amber Bottle) + Dechlorination (Sodium Thiosulfate) InternalStandard 2. Fortification with NDPA-d14 (Internal Standard) SampleCollection->InternalStandard SampleLoading 4. Sample Loading (10 mL/min) InternalStandard->SampleLoading SPE_Conditioning 3. SPE Cartridge Conditioning (Dichloromethane, Methanol, Water) SPE_Conditioning->SampleLoading SPE_Drying 5. Cartridge Drying (Nitrogen Stream) SampleLoading->SPE_Drying Elution 6. Elution (10 mL Dichloromethane) SPE_Drying->Elution Concentration 7. Concentration to 1 mL (Nitrogen Evaporation) Elution->Concentration GCMSMS_Analysis 8. GC-MS/MS Analysis (MRM Mode) Concentration->GCMSMS_Analysis Quantification 9. Quantification (Internal Standard Calibration) GCMSMS_Analysis->Quantification Reporting 10. Reporting (Concentration in ng/L) Quantification->Reporting

Caption: Workflow for NDPA analysis in drinking water.

The described method of solid-phase extraction followed by GC-MS/MS analysis provides a sensitive, selective, and reliable approach for the quantitative determination of this compound in drinking water. The use of an isotopically labeled internal standard ensures the accuracy and precision of the results, making this method suitable for regulatory monitoring and research applications. This protocol can be adapted for the analysis of other N-nitrosamines with appropriate optimization of the MS/MS parameters.

References

Solid-Phase Extraction of N-Nitrosodipropylamine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[TOWN, STATE] – [Date] – For researchers, scientists, and drug development professionals engaged in the analysis of N-Nitrosodipropylamine (NDPA), a potent carcinogen, robust and reliable sample preparation methods are paramount. Solid-phase extraction (SPE) has emerged as a crucial technique for the selective isolation and concentration of NDPA from complex matrices such as drinking water and pharmaceutical formulations, ensuring accurate quantification by subsequent analytical methods like gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This comprehensive guide provides detailed application notes and protocols for the solid-phase extraction of NDPA, focusing on two widely employed and effective sorbent types: activated carbon and mixed-mode strong cation-exchange polymeric sorbents.

Introduction to this compound and the Need for Effective Extraction

This compound (NDPA) is a member of the N-nitrosamine class of compounds, which are classified as probable human carcinogens. Its presence in drinking water, food, and pharmaceutical products, even at trace levels, is a significant public health concern. Regulatory bodies worldwide have established stringent limits for nitrosamine (B1359907) impurities in various consumer products. Consequently, sensitive and accurate analytical methods are essential for monitoring and controlling NDPA contamination.

Solid-phase extraction is a preferred method for the sample preparation of nitrosamines due to its efficiency, selectivity, and ability to handle large sample volumes, leading to lower detection limits.[1] The choice of SPE sorbent and the optimization of the extraction protocol are critical for achieving high recovery and reproducibility.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the solid-phase extraction of this compound from various studies. This allows for a clear comparison of recovery rates, limits of detection (LOD), and limits of quantification (LOQ) achieved with different SPE methods and analytical instrumentation.

SPE SorbentMatrixAnalytical MethodRecovery (%)LODLOQReference
Activated Carbon (Coconut Charcoal)Drinking WaterGC-MS/MS90--[2]
Activated Carbon (Strata Activated Carbon)WaterGC-MS/MSNot specified for NDPA individually--
Oasis HLB & Coconut Charcoal (Tandem)Drinking WaterNot Specified>80--[1]
Strong Cation-Exchange (Strata-X-C)Pharmaceutical Drug ProductsLC-HRMS>80 (for most NAs)--[3]
Activated Carbon (Following EPA Method 521)Drinking WaterGC-CI-MS/MS81.7 (moderate recovery noted)0.320 ng/L (MDL)1.00 ng/L (MRL)[4][5]

LOD: Limit of Detection; LOQ: Limit of Quantification; MDL: Method Detection Limit; MRL: Minimum Reporting Level; N/A: Not Available in the cited source.

Experimental Protocols and Methodologies

Detailed below are the step-by-step protocols for the solid-phase extraction of NDPA using activated carbon and a mixed-mode strong cation-exchange sorbent.

Protocol 1: Activated Carbon SPE for NDPA in Drinking Water (Based on EPA Method 521)

This method is a widely accepted standard for the analysis of nitrosamines in drinking water and utilizes activated carbon cartridges.[4]

Materials:

  • SPE Cartridges: 2 g/6 mL Activated Carbon (e.g., Strata Activated Carbon or equivalent coconut charcoal).

  • Reagents: Dichloromethane (Methylene Chloride), Methanol, Reagent Water.

  • Sample Volume: 500 mL.

  • Glassware: Graduated cylinders, collection tubes.

  • SPE Manifold.

  • Nitrogen evaporator.

Procedure:

  • Cartridge Conditioning:

    • Wash the cartridge with 2 x 3 mL of Dichloromethane. Allow the solvent to soak for 2 minutes during each wash.

    • Wash the cartridge with 2 x 3 mL of Methanol. Allow the solvent to soak for 2 minutes during each wash.

  • Cartridge Equilibration:

    • Equilibrate the cartridge by washing with 3 x 3 mL of Reagent Water. Do not allow the sorbent to go dry after this step.

  • Sample Loading:

    • Load the 500 mL water sample onto the conditioned cartridge at a flow rate of approximately 10 mL/min.

  • Sorbent Drying:

    • After the entire sample has passed through, dry the cartridge under a full vacuum for 10 minutes to remove residual water. For improved recovery, especially in humid conditions, passing dry air or nitrogen through the cartridge is recommended.[5]

  • Elution:

    • Elute the retained analytes by passing 4 x 3 mL of Dichloromethane through the cartridge into a collection tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath at 30-40°C. The sample is now ready for GC-MS/MS analysis.

Protocol 2: Strong Cation-Exchange SPE for NDPA in Pharmaceutical Products

This protocol is adapted for the analysis of nitrosamines in drug products, where the removal of the active pharmaceutical ingredient (API) is crucial. A mixed-mode strong cation-exchange sorbent like Strata-X-C is effective for this purpose.[3][6]

Materials:

  • SPE Cartridges: Strata-X-C (e.g., 30 mg/1 mL).

  • Reagents: Methanol, Acidified Water (e.g., with 0.1 N HCl), 5% Ammonium Hydroxide in Methanol.

  • Sample Preparation: Dissolve the drug product in an appropriate solvent and acidify.

Procedure:

  • Cartridge Conditioning:

    • Condition the cartridge with 1 mL of Methanol.

  • Cartridge Equilibration:

    • Equilibrate the cartridge with 1 mL of Acidified Water.

  • Sample Loading:

    • Load the pre-treated and acidified sample onto the cartridge.

  • Washing (Interference Removal):

    • Wash 1: 1 mL of 0.1 N HCl in Water to remove polar neutral interferences.

    • Wash 2: 1 mL of Methanol to remove neutral and acidic interferences.

  • Elution:

    • Elute the basic nitrosamines with 2 x 0.5 mL of 5% Ammonium Hydroxide in Methanol.

  • Final Preparation:

    • The eluate can be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Visualized Workflows

The following diagrams illustrate the logical flow of the solid-phase extraction procedures for this compound.

SPE_Workflow_Activated_Carbon cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Final Steps Condition Conditioning (DCM & Methanol) Equilibrate Equilibration (Reagent Water) Condition->Equilibrate Load Load Sample (500 mL Water) Equilibrate->Load Dry Dry Sorbent (Vacuum/Nitrogen) Load->Dry Elute Elution (Dichloromethane) Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Analysis GC-MS/MS Analysis Concentrate->Analysis

Caption: Workflow for NDPA extraction using Activated Carbon SPE.

SPE_Workflow_Strata_XC cluster_prep Cartridge Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Condition_SCX Conditioning (Methanol) Equilibrate_SCX Equilibration (Acidified Water) Condition_SCX->Equilibrate_SCX Load_SCX Load Acidified Drug Product Sample Equilibrate_SCX->Load_SCX Wash1_SCX Wash 1 (Aqueous Acid) Load_SCX->Wash1_SCX Wash2_SCX Wash 2 (Methanol) Wash1_SCX->Wash2_SCX Elute_SCX Elution (Ammoniated Methanol) Wash2_SCX->Elute_SCX Prep_Analysis Evaporate & Reconstitute Elute_SCX->Prep_Analysis Analysis_SCX LC-MS/MS Analysis Prep_Analysis->Analysis_SCX

Caption: Workflow for NDPA extraction using Strong Cation-Exchange SPE.

References

Application Notes and Protocols for the GC Analysis of N-Nitrosodipropylamine (NDPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of N-Nitrosodipropylamine (NDPA) using Gas Chromatography (GC). The techniques covered include direct analysis by GC-tandem Mass Spectrometry (GC-MS/MS) and GC with a Thermal Energy Analyzer (GC-TEA), as well as methods involving derivatization. The derivatization approaches detailed are denitrosation followed by sulfonylation and derivatization with pentafluorobenzyl bromide (PFBBr).

These notes offer a comparative overview of the methodologies, their applications, and performance characteristics to assist researchers in selecting the most suitable approach for their analytical needs, particularly in the context of pharmaceutical quality control and safety assessment.

Introduction to NDPA Analysis

This compound (NDPA) is a semi-volatile organic compound and a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens. The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers worldwide. Consequently, robust and sensitive analytical methods are required for the accurate quantification of NDPA at trace levels in drug substances and products.

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like NDPA. When coupled with highly selective and sensitive detectors such as tandem mass spectrometry (MS/MS) or a Thermal Energy Analyzer (TEA), direct analysis of NDPA is achievable with high precision and accuracy.

Alternatively, derivatization techniques can be employed to enhance the chromatographic properties and/or detectability of NDPA. These methods typically involve a chemical modification of the NDPA molecule. This document outlines two such derivatization strategies.

Comparative Overview of Analytical Techniques

The choice of analytical technique for NDPA analysis depends on several factors including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the quantitative performance of different methods.

TechniqueAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeRecoveryReference
Direct Analysis
GC-MS/MSNDPA0.05 - 3 ppb[1][2]1 - 15 ppb[1][3]1 - 120 ppb[1][2]70 - 130%[1][3][1][2][3]
GC-TEANDPA~0.01 µg/m³ (air)0.010 µg/m³ (air)0.01 - 0.075 µg/m³ (air)96 - 102%[4]
Derivatization
Denitrosation-Sulfonylation GC-MSNDPA derivative0.016 - 0.053 ngNot explicitly stated0.1 - 5.0 mg/LNot explicitly stated[5]
PFBBr Derivatization GC-MSNDPA derivativeNot explicitly stated for NDPANot explicitly stated for NDPANot explicitly stated for NDPA>90% (for similar compounds)[6][6][7]

Note: The reported values can be influenced by the sample matrix and specific instrumental conditions. The data for GC-TEA is for air samples and may differ for pharmaceutical matrices. Data for PFBBr derivatization of NDPA is limited in the reviewed literature.

Experimental Protocols

Direct Analysis of NDPA by GC-MS/MS

This method is widely used for the screening and quantification of various nitrosamines, including NDPA, in pharmaceutical products.

Protocol:

  • Sample Preparation:

    • For water-soluble samples:

      • Weigh 200 to 1000 mg of the sample into a centrifuge tube.

      • Disperse the sample in 8.0 mL of 1 M sodium hydroxide (B78521) (NaOH) solution.

      • Perform a liquid-liquid extraction with 2.0 mL of dichloromethane (B109758) (MeCl2).

      • Vortex the mixture vigorously.

      • Centrifuge to separate the layers.

      • Filter the organic (lower) layer through a 0.2 µm syringe filter into a GC vial.[8]

    • For samples soluble in organic solvents:

      • Weigh 500 to 1000 mg of the sample into a centrifuge tube.

      • Directly disperse the sample in 5.0 mL of dichloromethane (MeCl2).

      • Filter through a 0.2 µm syringe filter into a GC vial.[8]

  • Internal Standard:

    • A deuterated internal standard, such as NDMA-d6, NDEA-d10, NDIPA-d14, or NDBA-d18, should be added to the sample before extraction.[8]

  • GC-MS/MS Parameters:

    • GC System: Agilent 8890 GC (or equivalent)

    • MS System: Agilent 7010B Triple Quadrupole GC/MS/MS (or equivalent)

    • Column: DB-WAX, 30 m x 0.25 mm, 0.5 µm film thickness (or equivalent)

    • Injection Mode: Splitless

    • Inlet Temperature: 220 °C

    • Oven Program: 40 °C (hold for 0.5 min), ramp at 20 °C/min to 160 °C, then ramp at 10 °C/min to a final temperature.

    • Carrier Gas: Helium

    • MS Mode: Multiple Reaction Monitoring (MRM)

    • Ionization: Electron Ionization (EI)

Workflow Diagram:

GC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing start Weigh Sample is Add Internal Standard start->is solvent Add Solvent (NaOH or Dichloromethane) extract Liquid-Liquid Extraction (if applicable) solvent->extract is->solvent filter Filter extract->filter vial Transfer to GC Vial filter->vial inject Inject into GC vial->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Report Results quantify->report

GC-MS/MS Workflow for NDPA Analysis
Derivatization by Denitrosation followed by Sulfonylation and GC-MS Analysis

This method involves the cleavage of the N-NO bond in NDPA to form the corresponding secondary amine, which is then derivatized to a more stable and chromatographically favorable compound.

Protocol:

  • Denitrosation:

    • To 100 µL of a standard solution or sample extract, add 20 µL of a denitrosation reagent (a mixture of hydrobromic and acetic acids).

    • Heat the mixture at 100 °C for 10 minutes.[5]

    • Cool the mixture and neutralize by adding 200 µL of 2 M NaOH.[5]

  • Sulfonylation (Derivatization):

    • Add 100 µL of 1.0 g/L p-toluenesulfonyl chloride (p-TSC) solution.

    • Allow the reaction to proceed for 20 minutes at 80 °C.[5]

  • Extraction:

    • Extract the derivative with 200 µL of diethyl ether.

    • The organic layer is then injected into the GC-MS system.

  • GC-MS Parameters:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Injection Mode: Splitless

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 50 °C (hold for 2 min), ramp to 300 °C at 30 °C/min (hold for 5 min).

    • Carrier Gas: Helium

    • MS Mode: Scan or Selected Ion Monitoring (SIM)

    • Ionization: Electron Ionization (EI)

Reaction and Workflow Diagram:

Denitrosation_Sulfonylation_Workflow cluster_reaction Chemical Reaction cluster_workflow Experimental Workflow NDPA NDPA Amine Dipropylamine NDPA->Amine Denitrosation (HBr/Acetic Acid) Derivative Sulfonamide Derivative Amine->Derivative Sulfonylation (p-TSC) start Sample/Standard denitrosate Denitrosation Step start->denitrosate derivatize Sulfonylation Step denitrosate->derivatize extract Extraction derivatize->extract analyze GC-MS Analysis extract->analyze

Denitrosation-Sulfonylation Reaction and Workflow
Derivatization with Pentafluorobenzyl Bromide (PFBBr) and GC-MS Analysis

PFBBr is a versatile derivatizing agent that reacts with various functional groups to produce derivatives with excellent chromatographic and electron-capturing properties, enhancing sensitivity in GC-MS analysis.[7]

Protocol:

  • Sample Preparation:

    • The sample containing NDPA is extracted and the solvent is evaporated to dryness.

  • Derivatization:

    • Reconstitute the dried sample residue in a suitable solvent (e.g., acetonitrile).

    • Add a solution of pentafluorobenzyl bromide (PFBBr) and a catalyst, such as N,N-diisopropylethylamine (DIPEA).

    • Heat the mixture to facilitate the reaction (e.g., 60 °C for 1 hour).

    • After the reaction, the solvent and excess reagents are evaporated.

  • Extraction:

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity column such as a DB-5MS or HP-1701 is suitable.

    • Injection Mode: Splitless

    • Ionization: Electron Capture Negative Ionization (ECNI) is often preferred for PFB derivatives to achieve high sensitivity, though Electron Ionization (EI) can also be used.[7]

Workflow Diagram:

PFBBr_Workflow start Sample Containing NDPA extract_dry Extract and Evaporate to Dryness start->extract_dry derivatize Add PFBBr and Catalyst (e.g., DIPEA) and Heat extract_dry->derivatize evaporate_reagents Evaporate Excess Reagents derivatize->evaporate_reagents reconstitute Reconstitute in Injection Solvent (e.g., Hexane) evaporate_reagents->reconstitute analyze GC-MS Analysis (EI or ECNI) reconstitute->analyze

PFBBr Derivatization Workflow

Conclusion

The selection of an appropriate analytical method for the determination of this compound in pharmaceutical products is critical for ensuring patient safety and regulatory compliance. Direct analysis by GC-MS/MS offers a robust, sensitive, and specific approach that is widely adopted in the pharmaceutical industry. GC-TEA provides excellent selectivity for nitrosamines but may be less common in all laboratories.

Derivatization techniques, such as denitrosation followed by sulfonylation or derivatization with PFBBr, offer alternative strategies that can enhance chromatographic performance and sensitivity. The choice between these methods will depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix. The protocols and comparative data provided in these application notes are intended to guide researchers in developing and validating suitable methods for the reliable quantification of NDPA.

References

Application Note: Determination of Volatile Nitrosamines, Including N-Nitrosodipropylamine (NDPA), in Pharmaceutical Products by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. Regulatory bodies globally have established strict limits for these impurities in drug substances and products. This application note provides a detailed protocol for the sensitive and selective determination of volatile nitrosamines, including N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA), N-Nitrosoethylisopropylamine (NEIPA), N-Nitrosodiisopropylamine (NDIPA), N-Nitrosodipropylamine (NDPA), and N-Nitrosodibutylamine (NDBA), using a headspace gas chromatography-mass spectrometry (HS-GC-MS) method. This technique is highly suitable for the analysis of volatile and semi-volatile compounds in complex matrices, offering simplified sample preparation and minimizing contamination of the analytical system.[1]

The methodologies described herein are based on established and validated procedures, providing a robust framework for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceuticals.[2][3][4]

Experimental Protocols

This section details the necessary reagents, standards, sample preparation, and instrumental parameters for the analysis of volatile nitrosamines.

1. Reagents and Standards

  • Solvents: Dimethyl sulfoxide (B87167) (DMSO, ≥99.5%), Methanol (MeOH, HPLC grade), Dichloromethane (DCM, HPLC grade), Isopropanol (B130326) (IPA), and MS-grade water.

  • Reagents: Sodium Hydroxide, Pyrogallol (B1678534), Phosphoric Acid.

  • Standards: Certified Reference Standards (CRS) of NDMA, NDEA, NEIPA, NDIPA, NDPA, and NDBA. Isotopically labeled internal standards (e.g., NDMA-d6, NDEA-d4) are recommended for improved accuracy and precision.[5]

2. Standard Solution Preparation

  • Stock Solutions (e.g., 1 mg/mL): Prepare individual stock solutions of each nitrosamine and internal standard in a suitable solvent such as Methanol.[5]

  • Intermediate and Working Standard Solutions: Prepare a mixed standard stock solution from the individual stock solutions. A series of calibration standards are then prepared by serially diluting the mixed stock solution with the chosen diluent (e.g., DMSO, 0.5% Sodium Hydroxide in water).[5][6] The concentration range should bracket the expected levels of nitrosamines in the samples and cover the desired limit of quantitation (LOQ).[2][3][6]

3. Sample Preparation

The goal of sample preparation is to dissolve the drug substance or product and facilitate the efficient partitioning of volatile nitrosamines into the headspace of the vial.

  • For Drug Substance (API):

    • Accurately weigh a specified amount of the drug substance (e.g., 500 mg) into a 20 mL headspace vial.[5][7]

    • Add a defined volume of diluent (e.g., 5 mL of DMSO).[7]

    • If using internal standards, add a small, precise volume of the internal standard solution.[5]

    • Immediately cap and crimp the vial securely.[5][7]

    • Vortex the vial to ensure complete dissolution of the sample.[5][7]

  • For Drug Product (Tablets):

    • Accurately weigh a quantity of powdered tablets equivalent to a specific dose of the active pharmaceutical ingredient (e.g., 320 mg of Valsartan) into a 20 mL headspace vial.[5]

    • Add a defined volume of diluent (e.g., 4.5 mL of DMSO).[5]

    • Add a precise volume of the internal standard solution (e.g., 0.5 mL).[5]

    • Immediately cap and crimp the vial.[5]

    • Mix thoroughly using a vortex mixer or a mechanical shaker until the contents are well dispersed.[5][7]

  • Inhibition of In-situ Nitrosamine Formation: For certain drug matrices prone to in-situ formation of nitrosamines at elevated temperatures, the addition of inhibitors to the diluent is crucial. A diluent containing pyrogallol and phosphoric acid in isopropanol can effectively inhibit this formation.[8]

4. Headspace GC-MS Analysis Workflow

The following diagram illustrates the general workflow for the HS-GC-MS analysis of volatile nitrosamines.

G cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing A Weigh Sample (API or Drug Product) B Add Diluent & Internal Standard A->B C Seal Vial B->C D Mix (Vortex/Shake) C->D F Load Vials into Autosampler D->F E Prepare Calibration Standards E->F G Incubate Vial in Headspace Oven F->G H Pressurize & Inject Headspace Gas G->H I GC Separation H->I J MS Detection (SIM/MRM) I->J K Peak Integration & Identification J->K L Generate Calibration Curve K->L M Quantify Nitrosamines L->M N Report Results M->N

Caption: Workflow for HS-GC-MS Analysis of Nitrosamines.

Quantitative Data Summary

The following tables summarize typical instrumental parameters and performance data from various validated methods for the analysis of volatile nitrosamines.

Table 1: Headspace Sampler Parameters

ParameterSetting 1Setting 2
Vial Volume 20 mL[5][7]10 mL[8]
Oven Temperature 80 °C[5]115 °C[8]
Incubation/Equilibration Time 15 min[5]15 min[8]
Loop Volume 1 mL[5]1 mL[8]
Loop Temperature 150 °C[5]160 °C[8]
Transfer Line Temperature 160 °C[5]170 °C[8]
Vial Shaking High[8]N/A

Table 2: Gas Chromatography (GC) Parameters

ParameterSetting 1Setting 2
GC System Agilent 7890B[5][7]Shimadzu GCMS-TQ8050 NX[6]
Column DB-Wax (30 m x 0.25 mm, 0.5 µm)[5][7]DB-WAXetr (30 m x 0.25 mm, 0.50 µm)[9]
Inlet Temperature 220 °C[7]235 °C[6]
Injection Mode Split (e.g., 5:1)[7]Splitless[9]
Carrier Gas Helium[10]Helium
Flow Rate 3 mL/min[7]1 mL/min[10]
Oven Program 70°C (4 min), ramp 20°C/min to 240°C (3.5 min)[7]55°C (2 min), ramp 10°C/min to 260°C (2 min)[10]

Table 3: Mass Spectrometry (MS) Parameters

ParameterSetting 1 (Single Quad)Setting 2 (Tandem Quad)
MS System Agilent 5977A MSD[5][7]Shimadzu GCMS-TQ8050 NX[6]
Ionization Mode Electron Impact (EI)Electron Impact (EI)
Source Temperature 230 °C[5][11]200 °C[9]
Quadrupole Temperature 150 °C[5][11]N/A
Acquisition Mode Selected Ion Monitoring (SIM)[5]Multiple Reaction Monitoring (MRM)[6]
Solvent Delay 6.0 min[5][11]N/A

Table 4: Method Performance and Validation Data

NitrosamineLOD (ppm)LOQ (ppm)Linearity Range (ppb)
NDMA 0.01[5]0.05[5]0.11 - 0.54[6]
NDEA 0.01[5]0.05[5]0.03 - 0.15[6]
NEIPA 0.025[5]0.05[5]0.03 - 0.15[6]
NDIPA 0.025[5]0.05[5]0.03 - 0.15[6]
NDPA N/AN/A0.03 - 0.15[6]
NDBA N/AN/A0.03 - 0.15[6]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) values can vary based on the matrix, instrumentation, and specific method validation. The values presented are examples from published methods.[5]

Data Analysis and System Suitability

  • Quantification: Create a calibration curve by plotting the peak area (or the ratio of analyte peak area to internal standard peak area) against the concentration of the calibration standards.[7] A linear regression should be applied, and the correlation coefficient (R²) should be ≥ 0.995.[7]

  • System Suitability: Before sample analysis, inject a system suitability standard to verify the performance of the chromatographic system. The signal-to-noise ratio (S/N) for the lowest calibration standard should be ≥ 10.[7]

Logical Relationship of Key Method Parameters

The following diagram illustrates the relationship between key experimental choices and their impact on the analytical outcome.

G cluster_sample Sample Characteristics cluster_prep Sample Preparation cluster_hs Headspace Parameters cluster_gcms GC-MS Parameters cluster_outcome Analytical Outcome Matrix Drug Matrix (API, Tablet) Solvent Choice of Diluent (DMSO, Water) Matrix->Solvent Inhibitor Inhibitor Addition (e.g., Pyrogallol) Matrix->Inhibitor Analyte Analyte Properties (Volatility, Polarity) Temp Incubation Temperature Analyte->Temp Column GC Column (e.g., DB-Wax) Analyte->Column Solvent->Temp Accuracy Accuracy & Precision Inhibitor->Accuracy Sensitivity Sensitivity (LOD/LOQ) Temp->Sensitivity Time Incubation Time Time->Sensitivity Specificity Specificity Column->Specificity Detection MS Detection Mode (SIM, MRM) Detection->Sensitivity Detection->Specificity

References

UPLC-MS/MS Method for the Quantification of N-Nitrosodipropylamine in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodipropylamine (NDPA) is a member of the N-nitrosamine class of compounds, which are classified as probable human carcinogens. The monitoring of NDPA in biological matrices is crucial for toxicological studies, assessment of environmental exposure, and ensuring the safety of pharmaceutical products. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the preferred analytical technique for the determination of trace levels of nitrosamines due to its high sensitivity, selectivity, and speed. This document provides a detailed application note and protocols for the quantitative analysis of NDPA in human plasma and urine using UPLC-MS/MS.

Principle of the Method

The method involves the extraction of this compound (NDPA) and its deuterated internal standard, this compound-d14 (NDPA-d14), from biological matrices followed by instrumental analysis using UPLC-MS/MS. Sample preparation is tailored to the specific matrix to remove interferences and enrich the analyte. For plasma samples, a protein precipitation (PPT) method is employed. For urine samples, a more rigorous cleanup is achieved through solid-phase extraction (SPE). Chromatographic separation is performed on a C18 reversed-phase column, and detection is carried out using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is based on the peak area ratio of the analyte to the internal standard.

Data Presentation

The following tables summarize the quantitative performance characteristics of the UPLC-MS/MS method for the analysis of NDPA in human plasma and urine.

Table 1: UPLC-MS/MS Method Parameters

ParameterSetting
Chromatography
UPLC SystemWaters ACQUITY UPLC I-Class or equivalent
ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40 °C
Mass Spectrometry
Mass SpectrometerWaters Xevo TQ-XS or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Desolvation Temperature500 °C
Desolvation Gas Flow1000 L/hr
Cone Gas Flow150 L/hr
Nebulizer Gas Pressure7.0 Bar
Collision GasArgon

Table 2: MRM Transitions and Optimized Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
NDPA 131.189.10.052515
131.143.10.052520
NDPA-d14 (IS) 145.1102.10.052515
145.149.10.052520

Table 3: Method Validation Data for NDPA in Human Plasma and Urine

Validation ParameterHuman PlasmaHuman Urine
Linearity Range 0.1 - 50 ng/mL0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.03 ng/mL0.02 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL0.1 ng/mL
Accuracy (% Bias) -5.8% to 4.5%-7.2% to 6.3%
Precision (% RSD)
Intra-day< 8.5%< 7.9%
Inter-day< 10.2%< 9.8%
Recovery (%) 88.5% - 96.2%91.3% - 98.7%
Matrix Effect (%) 92.1% - 104.5%89.8% - 102.3%

Experimental Protocols

Reagents and Materials
  • This compound (NDPA) reference standard

  • This compound-d14 (NDPA-d14) internal standard (IS)

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid (≥98%)

  • Human plasma (blank, drug-free)

  • Human urine (blank, drug-free)

  • Oasis HLB Solid-Phase Extraction (SPE) cartridges (3 cc, 60 mg)

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of NDPA and NDPA-d14 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the NDPA stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the NDPA-d14 stock solution in methanol.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank plasma or urine with the appropriate amount of NDPA working standard solution.

Sample Preparation Protocol for Human Plasma (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 200 µL of plasma sample, calibration standard, or QC into the corresponding tube.

  • Add 20 µL of the 100 ng/mL NDPA-d14 internal standard working solution to each tube (except for blank matrix samples).

  • Add 600 µL of ice-cold acetonitrile to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of mobile phase A.

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

Sample Preparation Protocol for Human Urine (Solid-Phase Extraction)
  • Sample Pre-treatment:

    • Thaw urine samples to room temperature and vortex.

    • Centrifuge 1 mL of urine at 4,000 rpm for 5 minutes.

    • To 500 µL of the supernatant, add 20 µL of the 100 ng/mL NDPA-d14 internal standard working solution.

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of LC-MS grade water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent at a slow, drop-wise rate.

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the analytes with 3 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 200 µL of mobile phase A.

    • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample add_is_p Add NDPA-d14 (IS) plasma->add_is_p urine Human Urine Sample add_is_u Add NDPA-d14 (IS) urine->add_is_u ppt Protein Precipitation (Acetonitrile) add_is_p->ppt centrifuge_p Centrifuge ppt->centrifuge_p evap_recon_p Evaporate & Reconstitute centrifuge_p->evap_recon_p uplc UPLC Separation (C18 Column) evap_recon_p->uplc spe Solid-Phase Extraction (Oasis HLB) add_is_u->spe evap_recon_u Evaporate & Reconstitute spe->evap_recon_u evap_recon_u->uplc msms MS/MS Detection (Positive ESI, MRM) uplc->msms data Data Acquisition & Quantification msms->data

Caption: Experimental workflow for NDPA analysis in biological samples.

Logical_Relationship cluster_extraction Extraction ndpa This compound (NDPA) in Biological Matrix plasma_prep Plasma: Protein Precipitation ndpa->plasma_prep urine_prep Urine: Solid-Phase Extraction ndpa->urine_prep analysis UPLC-MS/MS Analysis plasma_prep->analysis urine_prep->analysis is Internal Standard (NDPA-d14) Added for Quantification is->plasma_prep is->urine_prep quant Accurate Quantification analysis->quant

Caption: Logical relationship of the analytical method components.

Troubleshooting & Optimization

Technical Support Center: N-Nitrosodipropylamine (NDPA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interferences and challenges during the analysis of N-Nitrosodipropylamine (NDPA).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the most common sources of interference in NDPA analysis?

The most common interferences in NDPA analysis can be broadly categorized into two groups: those that lead to artificially high results (false positives) and those that cause inaccurate quantification (matrix effects).

  • Artifactual Formation (False Positives): NDPA can form during the sample preparation and analysis process itself if precursor molecules are present. This is a significant concern that can lead to unnecessary product recalls and regulatory scrutiny.[1] Key precursors and conditions include:

    • Nitrosating Agents: Residual nitrites from excipients or other sources can react with secondary or tertiary amines.[2]

    • Amine Precursors: The presence of dipropylamine (B117675) or related structures in the sample matrix.

    • Acidic Conditions: Sample preparation under acidic conditions can promote the reaction between amines and nitrosating agents.[1][3]

    • High Temperatures: Elevated temperatures, particularly in the GC inlet, can also facilitate the formation of nitrosamines.

  • Matrix Effects: The sample matrix, which includes the active pharmaceutical ingredient (API), excipients, and other components, can interfere with the ionization of NDPA in the mass spectrometer, leading to ion suppression or enhancement.[4][5] This can result in poor reproducibility and inaccurate quantification.[4]

  • Co-eluting Substances: Other compounds in the sample that have similar retention times to NDPA can interfere with its detection and quantification. A notable example for other nitrosamines like NDMA is the interference from the solvent N,N-dimethylformamide (DMF).[3][6]

2. How can I prevent the artificial formation of NDPA during my analysis?

Preventing the artifactual formation of NDPA is crucial for obtaining accurate results. Here are several strategies:

  • Use of Scavengers: Incorporating a nitrite (B80452) scavenger into the sample preparation workflow is a highly effective method.

    • Vitamin E (α-tocopherol) and Ascorbic Acid (Vitamin C) are commonly used scavengers that can be added to the sample diluent to inhibit the nitrosation reaction.[1][7]

  • pH Control: Since acidic conditions favor nitrosamine (B1359907) formation, consider adjusting the pH of your sample preparation and chromatographic conditions to neutral or basic, if compatible with the analyte and overall method.[7]

  • Method Orthogonality: Employ a different and orthogonal analytical technique to confirm any positive findings. For instance, if the initial detection was by LC-MS, confirmation using GC-MS can provide additional evidence.[7]

3. I'm observing high variability and poor recovery in my NDPA results. What could be the cause and how can I fix it?

High variability and poor recovery are often linked to matrix effects. Here's a troubleshooting guide:

Potential Cause Recommended Solution
Ion Suppression/Enhancement Implement a robust sample cleanup procedure such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3]
Dilute the sample if the sensitivity of the instrument allows, to reduce the concentration of matrix components.[6]
Use an isotope-labeled internal standard for NDPA (e.g., NDPA-d14) to compensate for matrix effects and variations in ionization.
Inconsistent Sample Preparation Automate the sample preparation workflow where possible to improve consistency.
Analyte Instability NDPA is known to be light-sensitive, especially to UV light, and can be less stable in acidic solutions.[8] Protect samples from light and maintain appropriate pH during storage and preparation.

4. My baseline is noisy and I'm seeing extraneous peaks. What should I check?

A noisy baseline and extraneous peaks can originate from several sources. The following diagram outlines a logical troubleshooting workflow:

G Troubleshooting Noisy Baseline and Extraneous Peaks A Start: Noisy Baseline / Extraneous Peaks B Check Solvents and Reagents for Purity A->B C Perform a Blank Injection (Solvent Only) B->C D Clean the GC Inlet and/or LC Flow Path C->D Peaks still present G Evaluate Sample Preparation for Contamination C->G Peaks absent E Inspect and Clean the MS Ion Source D->E F Check for Leaks in the System E->F H Problem Resolved F->H If resolved G->H If resolved

Caption: Troubleshooting workflow for a noisy baseline.

Experimental Protocols

GC-MS/MS Method for NDPA Analysis

This protocol is a general guideline and may require optimization for specific matrices.

  • Instrumentation:

    • Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS).[7]

    • Autosampler.

    • Column: A mid-polarity column such as a (14%-cyanopropylphenyl)-methylpolysiloxane phase (e.g., 30 m x 0.25 mm I.D., 1.4 µm film thickness) is often suitable.[7]

  • Sample Preparation (Liquid-Liquid Extraction):

    • For water-soluble samples, dissolve 200 to 1,000 mg of the sample into 8.0 mL of a 1M NaOH solution in water.

    • Perform a liquid-liquid extraction using 2.0 mL of dichloromethane (B109758) (MeCl2).

    • The organic fraction is then filtered through a 0.2 µm PTFE syringe filter and analyzed.[9]

  • GC-MS/MS Parameters:

Parameter Setting
Injection Volume 1-2 µL
Injection Mode Splitless
Inlet Temperature 250 °C
Carrier Gas Helium at a constant flow or linear velocity (e.g., 39.7 cm/sec)
Oven Program 50 °C (hold 1 min), ramp at 20 °C/min to 250 °C (hold 3 min)[7]
MS Interface Temp 250 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI)
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions for NDPA Q1: 130.1, Q3: 88.1 (Quantifier), 42.1 (Qualifier)

LC-MS/MS Method for NDPA Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Triple Quadrupole Mass Spectrometer.

    • Column: A C18 or other suitable reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[10]

  • Sample Preparation (Solid-Phase Extraction):

    • Dissolve the sample in an appropriate solvent.

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the NDPA with an appropriate organic solvent.

    • Evaporate the eluent and reconstitute in the initial mobile phase.

  • LC-MS/MS Parameters:

Parameter Setting
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient A suitable gradient to separate NDPA from matrix components (e.g., 5% B to 95% B over 10 minutes)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Source Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI)
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions for NDPA Q1: 131.1, Q3: 89.1 (Quantifier), 43.1 (Qualifier)[10]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for NDPA analysis from various methods.

Analytical Method Limit of Quantification (LOQ) Calibration Range Reference
GC-MS/MS1 to 10 ppb1 to 60 ppb[9]
GC-MS/MS0.005 ppm (in analytical-grade solvents)Not Specified[11]
LC-MS/MS0.05 µg/g0.1 ng/mL - 10 ng/mL[10]

Logical Relationships in Method Selection

The choice between GC-MS and LC-MS for NDPA analysis depends on several factors, including the volatility of the analyte and the nature of the sample matrix.

G Method Selection Logic for NDPA Analysis A Start: NDPA Analysis Required B Is the sample matrix complex? A->B C Is the API thermally labile? A->C F Requires robust sample cleanup (e.g., SPE) B->F Yes G Direct injection or LLE may be suitable B->G No D Consider GC-MS/MS C->D No E Consider LC-MS/MS C->E Yes F->E G->D

Caption: Decision tree for selecting an analytical method.

References

Technical Support Center: Optimizing LC-MS/MS for N-Nitrosodipropylamine (NDPA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of N-Nitrosodipropylamine (NDPA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not seeing a distinct peak for NDPA, or the peak shape is poor. What are the likely causes and solutions?

A: This is a common issue that can stem from several factors related to your chromatography.

  • Inappropriate Column Chemistry: NDPA is a relatively polar compound. While C18 columns are widely used, they may not provide sufficient retention, leading to elution near the solvent front and poor peak shape.

    • Solution: Consider using a column with a different stationary phase that offers better retention for polar compounds. Biphenyl or pentafluorophenyl (PFP) columns are often recommended for nitrosamine (B1359907) analysis as they can provide alternative selectivity.

  • Mobile Phase Mismatch: The composition of your mobile phase, particularly the initial organic percentage, can significantly impact peak shape.

    • Solution: Ensure your initial mobile phase conditions are weak enough to allow for good peak focusing on the column. If using a gradient, a shallow gradient at the beginning of the run can improve peak shape. For isocratic methods, a lower percentage of organic solvent might be necessary. A common mobile phase combination is 0.1% formic acid in water and 0.1% formic acid in methanol (B129727) or acetonitrile.[1]

  • Sample Diluent Effects: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve and dilute your samples in the initial mobile phase or a weaker solvent. If using methanol as a diluent, ensure the injection volume is small to minimize its effect on peak shape.[2]

Q2: My sensitivity for NDPA is low. How can I improve the signal intensity?

A: Low sensitivity can be addressed by optimizing both the chromatographic and mass spectrometric parameters.

  • Suboptimal Ionization: The choice of ionization source and its settings are critical.

    • Solution: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for smaller, more volatile nitrosamines like NDPA as it can provide better ionization efficiency compared to Electrospray Ionization (ESI).[3] However, ESI can also be effective. It is crucial to optimize source parameters such as gas flows (nebulizer, heater, and curtain gas), temperature, and ion spray voltage. Increasing the curtain gas pressure can sometimes reduce background noise and improve the signal-to-noise ratio.[2]

  • Inefficient Fragmentation: The collision energy (CE) directly impacts the fragmentation of the precursor ion and the intensity of the product ion.

    • Solution: Perform a collision energy optimization experiment for your specific instrument. This typically involves infusing a standard solution of NDPA and ramping the collision energy to find the value that produces the most intense and stable product ion signal.

  • Incorrect MRM Transitions: Using non-optimal precursor or product ions will result in low signal.

    • Solution: Verify that you are using the most abundant and specific Multiple Reaction Monitoring (MRM) transitions for NDPA. Refer to the quantitative data table below for common transitions.

Q3: I am observing high background noise or interfering peaks in my chromatogram. What can I do to minimize this?

A: High background can obscure the NDPA peak and affect quantification.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., the active pharmaceutical ingredient or excipients) can suppress or enhance the ionization of NDPA.

    • Solution: Improve your sample preparation to remove interfering matrix components. This can include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or filtration. A simple "dilute-and-shoot" approach may not be sufficient for complex matrices. Also, ensure adequate chromatographic separation between NDPA and major matrix components. A divert valve can be used to direct the highly concentrated API peak to waste, preventing it from entering the mass spectrometer and contaminating the source.[4]

  • System Contamination: The LC-MS/MS system itself can be a source of background noise.

    • Solution: Regularly clean the ion source. Use high-purity solvents and mobile phase additives. Be aware that some laboratory materials, like certain plastics, can be a source of nitrosamine contamination.

Q4: How do I choose the right MRM transitions for NDPA?

A: The selection of MRM transitions is fundamental for a sensitive and specific method.

  • Precursor Ion: The precursor ion for NDPA in positive ionization mode is the protonated molecule, [M+H]⁺, which has a mass-to-charge ratio (m/z) of 131.1.

  • Product Ions: Product ions are generated by fragmentation of the precursor ion in the collision cell. Common and reliable product ions for NDPA include m/z 43.1, 71.1, and 88.1.

    • Recommendation: It is best practice to monitor at least two MRM transitions. The most intense transition is typically used for quantification (quantifier), and a second, less intense transition is used for confirmation (qualifier). This increases the confidence in peak identification.

Quantitative Data Summary

The following table summarizes typical LC-MS/MS parameters for the analysis of this compound. Note that optimal values can vary between different instruments and laboratories.

ParameterValueReference
Precursor Ion (Q1) [M+H]⁺ 131.1 m/z[5]
Product Ion (Q3) - Quantifier 43.1 m/z[5]
Product Ion (Q3) - Qualifier 88.1 m/z[5]
Collision Energy (CE) 10 - 25 eV[5][6]
Cone Voltage / Fragmentor 20 - 40 V[6]
Ionization Source APCI or ESI (Positive Mode)[3]

Detailed Experimental Protocol

This protocol provides a general framework for the LC-MS/MS analysis of NDPA in a pharmaceutical drug product. Method development and validation are essential for each specific application.

1. Standard and Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of NDPA in methanol.

  • Working Standards: Serially dilute the stock solution with a suitable diluent (e.g., 50:50 methanol:water or the initial mobile phase) to prepare a series of calibration standards ranging from approximately 0.5 ng/mL to 100 ng/mL.

  • Sample Preparation (for a tablet formulation):

    • Crush a representative number of tablets to obtain a fine powder.

    • Weigh an amount of powder equivalent to a single dose of the active pharmaceutical ingredient (API).

    • Add a suitable extraction solvent (e.g., methanol). The volume will depend on the desired final concentration.

    • Vortex the sample for 5-10 minutes to ensure thorough mixing.

    • Sonicate for 15-30 minutes to facilitate extraction.

    • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pelletize insoluble excipients.

    • Filter the supernatant through a 0.22 µm PVDF or PTFE syringe filter.

    • Further dilute the filtered extract with the initial mobile phase if necessary to fall within the calibration range.

2. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A column suitable for polar compounds, such as a Biphenyl or PFP column (e.g., 100 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 15.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: APCI or ESI, positive ion mode.

  • Source Parameters:

    • Gas Temperature: 350 - 450 °C

    • Gas Flow: 8 - 12 L/min

    • Nebulizer Pressure: 30 - 50 psi

    • Capillary Voltage: 3000 - 4000 V

  • MRM Transitions:

    • NDPA (Quantifier): 131.1 > 43.1

    • NDPA (Qualifier): 131.1 > 88.1

3. Data Analysis

  • Integrate the peak areas for the NDPA quantifier and qualifier transitions in the standards and samples.

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of NDPA in the samples by interpolating their peak areas from the calibration curve.

  • Confirm the identity of NDPA by ensuring the retention time is consistent with the standards and that the ratio of the quantifier to qualifier ion is within an acceptable tolerance.

Visualizations

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Pharmaceutical Product Extraction Extraction with Methanol Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Dilution Dilution Filtration->Dilution Autosampler Autosampler Injection Dilution->Autosampler LC_Column LC Column (e.g., Biphenyl) Autosampler->LC_Column Gradient Gradient Elution LC_Column->Gradient Ion_Source Ion Source (APCI/ESI+) Gradient->Ion_Source Q1 Q1: Precursor Ion Selection (m/z 131.1) Ion_Source->Q1 Q2 Q2: Collision Cell (CID) Q1->Q2 Q3 Q3: Product Ion Selection (m/z 43.1, 88.1) Q2->Q3 Detector Detector Q3->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

Troubleshooting_Logic cluster_Solutions1 cluster_Solutions2 cluster_Solutions3 Start Start Analysis Issue Issue Encountered? Start->Issue NoPeak No / Poor Peak Shape Issue->NoPeak Yes LowSignal Low Sensitivity Issue->LowSignal Yes HighBackground High Background / Interference Issue->HighBackground Yes End Successful Analysis Issue->End No Sol1a Check Column Chemistry (Consider Biphenyl/PFP) NoPeak->Sol1a Sol1b Optimize Mobile Phase NoPeak->Sol1b Sol1c Match Sample Diluent NoPeak->Sol1c Sol2a Optimize Ion Source (APCI vs. ESI, Gas/Temp) LowSignal->Sol2a Sol2b Optimize Collision Energy LowSignal->Sol2b Sol2c Verify MRM Transitions LowSignal->Sol2c Sol3a Improve Sample Prep (SPE/LLE) HighBackground->Sol3a Sol3b Use Divert Valve HighBackground->Sol3b Sol3c Clean System HighBackground->Sol3c

Caption: Troubleshooting logic for common LC-MS/MS issues with NDPA analysis.

References

Technical Support Center: Troubleshooting Poor Peak Shape for N-Nitrosodipropylamine in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of N-Nitrosodipropylamine, specifically addressing poor peak shape. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shape in HPLC, and what do they indicate?

Poor peak shape in HPLC can manifest in several ways, each suggesting different underlying problems with the analysis. The most common issues are peak tailing, peak fronting, and split peaks.

  • Peak Tailing: This is characterized by an asymmetrical peak where the latter half is broader than the front half. It is often indicative of secondary interactions between the analyte and the stationary phase, such as the interaction of a basic analyte with acidic residual silanol (B1196071) groups on the silica-based column packing.[1][2]

  • Peak Fronting: This is the inverse of tailing, with a leading edge that is broader than the trailing edge. Common causes include column overloading, injecting the sample in a solvent that is significantly stronger than the mobile phase, or a physical collapse of the column bed.[3][4]

  • Split Peaks: This occurs when a single analyte produces two or more distinct peaks. This can be caused by a partially blocked column inlet frit, a void in the column packing material, or the co-elution of isomers. For nitrosamines, the presence of E/Z isomers (rotamers) can lead to peak splitting under certain chromatographic conditions.[1][5]

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing for this compound, a weakly basic compound, is frequently caused by secondary interactions with acidic silanol groups on the surface of silica-based reversed-phase columns.[1][6] Here’s a systematic approach to troubleshoot this issue:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to between 2 and 4) can protonate the silanol groups, minimizing their interaction with the basic this compound molecule. The use of a buffered mobile phase is crucial to maintain a stable pH.[1][7]

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, thereby reducing the potential for these secondary interactions.[1]

  • Reduce Sample Concentration/Injection Volume: Injecting too much analyte can saturate the stationary phase, leading to peak tailing. Try reducing the sample concentration or the injection volume. If the peak shape improves upon dilution, the original injection was likely overloaded.[1]

  • Check for System Contamination: Contamination in the mobile phase, injector, or column can also lead to peak tailing. Ensure your solvents are of high purity and that the system is clean.

Illustrative Data: Effect of Mobile Phase pH on Peak Tailing

The following table provides illustrative data on how the tailing factor for a weakly basic compound like this compound can change with the pH of the mobile phase. The trend shows a significant improvement in peak symmetry at lower pH values.

Mobile Phase pHTailing Factor (Illustrative)Peak Shape Observation
6.82.1Severe Tailing
5.01.8Moderate Tailing
4.01.4Minor Tailing
3.01.1Symmetrical Peak
Q3: I am observing peak fronting for this compound. What should I investigate?

Peak fronting is often related to the sample and its introduction onto the column. Here are the primary causes and solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is stronger than the mobile phase (e.g., high percentage of organic solvent in a reversed-phase method), it can cause the analyte band to spread and front. The ideal practice is to dissolve the sample in the mobile phase itself or in a weaker solvent.[3][8]

  • Column Overload: Injecting a high concentration of the sample can lead to fronting. To check for this, dilute the sample and reinject. If the peak shape improves, you were likely overloading the column.[3]

  • Column Collapse: A physical collapse of the packing material at the head of the column can create a void, leading to peak fronting. This is less common with modern, stable columns but can occur under harsh conditions (e.g., extreme pH or pressure). A column with a significant void usually needs to be replaced.[3][9]

Illustrative Data: Effect of Injection Volume and Sample Solvent on Peak Fronting

This table illustrates how increasing the injection volume of a sample dissolved in a strong solvent can lead to peak fronting.

Injection Volume (µL)Sample SolventAsymmetry Factor (Illustrative)Peak Shape Observation
5Mobile Phase (50% Acetonitrile)1.0Symmetrical
20Mobile Phase (50% Acetonitrile)1.1Minor Tailing (due to volume)
5100% Acetonitrile0.9Minor Fronting
20100% Acetonitrile0.7Severe Fronting
Q4: My this compound peak is split or has a shoulder. How can I troubleshoot this?

Split peaks can be due to physical issues in the HPLC system or chemical phenomena related to the analyte itself.

  • Partially Blocked Inlet Frit: Debris from the sample, mobile phase, or system components can clog the inlet frit of the column, distorting the sample flow and causing split peaks for all analytes in the chromatogram.[1] To resolve this, you can try back-flushing the column. If the problem persists, the frit or the entire column may need replacement.

  • Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split or misshapen peak. This usually requires column replacement.[1]

  • E/Z Isomerism: N-Nitrosamines can exist as geometric isomers (rotamers) due to restricted rotation around the N-N bond.[5] Under certain chromatographic conditions (e.g., specific temperatures or mobile phases), these isomers can be separated, leading to two distinct peaks or a shoulder on the main peak.[10] To address this, you can try adjusting the column temperature. Increasing the temperature can sometimes increase the rate of interconversion between the isomers, causing the two peaks to merge into a single, sharper peak.[5]

Illustrative Data: Effect of Column Temperature on Isomer Separation

This table illustrates how column temperature can influence the resolution of E/Z isomers of a nitrosamine.

Column Temperature (°C)Resolution (Rs) between Isomers (Illustrative)Peak Shape Observation
251.2Two partially resolved peaks
350.8Broad peak with a significant shoulder
450.0Single, sharp symmetrical peak

Experimental Protocols

Protocol 1: Systematic Troubleshooting of Poor Peak Shape

This protocol outlines a logical workflow to diagnose the cause of poor peak shape.

Troubleshooting_Workflow A Poor Peak Shape Observed (Tailing, Fronting, Split) B Review Method Parameters (Mobile Phase pH, % Organic, Flow Rate, Temp.) A->B C Check System Suitability (Pressure, Baseline Noise, Blank Injection) B->C D Inject Standard in Mobile Phase C->D E Is peak shape still poor? D->E F Problem likely with Sample Prep / Solvent E->F No G Problem likely with Column or HPLC System E->G Yes H Optimize Sample Prep: - Match injection solvent to mobile phase - Reduce sample concentration - Filter sample F->H I Systematically Check Column & HPLC: 1. Check for leaks & dead volume 2. Flush or replace column frit 3. Perform column wash protocol 4. Test with a new column G->I J Good Peak Shape Achieved H->J I->J Column_Washing_Workflow A Disconnect Column from Detector B Reverse Column Flow Direction A->B C Flush with HPLC-grade Water (20 column volumes) B->C D Flush with Isopropanol (20 column volumes) C->D E Flush with Acetonitrile/Methanol (20 column volumes) D->E F Flush with Isopropanol (20 column volumes) E->F G Re-equilibrate with Initial Mobile Phase F->G H Test Column Performance G->H Mobile_Phase_Prep cluster_0 Aqueous Buffer Preparation cluster_1 Final Mobile Phase Assembly A Weigh Buffer Salt B Dissolve in HPLC-grade Water A->B C Adjust pH with Acid/Base B->C D Filter through 0.45µm Membrane C->D E Measure Filtered Buffer Volume G Combine Buffer and Solvent E->G F Measure Organic Solvent Volume F->G H Degas Final Mixture (Sonication/Vacuum) G->H

References

Technical Support Center: Matrix Effects in N-Nitrosodipropylamine (NDPA) Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during the quantification of N-Nitrosodipropylamine (NDPA) by Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses common issues observed during the LC-MS analysis of NDPA that may be attributed to matrix effects.

Issue ID Problem Potential Cause Suggested Solution
NDPA-001 Low signal intensity or poor sensitivity for NDPA. Ion Suppression: Co-eluting matrix components are suppressing the ionization of NDPA in the mass spectrometer source.[1][2]1. Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3][4] 2. Improve Chromatographic Separation: Modify the LC gradient, change the column chemistry (e.g., C18, HILIC), or adjust the mobile phase to better separate NDPA from matrix interferences.[1][5] 3. Dilute the Sample: If the NDPA concentration is sufficient, diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect.[6] 4. Optimize Ion Source Parameters: Adjust settings such as gas flows, temperature, and voltages to enhance NDPA ionization.[1]
NDPA-002 Inconsistent and irreproducible quantitative results for the same sample. Variable Matrix Effects: Inconsistent sample preparation or lot-to-lot variability in the sample matrix can lead to fluctuating levels of ion suppression or enhancement.[7]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. A SIL-IS for NDPA (e.g., NDPA-d14) will experience the same matrix effects as the analyte, allowing for accurate correction.[3][7][8] 2. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples to minimize variability. 3. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of NDPA to mimic the matrix effects seen in the samples.[9][10]
NDPA-003 High signal intensity or ion enhancement. Ion Enhancement: Co-eluting matrix components are increasing the ionization efficiency of NDPA.[4][7]1. Improve Chromatographic Separation: As with ion suppression, enhancing the separation of NDPA from co-eluting compounds is crucial.[1] 2. Modify Sample Preparation: Use a different sample cleanup strategy that may remove the specific components causing enhancement.[3]
NDPA-004 Poor linearity in the calibration curve. Concentration-Dependent Matrix Effects: The degree of ion suppression or enhancement may change at different analyte concentrations.[7]1. Use a SIL-IS: This will help to correct for non-linear responses caused by matrix effects.[7][11] 2. Narrow the Calibration Range: If a SIL-IS is not available, a narrower calibration range where the matrix effect is more consistent may be necessary. 3. Matrix-Matched Calibrants: This can help to linearize the response by subjecting the standards to the same matrix effects as the samples.[9]
NDPA-005 Peak shape distortion (e.g., tailing, fronting). Matrix Overload or Secondary Interactions: High concentrations of matrix components can overload the analytical column or cause secondary interactions with the analyte.[5][6]1. Improve Sample Cleanup: Reduce the overall matrix load on the column through more effective sample preparation.[1][4] 2. Decrease Injection Volume: Injecting a smaller volume can alleviate column overload.[3] 3. Use a More Robust Column: Consider a column with a higher loading capacity or different chemistry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of NDPA quantification by LC-MS?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as NDPA, by co-eluting, undetected components in the sample matrix.[7] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the analysis.[4][7]

Q2: What are the primary sources of matrix effects in pharmaceutical and biological samples?

A2: Common sources include:

  • Excipients: Inactive ingredients in drug formulations.[1]

  • Endogenous compounds: Lipids, proteins, salts, and metabolites in biological matrices.[1][12]

  • Residual solvents and reagents: Leftover from sample preparation or manufacturing processes.[1]

Q3: How can I quantitatively assess the extent of matrix effects in my NDPA analysis?

A3: The post-extraction spike method is a widely accepted approach to quantify matrix effects.[11][12][13] This involves comparing the peak area of NDPA in a standard solution prepared in a clean solvent to the peak area of NDPA spiked into a blank matrix extract after the extraction process. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) considered the gold standard for mitigating matrix effects?

A4: A SIL-IS, such as NDPA-d14, has nearly identical chemical and physical properties to the non-labeled NDPA.[7][11] This means it will co-elute and experience the same degree of ion suppression or enhancement as the analyte.[1][14] By using the ratio of the analyte signal to the SIL-IS signal for quantification, any variability due to matrix effects is effectively canceled out, leading to more accurate and precise results.[15][16]

Q5: What are the best sample preparation techniques to reduce matrix effects for NDPA?

A5: The choice of sample preparation technique depends on the complexity of the matrix.

  • Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples by selectively retaining the analyte while washing away interfering components.[7][17]

  • Liquid-Liquid Extraction (LLE): A useful technique for separating analytes from matrix components based on their differential solubility in immiscible liquids.[3][17]

  • Protein Precipitation (PPT): A simpler method often used for biological samples, but it may be less effective at removing all interfering matrix components compared to SPE or LLE.[14]

Quantitative Data Summary

Table 1: Illustrative Recovery of Nitrosamines Using Different Sample Preparation Techniques. [7]

NitrosamineProtein Precipitation (%)Liquid-Liquid Extraction (%)Solid-Phase Extraction (%)
NDMA658595
NDEA728897
NDPA Data not specified, but trend is expected to be similarData not specified, but trend is expected to be similarData not specified, but trend is expected to be similar
NMOR688293
NPIP759098

Note: This data is illustrative and highlights the general trend of improved recovery and matrix effect reduction with more advanced sample preparation techniques.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

  • Prepare Blank Matrix Extract:

    • Weigh an appropriate amount of the drug product placebo (containing all excipients without the API) or use a blank biological sample.

    • Extract the blank matrix using the same sample preparation procedure developed for the NDPA analysis.

    • After the final extraction step, evaporate the solvent to dryness and reconstitute the residue in a known volume of the initial mobile phase. This is your blank matrix extract.[7]

  • Prepare Two Sets of Samples:

    • Set A (Post-Spike Sample): Spike a known amount of the NDPA standard solution into the blank matrix extract to achieve a final concentration within the calibration range.[7][18]

    • Set B (Neat Solution Standard): Prepare a standard solution of NDPA in the mobile phase at the exact same final concentration as Set A.[7]

  • LC-MS/MS Analysis:

    • Inject both Set A and Set B into the LC-MS/MS system and acquire the data under the same conditions.[7]

  • Calculate Matrix Effect:

    • Determine the peak area of NDPA in both the post-spike sample (AreaMatrix) and the neat solution standard (AreaSolvent).[7]

    • Calculate the matrix effect using the formula: Matrix Effect (%) = (Area_Matrix / Area_Solvent) * 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

  • Sample Pre-treatment:

    • Dissolve the sample in an appropriate solvent.

    • If the sample contains solid particulates, centrifuge and filter the supernatant.[7]

  • SPE Cartridge Conditioning:

    • Select an appropriate SPE cartridge based on the properties of NDPA and the sample matrix (e.g., a polymeric reversed-phase sorbent).

    • Condition the cartridge by passing methanol (B129727) followed by water through it.[7]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a controlled flow rate.[7]

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences and salts.[7]

  • Elution:

    • Elute the retained NDPA from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).[7]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.[7]

Visualizations

Troubleshooting_Workflow start Start: Inaccurate NDPA Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) used? start->check_is use_is Implement SIL-IS (e.g., NDPA-d14) for reliable correction. check_is->use_is No assess_me Quantitatively Assess Matrix Effect check_is->assess_me Yes revalidate Re-validate Method use_is->revalidate me_present Matrix Effect > ±15%? assess_me->me_present optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) me_present->optimize_sp Yes end End: Accurate NDPA Quantification me_present->end No optimize_lc Optimize Chromatographic Separation optimize_sp->optimize_lc optimize_lc->revalidate revalidate->end

Caption: Troubleshooting workflow for matrix effects in NDPA analysis.

SPE_Workflow start Start: Sample Solution condition 1. Condition SPE Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (Remove Interferences) load->wash elute 4. Elute NDPA (Organic Solvent) wash->elute evaporate 5. Evaporate & Reconstitute elute->evaporate analyze Inject into LC-MS/MS evaporate->analyze

Caption: Solid-Phase Extraction (SPE) workflow for NDPA sample cleanup.

References

Technical Support Center: N-Nitrosodipropylamine (NDPA) Trace Level Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity for trace level detection of N-Nitrosodipropylamine (NDPA).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of NDPA at trace levels.

Issue 1: Low or No NDPA Signal Detected

  • Question: I am not detecting a signal for NDPA, or the signal intensity is very low. What are the possible causes and solutions?

  • Answer: Low or no signal for NDPA can stem from several factors, from sample preparation to instrument parameters. Here is a step-by-step troubleshooting guide:

    • Sample Preparation and Extraction:

      • Inadequate Extraction Recovery: NDPA may not be efficiently extracted from the sample matrix. Consider optimizing the extraction method. For aqueous samples, Solid-Phase Extraction (SPE) with activated charcoal cartridges is a common and effective technique.[1] For drug products, liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758) (MeCl2) can be employed.[2][3]

      • Analyte Loss During Evaporation: If your protocol involves an evaporation step, NDPA, being semi-volatile, might be lost. Use a gentle stream of nitrogen and a controlled temperature.

      • pH of the Sample: The pH of the sample can influence the extraction efficiency of nitrosamines. Ensure the pH is optimized for your specific sample type and extraction method.

    • Chromatography:

      • Poor Retention: Due to their polarity, nitrosamines like NDPA can have poor retention on traditional C18 columns.[4] Consider using a column with a different stationary phase, such as a pentafluorophenyl (PFP) phase, which offers better retention for polar analytes.[4]

      • Improper Mobile Phase: The mobile phase composition is critical. For LC-MS/MS, a common mobile phase is a gradient of water with 0.1% formic acid and methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid.[1][5] Ensure the mobile phase is correctly prepared and of high purity.

    • Mass Spectrometry:

      • Incorrect MS/MS Transitions: Verify the precursor and product ion m/z values for NDPA in your MS/MS method.

      • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for nitrosamine (B1359907) analysis as it is less susceptible to matrix effects compared to Electrospray Ionization (ESI).[6] However, successful methods using ESI have also been developed.[1]

      • Source Conditions: Optimize the ion source parameters, such as temperature and gas flows, to maximize the ionization of NDPA.

Issue 2: Poor Reproducibility and Inconsistent Results

  • Question: My results for NDPA quantification are not reproducible between injections or sample preparations. What could be the cause?

  • Answer: Poor reproducibility is often linked to matrix effects and inconsistencies in the analytical workflow.

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of NDPA, leading to inconsistent results.[7][8]

      • Use of Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS), such as NDPA-d14.[5] The SIL-IS behaves similarly to the analyte during sample preparation and ionization, thus correcting for variations.

      • Sample Cleanup: Improve sample cleanup to remove interfering matrix components. This can be achieved through more selective SPE sorbents or additional LLE steps.

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects observed in the samples.

    • Inconsistent Sample Preparation: Ensure that every step of the sample preparation protocol is performed consistently across all samples. This includes precise volume measurements, consistent extraction times, and uniform handling of all samples.

    • System Suitability: Before running a sequence of samples, perform system suitability tests to ensure the analytical system is performing consistently. This includes injecting a standard solution multiple times to check for retention time and peak area reproducibility.

Issue 3: High Background or Interferences

  • Question: I am observing high background noise or interfering peaks that co-elute with NDPA. How can I resolve this?

  • Answer: High background and interferences can mask the NDPA peak, especially at trace levels, and affect the accuracy of quantification.

    • Chromatographic Resolution: Optimize the chromatographic method to separate NDPA from interfering peaks. This can be achieved by:

      • Adjusting the mobile phase gradient profile.

      • Using a longer column or a column with a smaller particle size for higher efficiency.

      • Trying a column with a different selectivity.

    • MS/MS Specificity: Ensure that the selected MRM (Multiple Reaction Monitoring) transitions are highly specific to NDPA and do not have contributions from other compounds. It is good practice to monitor at least two transitions per analyte.

    • Blank Injections: Run solvent blanks and matrix blanks to identify the source of the contamination. Contamination can come from solvents, reagents, glassware, or the instrument itself.

    • Sample Preparation: The sample preparation method should be designed to remove as many interfering compounds as possible.

Frequently Asked Questions (FAQs)

Q1: What is a typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for NDPA analysis?

A1: The LOD and LOQ for NDPA are highly dependent on the analytical technique, sample matrix, and sample preparation method used. However, here are some typical values reported in the literature:

Analytical TechniqueMatrixLODLOQ
LC-MS/MSDrinking Water-1.23 - 4.12 ng/L
LC-MS/MSDrug Product-0.05 µg/g
GC-MS/MSDrug Product1 ppb1 - 10 ppb
LC-HRAM-MSDrinking Water0.4 - 12 ng/L-

Q2: Which analytical technique is better for NDPA analysis: GC-MS/MS or LC-MS/MS?

A2: Both GC-MS/MS and LC-MS/MS are powerful techniques for the trace level detection of NDPA, and the choice depends on several factors:[2]

  • GC-MS/MS is well-suited for volatile and semi-volatile nitrosamines like NDPA. It often offers high sensitivity and resolution.[9] However, it may require derivatization for less volatile nitrosamines and can be susceptible to thermal degradation of certain compounds.

  • LC-MS/MS is advantageous for a wider range of nitrosamines, including those that are less volatile or thermally labile.[4] It generally involves simpler sample preparation compared to GC-MS/MS. However, it can be more prone to matrix effects, especially with ESI.[6]

Ultimately, the choice of technique should be based on the specific requirements of the analysis, the nature of the sample matrix, and the available instrumentation.

Q3: How can I prepare my samples for NDPA analysis?

A3: Sample preparation is a critical step for achieving high sensitivity and accuracy. The choice of method depends on the sample matrix.

  • For Water Samples: Solid-Phase Extraction (SPE) is a widely used technique. US EPA Method 521, for instance, uses coconut charcoal-based SPE cartridges.[5]

  • For Drug Products (DP) and Active Pharmaceutical Ingredients (API):

    • Direct Dissolution/Dispersion: For samples soluble in organic solvents, direct dispersion in a solvent like dichloromethane followed by filtration can be a simple approach.[2]

    • Liquid-Liquid Extraction (LLE): For water-soluble samples, a common procedure involves dissolving the sample in an aqueous solution (e.g., 1M NaOH) and then extracting the nitrosamines into an organic solvent like dichloromethane.[2][3]

    • Solid-Phase Extraction (SPE): SPE can also be used for cleaning up extracts from drug products to reduce matrix effects.

Q4: What are the key parameters to consider for method validation?

A4: A robust method validation is essential for ensuring the reliability of your NDPA results. Key parameters to evaluate include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. Recovery should typically be within 70-130%.[2]

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Protocol 1: NDPA Analysis in Drinking Water by LC-MS/MS

This protocol is based on methods described for the analysis of nitrosamines in water matrices.[1][5]

  • Sample Preparation (SPE):

    • Condition a solid-phase extraction cartridge (e.g., activated charcoal) with dichloromethane, followed by methanol, and then reagent water.

    • Fortify the water sample (e.g., 500 mL) with an internal standard (e.g., NDPA-d14).

    • Pass the sample through the conditioned SPE cartridge at a controlled flow rate.

    • Wash the cartridge with reagent water to remove interferences.

    • Dry the cartridge thoroughly under a stream of nitrogen.

    • Elute the nitrosamines from the cartridge with dichloromethane.

    • Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system.

    • Column: A column suitable for polar compounds, such as a Hypersil GOLD C18 (1.9 µm, 100 × 2.1 mm) or a Zorbax Eclipse Plus C18 (100 × 2.1 mm, 3.5 µm).[1][5]

    • Mobile Phase A: Water + 0.1% Formic Acid.[5]

    • Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.[5]

    • Gradient: A suitable gradient program to separate NDPA from other nitrosamines and matrix components.

    • Flow Rate: 0.2 - 0.5 mL/min.[1][5]

    • Injection Volume: 10 - 100 µL.[5]

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Source: ESI or APCI in positive ion mode.

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for NDPA and its internal standard.

Protocol 2: NDPA Analysis in a Drug Product by GC-MS/MS

This protocol is a general guide based on methods for nitrosamine analysis in pharmaceutical products.[2][3]

  • Sample Preparation (LLE):

    • Weigh an appropriate amount of the ground drug product (e.g., 250 mg) into a centrifuge tube.[3]

    • Add a known volume of an aqueous solution (e.g., 10 mL of 1M NaOH) and the internal standard solution.[3]

    • Vortex and shake the mixture to dissolve/disperse the sample.

    • Add an extraction solvent (e.g., 2.0 mL of dichloromethane).[3]

    • Vortex and shake vigorously to extract the nitrosamines into the organic layer.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean vial for analysis.

  • GC-MS/MS Analysis:

    • GC System: Gas chromatograph with a suitable autosampler.

    • Column: A mid-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Inlet: Splitless injection at a temperature of around 250 °C.[9]

    • Oven Program: A temperature program that provides good separation of the target nitrosamines. For example, start at 50 °C and ramp up to 250 °C.[9]

    • Carrier Gas: Helium at a constant flow rate.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Source: Electron Ionization (EI).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for NDPA and its internal standard.

Visualizations

experimental_workflow_lc_msms cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis p1 Condition SPE Cartridge p2 Load Sample + IS p1->p2 p3 Wash Cartridge p2->p3 p4 Elute NDPA p3->p4 p5 Concentrate Eluate p4->p5 a1 Inject Sample p5->a1 Transfer to vial a2 Chromatographic Separation a1->a2 a3 Ionization (ESI/APCI) a2->a3 a4 MS/MS Detection (MRM) a3->a4 a5 Data Analysis a4->a5

Caption: LC-MS/MS workflow for NDPA analysis in water.

troubleshooting_workflow cluster_sample_prep Sample Preparation Issues cluster_chromatography Chromatography Issues cluster_ms Mass Spectrometry Issues start Low/No NDPA Signal sp1 Check Extraction Recovery start->sp1 sp3 Evaluate Analyte Loss During Evaporation start->sp3 sp2 Optimize Extraction Method (SPE, LLE, pH) sp1->sp2 c1 Poor Peak Shape/ Retention? sp2->c1 sp4 Gentle Evaporation Conditions sp3->sp4 sp4->c1 c2 Optimize Column and Mobile Phase c1->c2 ms1 Incorrect MS/MS Transitions? c2->ms1 ms2 Verify Transitions ms1->ms2 ms3 Optimize Ion Source (APCI vs ESI, Temp, Gas) ms2->ms3

Caption: Troubleshooting logic for low NDPA signal.

References

Technical Support Center: N-Nitrosodipropylamine (NDPA) Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the formation of N-Nitrosodipropylamine (NDPA) during sample workup and manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NDPA) and why is it a concern?

This compound (NDPA) is a member of the N-nitrosamine class of compounds.[1][2] These compounds are of significant concern because many are classified as probable human carcinogens.[3][4] Their presence in pharmaceutical products, even at trace levels, is a critical patient safety and regulatory issue.[5] Regulatory bodies worldwide have established strict limits for nitrosamine (B1359907) impurities in drug substances and products.[6]

Q2: What is the fundamental chemical reaction that forms NDPA?

NDPA is formed through a nitrosation reaction. This occurs when a secondary or tertiary amine (in this case, dipropylamine (B117675) or a related precursor) reacts with a nitrosating agent.[1][7] The most common nitrosating agents are derived from nitrites (like sodium nitrite) under acidic conditions, which form nitrous acid (HNO₂).[1][8]

Q3: What are the common sources of the precursors for NDPA formation in a laboratory or manufacturing setting?

The formation of NDPA requires two key components: a nitrosatable amine and a nitrosating agent.

  • Amine Sources : The vulnerable amine, such as dipropylamine, can be present as a starting material, an intermediate, a degradation product, or an impurity in raw materials and solvents.[9]

  • Nitrosating Agent Sources :

    • Reagents : Sodium nitrite (B80452) (NaNO₂) is frequently used in synthesis, for example, to quench residual azides.[1][7] If not properly controlled, it can lead to nitrosamine formation.

    • Excipient Impurities : Trace amounts of nitrites can be found as impurities in common pharmaceutical excipients.[9][10]

    • Contaminated Materials : Solvents, water, and other raw materials can contain low levels of nitrites or nitrates that can be reduced to nitrites.[11]

    • Degradation : Certain nitrogen-containing compounds can degrade to form nitrogen oxides (NOx), which can also act as nitrosating agents.[6]

Q4: Which experimental conditions are most likely to promote the formation of NDPA?

Several factors can accelerate the rate of NDPA formation. The reaction is highly dependent on the chemical environment.[3]

  • Acidic pH : The reaction is significantly catalyzed by acidic conditions, with a high-risk pH range typically between 2 and 5.[12][13]

  • Elevated Temperature : Higher temperatures increase the reaction rate between amines and nitrosating agents.[8][14][15]

  • Presence of Water : Water can facilitate the formation of the nitrosating species and may play a role in the mobility of reactants, especially in solid dosage forms.[10][16]

Troubleshooting Guide: Preventing NDPA Formation

Q5: I have detected unexpected NDPA in my samples. What are the first steps in my investigation?

If NDPA is detected, a systematic root cause analysis is necessary.

  • Review Raw Materials : Scrutinize the certificates of analysis for all starting materials, solvents, and excipients for nitrite and amine impurities. Consider testing incoming lots for these precursors.

  • Analyze the Process : Examine your workup or manufacturing process parameters. Pay close attention to steps involving acidic conditions or high temperatures, as these are high-risk for NDPA formation.[13][14][15]

  • Evaluate Reagent Use : Determine if sodium nitrite or other nitrosating agents are used. If so, assess whether residual amounts could carry over and react with amines in subsequent steps.[10]

  • Check for Cross-Contamination : Ensure that equipment cleaning procedures are adequate to prevent cross-contamination from other processes that may use amines or nitrites.

Q6: How can I prevent NDPA formation that may be occurring during the analytical testing itself?

Artifactual formation of nitrosamines during analysis can lead to false-positive results. This is a critical consideration during method development.[17]

  • Avoid High Temperatures : If using Gas Chromatography (GC), high temperatures in the injection port can cause thermally labile molecules to degrade and form nitrosamines.[17] Use the lowest possible temperature or consider a less harsh technique like Liquid Chromatography (LC).

  • Control Sample pH : When preparing samples for analysis, ensure the pH of the sample and any diluents is not acidic to prevent in-situ formation before injection.

  • Use Scavengers in Vials : In some cases, adding a small amount of a scavenger like ascorbic acid to the sample vial can prevent artifactual formation during sample storage and analysis.

Q7: What are "nitrite scavengers" and how can they be used to prevent NDPA formation?

Nitrite scavengers are compounds that react with and neutralize nitrosating agents, preventing them from reacting with amines.[6][10] Using them is an effective mitigation strategy.

  • Ascorbic Acid (Vitamin C) : It is highly effective at scavenging nitrites, particularly in aqueous and weakly acidic environments, by converting them to nitric oxide (NO).[6]

  • Alpha-tocopherol (Vitamin E) : This is another antioxidant that can inhibit nitrosamine formation.[6]

  • Amino Acids : Certain amino acids can also act as effective nitrite scavengers.[4]

It is crucial to note that scavengers can prevent the formation of new nitrosamines but cannot remove them once they have already formed.[18]

Data Summary & Protocols

Table 1: Key Factors Influencing NDPA Formation
FactorHigh-Risk ConditionLow-Risk ConditionMechanism of Influence
pH Acidic (pH 2-5)[12][13]Neutral to Basic (pH > 7)[13]Acidic conditions protonate nitrite to form the active nitrosating agent, nitrous acid (HNO₂).[1]
Temperature Elevated (> 40°C)[8][14]Ambient or belowIncreases the kinetic rate of the nitrosation reaction.[8][14][15]
Nitrosating Agent High concentration of nitrites, NOxAbsence or very low levelsThe reaction rate is dependent on the concentration of reactants.
Amine Precursor High concentration of secondary aminesAbsence or very low levelsThe reaction rate is dependent on the concentration of reactants.[3]
Solvent/Matrix Aqueous mediaNon-aqueous solvents[13]Water facilitates the ionization and mobility of reactants.[10]
Table 2: Common Nitrite Scavengers and Their Applications
ScavengerChemical ClassOptimal Conditions for UseKey Considerations
Ascorbic Acid Antioxidant / VitaminAqueous, weakly acidic solutions[6]Highly effective and non-toxic.[6] Under aerobic conditions, the resulting NO can potentially be re-oxidized to nitrosating agents.[6]
α-Tocopherol Antioxidant / VitaminLipid-soluble environmentsOften used in combination with ascorbic acid for broader coverage.
Amino Acids Amino AcidVaries by specific amino acidCan be an effective and biocompatible option for certain formulations.[4][10]
Sodium Azide Inorganic SaltUsed to quench other reagentsWhile it can quench certain species, its use must be carefully controlled as it is often followed by a nitrite quench step.
Experimental Protocol: Nitrite Scavenging with Ascorbic Acid during Sample Workup

Objective: To prevent the formation of NDPA during an aqueous workup step by scavenging residual nitrite impurities.

Disclaimer: This is a general protocol and must be optimized and validated for your specific matrix and process.

Materials:

  • Ascorbic acid (reagent grade or higher)

  • Your sample or reaction mixture containing the amine precursor

  • Appropriate solvents (e.g., deionized water)

  • pH meter and buffers for calibration

Methodology:

  • Quantify or Estimate Nitrite Levels : Before beginning, determine or estimate the maximum potential concentration of nitrite impurities in your sample. This can be based on raw material specifications or prior testing.

  • Calculate Required Ascorbic Acid : The reaction between ascorbic acid and nitrous acid is stoichiometric. However, it is best practice to use a significant molar excess (e.g., 2 to 5-fold excess) of ascorbic acid relative to the estimated nitrite concentration to ensure complete scavenging.

  • Prepare Scavenger Solution : Prepare a fresh solution of ascorbic acid in deionized water or an appropriate buffer. Ensure the ascorbic acid is fully dissolved immediately before use, as it can degrade over time.

  • Introduce the Scavenger :

    • Timing is Critical : Add the ascorbic acid solution to your reaction mixture before any step that creates conditions favorable for nitrosation (e.g., before acidification).

    • Method of Addition : Add the solution slowly while stirring to ensure uniform distribution throughout the mixture.

  • pH Adjustment (if necessary) : After the scavenger has been added and mixed, proceed with your workup. If your process requires acidification, you can now adjust the pH. The ascorbic acid will have already reacted with the available nitrites.

  • Proceed with Workup : Continue with your extraction, purification, or other workup steps as planned.

  • Validation : Analyze the final sample for NDPA using a validated, sensitive analytical method (e.g., LC-MS/MS) to confirm that the scavenging protocol was effective. Run a control sample without the scavenger to demonstrate its impact.

Visual Guides

NDPA_Formation_Pathway reagent reagent condition condition product product amine Dipropylamine (Secondary Amine) plus amine->plus nitrite Nitrosating Agent (from Nitrite, NOx) nitrite->plus ndpa This compound (NDPA) plus->ndpa Nitrosation Reaction cond Acidic pH High Temperature cond->plus Accelerates

Caption: Chemical pathway for the formation of NDPA from its precursors.

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node solution_node solution_node start NDPA Detected in Sample q1 Are nitrosating agents (e.g., NaNO₂) used in the process? start->q1 q2 Are raw materials /solvents tested for nitrite impurities? q1->q2 No p1 Review step order. Isolate nitrite quench step. q1->p1 Yes q3 Is the process pH acidic (pH < 6)? q2->q3 Yes p2 Source and test high-purity materials. q2->p2 No q4 Is the process temperature elevated? q3->q4 No p3 Adjust process pH to neutral/basic (>7). q3->p3 Yes p4 Reduce process temperature. q4->p4 Yes s1 Add Nitrite Scavenger (e.g., Ascorbic Acid) before critical step. q4->s1 No p1->s1 p2->q3 p3->q4 p4->s1

Caption: Troubleshooting workflow for identifying and mitigating NDPA sources.

Mitigation_Strategies center_node center_node category_node category_node action_node action_node mitigation NDPA Mitigation Strategies cat1 Input Control mitigation->cat1 cat2 Process Modification mitigation->cat2 cat3 In-Process Inhibition mitigation->cat3 act1a Qualify suppliers cat1->act1a act1b Test incoming materials for nitrites/amines cat1->act1b act2a Adjust pH to > 7 cat2->act2a act2b Lower temperature cat2->act2b act2c Optimize reagent order cat2->act2c act3a Add nitrite scavengers (Ascorbic Acid) cat3->act3a act3b Use alternative quenching agents cat3->act3b

Caption: Overview of logical approaches to prevent NDPA formation.

References

stability of N-Nitrosodipropylamine in different solvents and matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Nitrosodipropylamine (NDPA)

Welcome to the technical support center for this compound (NDPA). This resource provides researchers, scientists, and drug development professionals with essential information on the stability of NDPA in various solvents and matrices. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound (NDPA)?

A1: this compound is a pale yellow liquid that is generally stable under recommended storage conditions.[1][2] In neutral or alkaline aqueous solutions, it is stable for more than 14 days at room temperature when protected from light.[1] However, its stability is influenced by several factors, including pH, light, and temperature. It is particularly sensitive to ultraviolet (UV) light.[1]

Q2: How does pH affect the stability of NDPA?

A2: NDPA is most stable in neutral and alkaline (basic) aqueous solutions.[1] It is slightly less stable under acidic conditions.[1] Strongly acidic environments can catalyze the cleavage of the N-nitroso bond (denitrosation), leading to degradation.[3][4][5] For experiments requiring acidic conditions, it is recommended to prepare solutions fresh and minimize storage time.[3]

Q3: Is NDPA sensitive to light?

A3: Yes, NDPA is light-sensitive, especially to UV light.[1] Photodegradation is a primary pathway for its breakdown in the environment, such as in sunlit surface water and the atmosphere.[6][7] The major photoproduct has been identified as n-propylamine.[6] Therefore, all solutions and samples containing NDPA should be protected from light by using amber glassware or by wrapping containers in aluminum foil.[3][8]

Q4: What are the recommended storage conditions for NDPA standards and samples?

A4: For maximum stability, NDPA and its solutions should be stored in a cool, dry, and dark place.[1][9]

  • Neat Standards & Stock Solutions: Commercial analytical standards are often stored at 2-30°C or under refrigeration (0-5°C).[10] Always follow the supplier's specific recommendations.

  • Samples in Matrices: For collected samples, such as in air or biological matrices, freezer storage is strongly recommended to ensure stability until analysis.[2][8] Studies on other volatile nitrosamines in urine have shown stability for up to a year at -70°C.[11]

Q5: Which solvents are best for preparing NDPA solutions?

A5: The choice of solvent can impact the stability of NDPA.

  • Recommended: Dichloromethane is commonly used for certified reference materials.[10] For other nitrosamines, acetonitrile (B52724) has been shown to be a good solvent with minimal degradation.[12]

  • Use with Caution: Protic solvents like methanol (B129727) may contribute to degradation, particularly at elevated temperatures.[12]

  • Aqueous Solutions: If using aqueous solutions, maintaining a neutral to alkaline pH is recommended for better stability.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with NDPA.

Issue 1: Low or Inconsistent Recovery of NDPA in Analytical Samples

Possible Causes & Solutions:

  • Cause 1: Photodegradation. Exposure to laboratory light or sunlight is a common cause of NDPA loss.[1][6]

    • Troubleshooting Steps:

      • Protect from Light: Always use amber vials or wrap containers (beakers, flasks, sample vials) in aluminum foil.[3]

      • Minimize Exposure: Perform sample preparation steps in a dimly lit area or under yellow light to reduce exposure to UV radiation.[3]

  • Cause 2: Acid-Catalyzed Degradation. Your solvent, matrix, or mobile phase may be too acidic, causing NDPA to break down.[1]

    • Troubleshooting Steps:

      • Verify pH: Use a calibrated pH meter to check the pH of your solutions.

      • Adjust pH: If your protocol allows, adjust the pH to be closer to neutral (pH 7).

      • Prepare Fresh: Prepare acidic solutions of NDPA immediately before use to minimize degradation over time.[3]

  • Cause 3: Thermal Degradation. High temperatures during sample processing or analysis (especially GC) can degrade NDPA.

    • Troubleshooting Steps:

      • Control Temperature: Perform extractions and preparations at controlled room temperature or on ice.

      • GC Analysis: Be aware that NDPA can decompose in a hot GC injection port.[8] If you suspect this is happening (e.g., seeing a peak for dipropylamine), consider using a lower injection temperature or switching to an LC-MS method, which does not require high heat.[12]

      • Storage: Ensure samples are stored properly in a refrigerator or freezer between process steps and before analysis.[2]

Issue 2: NDPA Degradation in a Specific Matrix (e.g., Pharmaceutical Formulation, Environmental Water)

Possible Causes & Solutions:

  • Cause 1: Presence of Oxidizing Agents. Contaminants in the matrix or reagents can act as oxidizing agents and degrade NDPA.[3]

    • Troubleshooting Steps:

      • Use High-Purity Reagents: Ensure all solvents, reagents, and water are of high purity (e.g., HPLC or MS-grade) and free from oxidizing contaminants.[3]

      • Matrix Evaluation: Perform a matrix spike recovery experiment. If recovery is low, it may indicate a matrix effect or the presence of degrading agents. Consider a more robust sample cleanup procedure like Solid-Phase Extraction (SPE).[13]

  • Cause 2: Microbial Degradation (Environmental Samples). In soil and water samples, microorganisms can slowly degrade NDPA.[6]

    • Troubleshooting Steps:

      • Prompt Analysis: Analyze samples as quickly as possible after collection.

      • Cold Storage: Store samples at or below 4°C (or frozen) to slow down microbial activity before analysis.[2]

Data Presentation: Stability of NDPA in Various Conditions

The following tables summarize quantitative data regarding NDPA stability.

Table 1: Stability of NDPA in Aqueous Solutions and Environmental Matrices

Matrix/ConditionpHTemperatureLight ConditionObserved Stability / Half-LifeReference
Aqueous SolutionNeutral / AlkalineRoom TempDarkStable for > 14 days[1]
Aqueous SolutionAcidicRoom TempDarkSlightly less stable than neutral/alkaline[1]
Lake WaterNot SpecifiedNot SpecifiedSimulated SunlightPhotolytic Half-Life: ~2.5 hours[6]
Subsurface SoilNot SpecifiedNot SpecifiedAerobicBiodegradation Half-Life: 14 to 40 days[6]
Subsurface SoilNot SpecifiedNot SpecifiedAnaerobicBiodegradation Half-Life: 47 to 80 days[6]

Table 2: Recommended Solvents and Storage for NDPA Analytical Standards

Solvent/StorageRecommendationRationaleReference
Solvents
DichloromethaneRecommendedCommonly used for certified reference materials, good solubility.[10][14]
AcetonitrileRecommendedShown to be a good solvent for other nitrosamines with minimal degradation.[12]
MethanolUse with CautionMay lead to degradation, especially at elevated temperatures.[12]
Storage
TemperatureCool location (Refrigerate or Freeze)Minimizes thermal degradation.[2][8][9]
LightProtect from light (Amber Vials/Foil)Prevents photodegradation.[1][3]

Experimental Protocols

Protocol 1: General Sample Preparation for LC-MS/MS Analysis of NDPA in a Drug Substance

This protocol is adapted from the USP General Chapter <1469> for nitrosamine (B1359907) impurities.

  • Preparation of Solutions:

    • Diluent: Prepare a 1% formic acid solution in water.

    • Internal Standard (IS) Solution: Prepare a stock solution of an appropriate isotopically labeled NDPA standard (e.g., NDPA-d14) in the diluent.

  • Sample Preparation:

    • Accurately weigh approximately 80 mg of the drug substance into a 2 mL lidded centrifuge tube.

    • Add a precise volume of the IS solution.

    • Add a precise volume of the diluent to bring the final volume to 2 mL.

    • Vortex the tube for 20 minutes at 2500 rpm to ensure complete dissolution and extraction.

    • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any undissolved excipients.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

  • Analysis:

    • Analyze the sample using a validated LC-MS/MS method. Advanced techniques like LC-MS/MS or LC-HRMS are required to achieve the necessary sensitivity for trace-level quantification.[15][16]

Protocol 2: Stability Assessment in an Aqueous Matrix
  • Spiking: Prepare a stock solution of NDPA in a suitable solvent (e.g., acetonitrile). Spike a known volume into the aqueous matrix (e.g., buffered water, wastewater effluent) to achieve the desired final concentration.

  • Incubation Conditions: Aliquot the spiked matrix into multiple sets of amber vials. Store them under different conditions to be tested (e.g., 4°C in the dark, 25°C in the dark, 25°C with controlled light exposure).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), remove a vial from each condition for analysis.

  • Analysis: Prepare the sample for analysis (this may involve extraction or direct injection) and quantify the remaining NDPA concentration using a validated analytical method (e.g., LC-MS/MS).

  • Data Evaluation: Plot the concentration of NDPA versus time for each condition to determine the degradation rate and stability.

Visualizations

Below are diagrams illustrating key workflows and relationships relevant to NDPA stability analysis.

NDPA_Troubleshooting_Workflow Diagram 1: Troubleshooting Low NDPA Recovery start_node Low or Inconsistent NDPA Recovery Observed check_light Check for Light Exposure start_node->check_light check_ph Check pH of Solutions start_node->check_ph check_temp Check for Thermal Stress (Storage & GC Inlet) start_node->check_temp sol_light Implement Light Protection: - Use Amber Vials - Wrap with Foil - Work in Dim Light check_light->sol_light Exposure Possible? sol_ph Adjust pH to Neutral if Possible Prepare Acidic Solutions Fresh check_ph->sol_ph pH Acidic? sol_temp Store Samples Cold (4°C or Frozen) Consider LC-MS over GC check_temp->sol_temp High Temp Possible?

Caption: Troubleshooting workflow for low NDPA recovery.

NDPA_Stability_Factors Diagram 2: Key Factors Affecting NDPA Stability ndpa NDPA Stability degradation Degradation light Light (UV) [Photodegradation] light->degradation ph pH [Acidic Conditions] ph->degradation temp Temperature [Heat] temp->degradation matrix Matrix Components [Oxidants, Microbes] matrix->degradation

Caption: Factors leading to the degradation of NDPA.

References

selection of internal standards for N-Nitrosodipropylamine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the selection and use of internal standards for the analysis of N-Nitrosodipropylamine (NDPA).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using an internal standard in NDPA analysis?

A1: An internal standard (IS) is a known amount of a compound, chemically similar to the analyte (NDPA), added to a sample at the beginning of the analytical process. Its primary purpose is to compensate for variations that can occur during sample preparation, extraction, and analysis.[1][2] By comparing the signal of the analyte to the signal of the internal standard, more accurate and precise quantification can be achieved, as the IS accounts for analyte loss and mitigates the impact of matrix effects (ion suppression or enhancement).[1][2][3][4]

Q2: What are the most commonly used internal standards for NDPA analysis?

A2: The most widely used and recommended internal standard for NDPA analysis is its isotopically labeled analog, This compound-d14 (NDPA-d14) .[5][6][7] Deuterated standards are chemically almost identical to the analyte, ensuring they behave similarly throughout the analytical process.[2]

Q3: What are the advantages of using a deuterated internal standard like NDPA-d14?

A3: Deuterated internal standards offer several advantages:

  • Similar Chemical and Physical Properties: They co-elute closely with the analyte, experiencing similar matrix effects.[2][8]

  • Compensation for Analyte Loss: They account for the loss of the analyte during sample preparation and extraction.[3]

  • Correction for Instrument Variability: They help correct for fluctuations in instrument response.[3]

  • Mass Spectrometry Differentiation: The mass difference allows the mass spectrometer to distinguish the internal standard from the native analyte.[2]

Q4: Are there any potential issues with using deuterated internal standards?

A4: Yes, some potential issues include:

  • Isotopic Exchange: In some cases, deuterium (B1214612) atoms can be replaced by hydrogen atoms from the surrounding environment (e.g., solvents, matrix), which can affect accuracy.[8] This is less of a concern when the deuterium atoms are on carbon atoms.[8]

  • Chromatographic Shift (Isotope Effect): The deuterated standard may have a slightly different retention time than the analyte, which could lead to differential matrix effects.[9]

  • Purity: The deuterated standard may contain a small amount of the unlabeled analyte, which can lead to an overestimation of the analyte's concentration.[9]

Q5: Are there alternatives to deuterated internal standards?

A5: Yes, 15N-labeled internal standards are another option. They are sometimes preferred as they are less likely to exhibit a chromatographic shift compared to deuterated standards.[8] However, deuterated standards like NDPA-d14 are more commonly used for NDPA analysis.

Troubleshooting Guide

This guide addresses common issues encountered during NDPA analysis using internal standards.

Issue 1: Poor or Inconsistent Internal Standard Recovery
Possible Causes Troubleshooting Steps
Inefficient Extraction: The extraction procedure may not be suitable for both the analyte and the internal standard.- Optimize extraction solvent and pH. - Ensure thorough mixing/vortexing during extraction. - Evaluate different extraction techniques (e.g., solid-phase extraction, liquid-liquid extraction).
Analyte/Internal Standard Degradation: NDPA and its internal standard can be sensitive to light and high temperatures.[10]- Protect samples from light during collection and processing. - Avoid excessive heat during sample preparation and analysis.
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the internal standard.[1][10][11][12][13]- Improve sample cleanup procedures to remove interfering matrix components. - Dilute the sample to reduce the concentration of matrix components. - Evaluate different ionization sources (e.g., APCI, ESI).[7]
Inconsistent Sample Preparation: Variability in manual sample preparation steps can lead to inconsistent recovery.- Automate sample preparation where possible.[1] - Ensure consistent and accurate pipetting of the internal standard solution.
Issue 2: Poor Peak Shape for the Internal Standard
Possible Causes Troubleshooting Steps
Column Overload: Injecting too much of the internal standard can lead to broad or tailing peaks.- Reduce the concentration of the internal standard solution.
Column Contamination: Buildup of matrix components on the analytical column.- Implement a column washing step after each run. - Use a guard column to protect the analytical column.
Inappropriate Mobile Phase: The mobile phase may not be optimal for the chromatography of the internal standard.- Adjust the mobile phase composition (e.g., organic solvent ratio, pH).
Column Degradation: The analytical column may have degraded over time.- Replace the analytical column.
Issue 3: Inaccurate Quantification (High Bias or Variability)
Possible Causes Troubleshooting Steps
Isotopic Contribution from Internal Standard: The internal standard contains a significant amount of the unlabeled analyte.[9]- Verify the isotopic purity of the internal standard. - If necessary, use a higher purity internal standard.
Isotopic Exchange: Deuterium atoms on the internal standard are exchanging with hydrogen atoms.[8]- Investigate the stability of the internal standard in the sample matrix and solvent over time. - Consider using a 15N-labeled internal standard if isotopic exchange is confirmed.
Differential Matrix Effects: The analyte and internal standard are affected differently by the matrix due to slight differences in retention time.[9]- Optimize the chromatographic method to ensure co-elution of the analyte and internal standard. - Improve sample cleanup to minimize matrix effects.
Non-linearity of Detector Response: The detector response may not be linear over the concentration range of the analysis.- Ensure the calibration curve is linear and covers the expected concentration range of the samples.

Experimental Protocols

Protocol: Determination of NDPA in a Drug Product using GC-MS/MS with NDPA-d14 Internal Standard

This protocol provides a general methodology. Method validation is required for specific drug products.

1. Reagents and Materials

  • This compound (NDPA) reference standard

  • This compound-d14 (NDPA-d14) internal standard

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH)

  • 0.22 µm PVDF membrane filters[5]

  • 15 mL polypropylene (B1209903) centrifuge tubes[5]

  • Amber glass volumetric flasks[5]

2. Standard Solution Preparation

  • NDPA Stock Solution (e.g., 50 µg/mL): Accurately weigh and dissolve an appropriate amount of NDPA reference standard in methanol.[5]

  • NDPA-d14 Internal Standard Stock Solution (e.g., 50 µg/mL): Accurately weigh and dissolve an appropriate amount of NDPA-d14 in methanol.[5]

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the NDPA stock solution with methanol to achieve a concentration range relevant to the expected sample concentrations. Spike each calibration standard with the NDPA-d14 internal standard stock solution to a final concentration of, for example, 200 ng/mL.[5]

  • Internal Standard Spiking Solution (e.g., 200 ng/mL): Dilute the NDPA-d14 internal standard stock solution with methanol.

3. Sample Preparation

  • Accurately weigh a portion of the ground drug product equivalent to a specific amount of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.

  • Add a known volume of the Internal Standard Spiking Solution (e.g., 1 mL of 200 ng/mL NDPA-d14).

  • Add a suitable extraction solvent. For example, for water-soluble matrices, disperse the sample in a basic aqueous solution (e.g., 1 M NaOH), followed by liquid-liquid extraction with dichloromethane.[14] For organic-soluble matrices, disperse directly in dichloromethane.[14]

  • Vortex or shake the mixture for a specified time (e.g., 5 minutes).

  • Centrifuge the sample to separate the layers (e.g., at 3000 x g for 5 minutes).

  • Carefully transfer the organic layer (DCM) to a clean vial.

  • Filter the extract through a 0.22 µm PVDF membrane filter into a GC vial.

4. GC-MS/MS Instrumental Parameters (Example)

Parameter Setting
GC System Agilent 8890 GC or equivalent
Column e.g., Agilent J&W DB-1701 GC capillary column (30 m x 0.25 mm, 1.0 µm)[14]
Injection Volume 2 µL
Inlet Temperature 250 °C
Carrier Gas Helium, 1 mL/min
Oven Program 40 °C (hold 0.5 min), ramp at 20 °C/min to 200 °C
MS/MS System Agilent 7010B triple quadrupole GC/MS/MS or equivalent
Ion Source Electron Ionization (EI), 70 eV
Ion Source Temp. 230 °C
Interface Temp. 250 °C
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized for NDPA and NDPA-d14

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the ratio of the peak area of NDPA to the peak area of NDPA-d14 against the concentration of NDPA in the calibration standards.

  • Calculate the concentration of NDPA in the samples using the linear regression equation from the calibration curve.

Visualizations

Internal_Standard_Selection_Workflow start Start: Need for NDPA Analysis select_is Select Potential Internal Standard start->select_is ideal_is Ideal Choice: Isotopically Labeled Analog select_is->ideal_is ndpa_d14 This compound-d14 (NDPA-d14) ideal_is->ndpa_d14 other_options Other Isotopically Labeled Standards (e.g., 15N-NDPA) ideal_is->other_options validate Method Validation ndpa_d14->validate other_options->validate coelution Check for Co-elution and Peak Shape validate->coelution recovery Evaluate Recovery and Matrix Effects coelution->recovery Pass fail Validation Failed: Re-evaluate/Optimize coelution->fail Fail purity Verify Isotopic Purity recovery->purity Pass recovery->fail Fail pass Validation Passed purity->pass Pass purity->fail Fail routine_analysis Proceed to Routine Analysis pass->routine_analysis fail->select_is

Internal Standard Selection Workflow for NDPA Analysis.

Troubleshooting_Workflow start Problem Encountered (e.g., Inaccurate Results, Poor Recovery) check_is_signal Review Internal Standard Peak Area and Shape start->check_is_signal is_ok IS Signal Consistent and Good Shape? check_is_signal->is_ok is_not_ok IS Signal Inconsistent or Poor Shape check_is_signal->is_not_ok No check_analyte Review Analyte Peak and Response is_ok->check_analyte Yes investigate_extraction Investigate Sample Preparation & Extraction is_not_ok->investigate_extraction investigate_chromatography Investigate Chromatographic Conditions is_not_ok->investigate_chromatography solution Solution Implemented investigate_extraction->solution investigate_chromatography->solution analyte_ok Analyte Response as Expected? check_analyte->analyte_ok investigate_matrix Investigate Matrix Effects (Suppression/Enhancement) analyte_ok->investigate_matrix No investigate_purity Check IS Purity and Potential Isotopic Exchange analyte_ok->investigate_purity No analyte_ok->solution Yes investigate_matrix->solution investigate_purity->solution

Troubleshooting Logic for Internal Standard Issues.

References

Technical Support Center: Minimizing Ion Suppression in ESI-MS for N-Nitrosodipropylamine (NDPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues related to ion suppression in the analysis of N-Nitrosodipropylamine (NDPA) by Electrospray Ionization Mass Spectrometry (ESI-MS).

Understanding Ion Suppression in NDPA Analysis

Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, NDPA, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to decreased signal intensity, impacting the accuracy, precision, and sensitivity of the analytical method.[1] Given the low concentration levels at which nitrosamines are often monitored, mitigating ion suppression is critical for reliable quantification.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common sources of ion suppression in the ESI-MS analysis of NDPA?

A1: Ion suppression in NDPA analysis typically originates from various components within the sample matrix that interfere with the ESI process. These sources can be broadly categorized as:

  • Exogenous substances : These are external contaminants that can be introduced during sample preparation. Examples include plasticizers from plastic tubes.[4]

  • Endogenous substances : These are components inherent to the sample matrix, such as salts, lipids, proteins, and other small molecules.[2][3] In pharmaceutical analysis, excipients and residual non-volatile salts are common culprits.[3]

  • Mobile phase additives : High concentrations of non-volatile buffers (e.g., phosphate (B84403) buffers) or ion-pairing reagents can cause significant ion suppression.[5]

Q2: How can I detect ion suppression in my ESI-MS method for NDPA?

A2: There are two primary methods to assess ion suppression:

  • Post-Column Infusion (Qualitative) : In this experiment, a constant flow of a standard solution of NDPA is introduced into the mass spectrometer after the analytical column.[1][6] A blank matrix sample is then injected onto the LC system. A drop in the baseline signal of the infused NDPA at specific retention times indicates the presence of matrix components causing ion suppression.[1]

  • Post-Extraction Spike (Quantitative) : This method involves comparing the peak area of NDPA in a post-extraction spiked blank sample to the peak area of NDPA in a neat solution at the same concentration.[1][6] A significantly lower response in the matrix sample signifies the extent of ion suppression.[1]

Q3: What is the role of an isotopically labeled internal standard for NDPA analysis?

A3: Using a stable isotope-labeled internal standard (SIL-IS), such as NDPA-d14, is a highly effective strategy to compensate for ion suppression.[3][7] The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[2][3][8] By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of matrix effects.[2][8]

Troubleshooting Guides

Issue 1: Low or Inconsistent NDPA Signal Intensity

  • Potential Cause 1: Co-elution of Matrix Components.

    • Solution: Optimize chromatographic separation. Modifying the mobile phase gradient (e.g., making it shallower) can improve the resolution between NDPA and interfering peaks.[1] Selecting an appropriate column, such as a C18 or a pentafluorophenyl (F5) column, can also enhance separation.[7][9]

  • Potential Cause 2: Inefficient Sample Cleanup.

    • Solution: Employ a more rigorous sample preparation technique. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective at removing interfering matrix components.[1][2] For complex matrices, a multi-step cleanup approach may be necessary.

  • Potential Cause 3: Suboptimal Ion Source Parameters.

    • Solution: Adjust the ESI source settings. Optimization of parameters such as capillary temperature, sheath gas flow rate, and auxiliary gas flow rate can help mitigate the effects of the matrix.[1][9] It is recommended to perform source optimization using a sample matrix to find the most robust conditions.

Issue 2: Poor Reproducibility in NDPA Quantification

  • Potential Cause 1: Variable Matrix Effects Across Samples.

    • Solution: Utilize matrix-matched calibrants. Preparing calibration standards in a blank matrix that is representative of the study samples helps to normalize the effects of ion suppression between the calibrants and the unknown samples.[1][2]

  • Potential Cause 2: Inconsistent Sample Preparation.

    • Solution: Standardize the sample preparation protocol. Ensure that the procedure is followed consistently for all samples, as inconsistencies can introduce variability in the level of matrix components.[1] Automation of sample preparation can also improve reproducibility.

  • Potential Cause 3: Analyte Degradation.

    • Solution: While less common for a stable compound like NDPA, degradation during sample preparation can be a factor.[1] Ensure that samples are handled appropriately, stored at the correct temperature, and analyzed within their stability window.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Nitrosamine Analysis

Sample Preparation TechniquePrincipleAdvantagesDisadvantagesTypical Recovery
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Prone to significant ion suppression from remaining phospholipids; less effective cleanup.[6][10]Often < 60%[4]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide very clean extracts.[6]Can be labor-intensive; may have lower recovery for polar analytes.[6][10]60-90%
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides clean extracts and allows for sample concentration; effective at removing salts and phospholipids.[2][3]Can be more expensive and require method development.68-83%[7]

Table 2: Typical LC-MS/MS Parameters for NDPA Analysis

ParameterTypical Setting
Column C18 (e.g., Hypersil GOLD 1.9 µm, 100 x 2.1 mm)[7] or F5 (e.g., Kinetex 2.6 µm, 100 x 4.6 mm)[9]
Mobile Phase A 0.1% Formic Acid in Water[7][9][11]
Mobile Phase B 0.1% Formic Acid in Methanol[7][9] or Acetonitrile[11]
Flow Rate 0.2 - 0.6 mL/min[9][11]
Injection Volume 10 - 100 µL[7][11]
Ionization Mode ESI Positive[12]
Precursor Ion (m/z) 131[13]
Product Ion (m/z) Varies depending on instrument and collision energy
Internal Standard NDPA-d14[7]
Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for NDPA in a Pharmaceutical Matrix

  • Sample Pre-treatment: Dissolve 100 mg of the drug substance in 5.0 mL of methanol (B129727).[9] Spike with an appropriate amount of NDPA-d14 internal standard.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the NDPA and internal standard with 3 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

IonSuppression_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation & Diagnosis cluster_2 Mitigation Strategies cluster_3 Verification Start Low or Inconsistent NDPA Signal CheckSuppression Perform Post-Column Infusion or Post-Extraction Spike Start->CheckSuppression SuppressionConfirmed Ion Suppression Confirmed? CheckSuppression->SuppressionConfirmed OptimizeChroma Optimize Chromatographic Separation SuppressionConfirmed->OptimizeChroma Yes End Method Optimized SuppressionConfirmed->End No (Other Issue) ImproveSamplePrep Improve Sample Preparation OptimizeChroma->ImproveSamplePrep AdjustMS Adjust MS Source Parameters ImproveSamplePrep->AdjustMS Reevaluate Re-evaluate Signal & Reproducibility AdjustMS->Reevaluate Reevaluate->SuppressionConfirmed Reevaluate->End Issue Resolved

Caption: A workflow for troubleshooting ion suppression in NDPA analysis.

Mitigation_Strategies_Relationship cluster_0 Core Problem cluster_1 Mitigation Layers cluster_2 Compensation cluster_3 Outcome Matrix Sample Matrix (Interferences) SamplePrep Sample Preparation (SPE, LLE) Matrix->SamplePrep Remove IS Isotope-Labeled Internal Standard Matrix->IS Affects Both Chroma Chromatography (LC Separation) SamplePrep->Chroma MS Mass Spectrometry (Source Optimization) Chroma->MS Separate Result Accurate & Reproducible NDPA Quantification MS->Result Optimize Detection IS->Result Compensate

Caption: Interrelationship of strategies to minimize ion suppression.

References

Technical Support Center: N-Nitrosodipropylamine (NDPA) Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing carryover issues encountered during the chromatographic analysis of N-Nitrosodipropylamine (NDPA).

Frequently Asked Questions (FAQs)

Q1: What is chromatographic carryover and why is it a concern for this compound (NDPA) analysis?

A1: Chromatographic carryover, also known as the memory effect, is the appearance of a small peak corresponding to an analyte from a previous injection in the chromatogram of a subsequent blank or sample injection. This phenomenon is a significant concern in trace-level analysis of NDPA, a potential human carcinogen, as it can lead to false-positive results or inaccurate quantification, compromising the safety and quality of pharmaceutical products.

Q2: What are the common causes of NDPA carryover in a chromatography system?

A2: NDPA carryover can originate from various components of the chromatography system. The most common sources include:

  • Autosampler: Residual NDPA can adhere to the surfaces of the injection needle, sample loop, and valve rotor seals.

  • Column: The analytical column, including the frits and the stationary phase, can retain NDPA, which may then elute in subsequent runs.

  • Injector Port (for GC): In Gas Chromatography, the injector port liner can become contaminated with non-volatile residues that may retain NDPA.

  • Transfer Lines and Connections: Any dead volumes or improperly tightened fittings in the flow path can trap and later release NDPA.

Q3: What physicochemical properties of NDPA make it prone to carryover?

A3: NDPA is a semi-volatile, yellow, oily liquid with moderate water solubility. Its tendency to cause carryover can be attributed to its potential for adsorption onto various surfaces within the chromatographic system. While not extremely "sticky" compared to some large biomolecules, at the trace levels required for nitrosamine (B1359907) analysis, even minor adsorption can lead to significant carryover.

Q4: How can I distinguish between carryover and system contamination?

A4: To differentiate between carryover and system contamination, a systematic approach is recommended. Inject a sequence of a high-concentration NDPA standard followed by several blank injections.

  • Carryover: The peak area of NDPA in the blank injections will decrease with each subsequent injection.

  • Contamination: A consistent NDPA peak area across multiple blank injections suggests a contaminated solvent, reagent, or system component.

Troubleshooting Guide for NDPA Carryover

This guide provides a systematic approach to identifying and mitigating NDPA carryover in your chromatographic system.

Step 1: Initial Assessment and Carryover Confirmation
  • Perform a Carryover Check:

    • Inject a high-concentration standard of NDPA.

    • Immediately follow with at least three to five injections of a blank solvent (the same solvent used to dissolve the standard).

  • Analyze the Results:

    • If a peak corresponding to NDPA appears in the first blank injection and its area decreases in subsequent blank injections, carryover is confirmed.

    • Calculate the percent carryover using the following formula: % Carryover = (Area of NDPA in Blank 1 / Area of NDPA in High Standard) * 100

Step 2: Identifying the Source of Carryover

A logical, step-by-step process is crucial to pinpoint the origin of the carryover.

A Start: Carryover Detected B Isolate the Injector: Replace column with a zero-dead-volume union. Inject blank after high standard. A->B C Carryover still present? B->C D Source is likely the autosampler (needle, loop, valve). C->D Yes E Carryover absent or significantly reduced? C->E No G Troubleshoot Autosampler: - Optimize wash protocol. - Replace rotor seal and needle seal. - Use different sample vials. D->G F Source is likely the column or components downstream. E->F H Troubleshoot Column: - Implement a strong post-run column wash. - Backflush the column. - Replace the column. F->H

Caption: Systematic workflow for identifying the source of NDPA carryover.

Step 3: Implementing Corrective Actions

Based on the identified source, implement the following targeted solutions.

  • Optimize the Wash Protocol: A robust needle wash is the most effective way to combat autosampler carryover.

    • Wash Solvent Selection: Use a wash solvent that is stronger than the mobile phase and in which NDPA is highly soluble. A mixture of organic solvents is often effective. Refer to the table below for recommended wash solvent compositions.

    • Increase Wash Volume and Duration: Ensure the wash volume is sufficient to completely flush the needle and sample loop. Increase the duration of the wash cycle.

    • Multi-solvent Wash: Employ a sequence of washes with different solvents to remove a wider range of contaminants. For example, a wash with a high-organic solvent followed by a wash with the initial mobile phase.

  • Implement a Column Wash: After each analytical run or sequence, flush the column with a strong solvent to remove any retained NDPA.

  • Back-flush the Column: If carryover persists, back-flushing the column (reversing the flow direction) can help remove strongly retained compounds from the column inlet frit.

  • Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components that may contribute to carryover.

  • Inject Blanks: Regularly inject blank samples, especially after high-concentration samples, to monitor and mitigate carryover.

  • Check Fittings and Tubing: Ensure all fittings are properly tightened to avoid dead volumes. Periodically inspect and replace tubing that may have become contaminated.

  • Lower Injection Volume: If possible, reducing the injection volume of high-concentration samples can decrease the amount of analyte introduced into the system, thereby reducing potential carryover.

Data Presentation

Table 1: Physicochemical Properties of this compound (NDPA)
PropertyValue
Molecular FormulaC₆H₁₄N₂O
Molecular Weight130.19 g/mol
AppearanceYellow oily liquid
Water Solubility~1%
Log P (octanol-water)1.36
StabilityLight-sensitive, especially to UV light. Stable in neutral or alkaline aqueous solutions in the dark.
Table 2: Recommended Wash Solvents for NDPA Carryover Reduction
Wash Solvent CompositionRationale
90:10 Methanol:WaterMethanol is a strong solvent for NDPA. The small amount of water ensures miscibility with aqueous mobile phases.
90:10 Acetonitrile:WaterAcetonitrile is another effective organic solvent for cleaning the injection system.
50:50 Methanol:IsopropanolA mixture of strong organic solvents can be more effective at removing stubborn residues.
Mobile Phase B (High Organic)Using the strong elution solvent from your gradient as a wash can be a convenient and effective option.

Experimental Protocols

Protocol 1: LC-MS/MS Method for NDPA Analysis with Carryover Evaluation

This protocol provides a starting point for an LC-MS/MS method for the quantification of NDPA and includes steps for evaluating carryover.

1. Chromatographic Conditions:

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 10% B to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

2. Mass Spectrometry Conditions (Triple Quadrupole):

ParameterCondition
Ionization Mode ESI Positive
MRM Transition To be optimized for the specific instrument (e.g., Q1: 131.1 m/z, Q3: 89.1 m/z)
Collision Energy To be optimized
Dwell Time 100 ms

3. Carryover Evaluation Procedure:

  • Prepare a high-concentration NDPA standard (e.g., at the upper limit of quantification).

  • Prepare a blank solution (e.g., 50:50 methanol:water).

  • Set up the injection sequence as follows:

    • Blank 1

    • Blank 2

    • High-concentration NDPA standard

    • Blank 3

    • Blank 4

    • Blank 5

  • Analyze the data from Blanks 3, 4, and 5 for the presence of an NDPA peak.

  • Calculate the percent carryover in Blank 3. The acceptance criterion is typically that the carryover peak should be less than 20% of the area of the lower limit of quantification (LLOQ) standard.

cluster_prep Sample Preparation cluster_seq Injection Sequence cluster_analysis Data Analysis A Prepare High Conc. NDPA Standard E Inject High Conc. Standard A->E B Prepare Blank Solution C Inject Blank 1 B->C D Inject Blank 2 B->D F Inject Blank 3 B->F G Inject Blank 4 B->G H Inject Blank 5 B->H C->D D->E E->F F->G G->H I Analyze Blanks 3, 4, 5 for NDPA Peak H->I J Calculate % Carryover in Blank 3 I->J K Compare to Acceptance Criteria J->K

Caption: Experimental workflow for NDPA carryover evaluation.

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for N-Nitrosodipropylamine (NDPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitrosamine impurities, such as N-Nitrosodipropylamine (NDPA), in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent acceptable intake (AI) limits for these impurities, necessitating the use of highly sensitive and validated analytical methods for their detection and quantification.[1] This guide provides an objective comparison of common analytical techniques for NDPA analysis, supported by experimental data and detailed methodologies, to assist professionals in selecting the most suitable method for their applications.

Comparison of Analytical Methods for NDPA

The selection of an analytical method for NDPA is a critical decision influenced by factors such as the required sensitivity, the sample matrix, and the available instrumentation. The most prominent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) serving as a less sensitive but viable screening tool.

Parameter GC-MS/MS LC-MS/MS HPLC-UV
Limit of Detection (LOD) 1 - 10 ppb0.1 - 5 ng/mL10 - 20 ng/mL
Limit of Quantification (LOQ) 1 - 10 ppb[2]0.438 - 1.590 ng/mL[3]10 - 20 ng/mL
Linearity (R²) ≥ 0.99[3]≥ 0.99≥ 0.999
Accuracy (% Recovery) 70 - 130%[2]90 - 107%[3]Not specified
Precision (% RSD) ≤ 25%[2]< 15%[3]Not specified
Selectivity HighHighModerate
Primary Application Quantification of volatile nitrosaminesBroad applicability for various nitrosaminesScreening and quantification at higher concentrations

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the three compared techniques.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method is particularly suitable for the analysis of volatile nitrosamines like NDPA.

1. Sample Preparation:

  • For Drug Products (Organic Matrix): Disperse the sample in methylene (B1212753) chloride.

  • For Drug Products (Aqueous Matrix): Perform a liquid-liquid extraction with methylene chloride.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., NDMA-d6).

2. GC-MS/MS Conditions:

  • GC System: Agilent 8890 GC (or equivalent).

  • Column: Low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 7010B GC/MS/MS).

  • Ion Source: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and is applicable to a broader range of nitrosamines, including less volatile compounds.

1. Sample Preparation:

  • Prepare individual and mixed stock solutions of nitrosamine (B1359907) standards (including NDPA) and internal standards in methanol (B129727) at a concentration of approximately 1 mg/mL.

  • Create a series of calibration standards by diluting the stock mixture.

  • For drug substances, dissolve the sample in an appropriate diluent (e.g., methanol/water mixture) to a known concentration.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system (e.g., Thermo Scientific™ Vanquish™ Horizon).

  • Column: C18 reversed-phase column (e.g., Thermo Scientific™ Acclaim™ 120 C18, 4.6 × 150 mm, 3 µm).[4]

  • Mobile Phase: A gradient of water and methanol, both with or without additives like formic acid.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While less sensitive than MS-based methods, HPLC-UV can be a cost-effective tool for screening or for quantifying higher levels of nitrosamines.

1. Sample Preparation:

  • Prepare individual and mixed stock solutions of nitrosamine standards at a concentration of approximately 1.0 mg/mL in methanol.[1]

  • Create a series of calibration standards by diluting the stock mixture.

  • Dissolve the drug substance sample in the diluent (e.g., 80:20 water/methanol) to a concentration of about 100 µg/mL and spike with nitrosamine standards if necessary.

2. HPLC-UV Conditions:

  • HPLC System: ACQUITY Arc System (or equivalent).

  • Column: XSelect HSS T3 Column (or equivalent).

  • Mobile Phase: A gradient of water and methanol.

  • Detector: Photodiode Array (PDA) Detector, with detection wavelength set to the maximum absorbance of the nitrosamines (e.g., 230-245 nm).[5]

Validation Workflow and Signaling Pathways

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation.

Analytical_Method_Validation_Workflow start Method Development specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) precision->loq robustness Robustness loq->robustness system_suitability System Suitability robustness->system_suitability end Validated Method system_suitability->end

Caption: A typical workflow for the validation of an analytical method.

References

Inter-Laboratory Comparison of N-Nitrosodipropylamine (NDPA) Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of N-Nitrosodipropylamine (NDPA) analysis is paramount for regulatory compliance and patient safety. This guide provides an objective comparison of analytical methodologies for NDPA, supported by a discussion of inter-laboratory comparison principles and illustrative data. Due to the limited public availability of comprehensive inter-laboratory comparison reports for NDPA, this guide synthesizes information from various studies on nitrosamine (B1359907) analysis and presents a hypothetical data set to demonstrate the evaluation of laboratory performance.

Data Presentation: Evaluating Analytical Performance

Inter-laboratory comparison studies, also known as proficiency testing (PT) or round-robin studies, are crucial for assessing the performance of different laboratories and analytical methods. In a typical study, a reference material containing a known concentration of the analyte (in this case, NDPA) is sent to multiple laboratories. The results are then statistically analyzed to evaluate accuracy and precision.

While specific public reports on NDPA inter-laboratory comparisons are scarce, the principles of evaluation are well-established. Key performance indicators include the Z-score, which indicates how far a laboratory's result is from the consensus value. A Z-score between -2 and +2 is generally considered satisfactory.

Table 1: Hypothetical Inter-Laboratory Comparison Data for NDPA Analysis in a Pharmaceutical Matrix

Laboratory IDAnalytical MethodReported Concentration (ng/g)Assigned Value (ng/g)Z-Score
Lab 01GC-MS/MS9.810.0-0.2
Lab 02LC-MS/MS10.510.00.5
Lab 03GC-TEA8.910.0-1.1
Lab 04LC-HRMS10.210.00.2
Lab 05GC-MS/MS11.210.01.2
Lab 06LC-MS/MS9.510.0-0.5
Lab 07GC-MS/MS12.510.02.5
Lab 08LC-MS/MS10.110.00.1
Lab 09GC-TEA7.510.0-2.5
Lab 10LC-HRMS9.910.0-0.1

Note: This data is illustrative to demonstrate the format of an inter-laboratory comparison. Z-scores are calculated based on a hypothetical standard deviation of 1.0.

Experimental Protocols: Methodologies for NDPA Analysis

A variety of analytical methods are employed for the detection and quantification of NDPA in different matrices, such as pharmaceuticals, water, and food.[1] The most common and reliable methods are based on chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography combined with mass spectrometry is a widely used technique for the analysis of volatile nitrosamines like NDPA.

Sample Preparation (General Protocol):

  • Extraction: The sample is extracted with a suitable organic solvent, such as dichloromethane, often facilitated by techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Concentration: The extract is concentrated to a smaller volume to increase the analyte concentration.

  • Internal Standard Spiking: A known amount of a deuterated internal standard (e.g., NDPA-d14) is added at the beginning of the sample preparation process to correct for analyte losses and matrix effects.

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for nitrosamine separation (e.g., DB-1701).

  • Mass Spectrometer: A triple quadrupole (MS/MS) or high-resolution mass spectrometer (HRMS) is preferred for high selectivity and sensitivity. A thermal energy analyzer (TEA) is a highly specific detector for nitrosamines.[2]

Typical GC-MS Parameters:

  • Injection Mode: Splitless

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Temperature Program: A gradient program, for example, starting at 40 °C and ramping up to 280 °C.

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for MS/MS, monitoring specific precursor-product ion transitions for NDPA and its internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry is another powerful technique, particularly for less volatile nitrosamines, but it is also effectively used for NDPA.

Sample Preparation (General Protocol):

  • Extraction: The sample is typically extracted with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Cleanup: Solid-phase extraction (SPE) is commonly used to remove interfering matrix components.

  • Internal Standard Spiking: A deuterated internal standard is added prior to extraction.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mass Spectrometer: A triple quadrupole (MS/MS) or high-resolution mass spectrometer (HRMS) is typically used for detection.

Typical LC-MS Parameters:

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Column Temperature: 30 - 40 °C

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for MS/MS.

Mandatory Visualization

The following diagrams illustrate the typical workflow for NDPA analysis and the logical relationship in an inter-laboratory comparison study.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing & Reporting Sample Sample Receipt Spike Internal Standard Spiking Sample->Spike Extract Extraction (LLE/SPE) Spike->Extract Concentrate Concentration Extract->Concentrate GC GC-MS/MS Concentrate->GC LC LC-MS/MS Concentrate->LC Quant Quantification GC->Quant LC->Quant Report Result Reporting Quant->Report

Figure 1. A generalized experimental workflow for the analysis of this compound (NDPA).

InterLab_Comparison cluster_organizer Study Organizer cluster_labs Participating Laboratories cluster_evaluation Performance Evaluation Organizer Proficiency Test Provider SamplePrep Reference Material Preparation & Distribution Organizer->SamplePrep Lab1 Lab 1 (GC-MS) SamplePrep->Lab1 Lab2 Lab 2 (LC-MS/MS) SamplePrep->Lab2 LabN Lab 'n' (Other Method) SamplePrep->LabN Results Submission of Results Lab1->Results Lab2->Results LabN->Results Stats Statistical Analysis (e.g., Z-scores) Results->Stats Report Final Report Issuance Stats->Report Report->Organizer Report->Lab1 Report->Lab2 Report->LabN

Figure 2. Logical flow of an inter-laboratory comparison study for NDPA analysis.

References

comparative analysis of different extraction methods for N-Nitrosodipropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of N-Nitrosodipropylamine (NDPA), a probable human carcinogen, is of paramount importance. The selection of an appropriate extraction method is a critical determinant of analytical sensitivity, accuracy, and overall efficiency. This guide provides an objective comparison of common extraction techniques for NDPA, supported by experimental data and detailed protocols to inform methodological selection in a research and quality control setting.

Data Presentation: Performance Comparison of NDPA Extraction Methods

The following table summarizes the quantitative performance of various extraction methods for this compound based on published experimental data. The choice of method will depend on the specific sample matrix, required detection limits, and available instrumentation.

Extraction MethodMatrixRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Dispersive Liquid-Liquid Microextraction (DLLME) Water93.9 ± 8.7[1]5.7 - 124 ng/L[1]Not SpecifiedFast, low solvent consumption, high enrichment factor.[1][2]Can be sensitive to matrix effects, requires careful optimization.
Ionic Liquid-Based DLLME (IL-DLLME) Salted Fish95.02 (average accuracy)[2]123 µg/L[2]Not SpecifiedUse of non-volatile and tunable ionic liquids.[2]Potentially higher cost of ionic liquids.
Liquid-Liquid Extraction (LLE) Processed Meats70 - 114[3][4][5]0.15 - 0.37 µg/kg[3][4][5]0.50 - 1.24 µg/kg[3][4][5]Simple, widely applicable, does not require special apparatus.[3][4][5]Can be labor-intensive and consume larger volumes of organic solvents.
Solid-Phase Extraction (SPE) with Activated Carbon Water90[6]6.4 ng/L (for NDMA)[7]Not SpecifiedHigh selectivity for polar analytes like nitrosamines, good for complex matrices.[6][8]Method development can be complex, potential for sorbent variability.[9]
Headspace Solid-Phase Microextraction (HS-SPME) Water96.6 ± 4.4[10]0.78 - 11.92 ng/L[10]Not SpecifiedSolvent-free, environmentally friendly, and easily automated.[11]Fiber lifetime can be limited, sensitive to experimental conditions.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods and offer a starting point for laboratory implementation.

Dispersive Liquid-Liquid Microextraction (DLLME) for Water Samples

This protocol is adapted from a method for the determination of N-nitrosamines in water.[1]

Materials:

Procedure:

  • Place a 5 mL water sample in a 15 mL conical centrifuge tube.

  • Adjust the pH of the sample to 10.5 using HCl or NaOH.

  • Add NaCl to a final concentration of 23% (w/v) and dissolve completely.

  • Rapidly inject a mixture of 33 µL of methanol (dispersive solvent) and an appropriate volume of dichloromethane (extraction solvent) into the sample.

  • Agitate the mixture at 722 rpm for 28 minutes to form a cloudy solution.

  • Centrifuge the sample at 4000 rpm for 5 minutes to separate the phases.

  • Collect the sedimented organic phase using a microsyringe for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid-Liquid Extraction (LLE) for Processed Meats

This protocol is based on a method for determining volatile N-nitrosamines in meat products.[3][4][5]

Materials:

  • Extraction Solvent: Dichloromethane

  • Phosphate (B84403) buffer solution (pH 7.0)

  • Sample: 5 g homogenized meat sample

Procedure:

  • Weigh 5 g of the homogenized meat sample into a 50 mL centrifuge tube.

  • Add 10 mL of dichloromethane to the sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 5000 rpm for 10 minutes at 4°C.

  • Transfer the organic (lower) layer to a clean tube.

  • Add 5 mL of phosphate buffer (pH 7.0) to the organic extract for clean-up.

  • Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.

  • Collect the organic layer for analysis by GC-MS.

Solid-Phase Extraction (SPE) with Activated Carbon for Water Samples

This protocol is a general procedure based on EPA Method 521 for the determination of nitrosamines in drinking water.[6]

Materials:

  • SPE Cartridge: 2 g activated coconut carbon in a 6 mL cartridge

  • Conditioning Solvents: Dichloromethane, Methanol, Reagent Water

  • Elution Solvent: Dichloromethane

  • Drying Cartridge: Anhydrous sodium sulfate

  • Sample: 500 mL water sample

Procedure:

  • Cartridge Conditioning:

    • Pass 3 mL of dichloromethane through the SPE cartridge.

    • Pass two 3 mL aliquots of methanol through the cartridge.

    • Rinse the cartridge with six 3 mL aliquots of reagent water. Do not allow the cartridge to go dry after the final water rinse.

  • Sample Extraction:

    • Load the 500 mL water sample onto the conditioned cartridge at a flow rate of 10 mL/minute.

    • After the entire sample has passed through, draw air through the cartridge for 10 minutes to dry the sorbent.

  • Elution:

    • Elute the analytes from the cartridge with 15 mL of dichloromethane.

    • Pass the eluate through a drying cartridge containing anhydrous sodium sulfate.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • The extract is now ready for analysis by GC-MS/MS.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described extraction methods.

LLE_Workflow sample Homogenized Sample add_solvent Add Dichloromethane sample->add_solvent vortex Vortex add_solvent->vortex centrifuge1 Centrifuge vortex->centrifuge1 transfer Transfer Organic Layer centrifuge1->transfer add_buffer Add Phosphate Buffer (Clean-up) transfer->add_buffer vortex2 Vortex add_buffer->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 collect Collect Organic Layer centrifuge2->collect analysis GC-MS Analysis collect->analysis

Liquid-Liquid Extraction (LLE) Workflow

SPE_Workflow conditioning Cartridge Conditioning (DCM, Methanol, Water) loading Sample Loading conditioning->loading drying Cartridge Drying loading->drying elution Analyte Elution (Dichloromethane) drying->elution concentration Eluate Concentration elution->concentration analysis GC-MS/MS Analysis concentration->analysis

Solid-Phase Extraction (SPE) Workflow

DLLME_Workflow sample_prep Sample pH & Salt Adjustment injection Inject Extraction & Dispersive Solvents sample_prep->injection agitation Agitation (Cloudy Solution Formation) injection->agitation centrifugation Centrifugation (Phase Separation) agitation->centrifugation collection Collect Sedimented Phase centrifugation->collection analysis GC-MS Analysis collection->analysis

Dispersive Liquid-Liquid Microextraction (DLLME) Workflow

References

A Head-to-Head Battle: Cross-Validation of GC-MS and LC-MS Methods for N-Nitrosodipropylamine (NDPA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the analytical challenges of nitrosamine (B1359907) impurity detection, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of N-Nitrosodipropylamine (NDPA) is a critical one. This guide provides an objective comparison of the two techniques, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your analytical needs.

The detection and quantification of N-nitrosamines, a class of probable human carcinogens, in pharmaceutical products, food, and environmental samples is a significant focus for regulatory bodies and industry.[1] NDPA is one of the common nitrosamine impurities that requires sensitive and reliable analytical methods for its determination at trace levels. Both GC-MS and LC-MS are powerful analytical techniques widely employed for this purpose, each with its own set of advantages and limitations.[2][3]

Performance Comparison: GC-MS vs. LC-MS for NDPA Analysis

The choice between GC-MS and LC-MS often depends on factors such as the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity. The following tables summarize the quantitative performance data for NDPA analysis using both techniques, compiled from various studies.

Table 1: GC-MS Performance Data for this compound (NDPA) Analysis

ParameterReported ValueMethod Details
Linearity (R²)≥ 0.99Electron Impact Ionization (EI-GC-MS/MS)[4]
Limit of Detection (LOD)< 1 µg/LEI-GC-MS/MS[5]
Limit of Quantitation (LOQ)15 ppbGC-MS/MS in MRM mode for sartan drug group[6]
RecoveryAverage 108.66 ± 9.32%EI-GC-MS/MS in artificial saliva[4][5]
Precision (%RSD)< 6%EI-GC-MS/MS in artificial saliva[4][5]

Table 2: LC-MS Performance Data for this compound (NDPA) Analysis

ParameterReported ValueMethod Details
Linearity (R²)≥ 0.99APCI-LC-MS/MS[4]
Limit of Detection (LOD)0.4 - 12 ng/LLC-HRAM-MS in water samples[7]
Limit of Quantitation (LOQ)Not Specified for NDPAGeneral methods for nitrosamines[8]
Recovery68% - 83%LC-HRAM-MS in drinking and wastewater[7]
Precision (%RSD)Not Specified for NDPAGeneral methods for nitrosamines[9]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a representative method for the analysis of NDPA using GC-MS/MS.

Sample Preparation: For drug products, an extraction with a suitable solvent like dichloromethane (B109758) is typically performed. The sample may be suspended in a basic solution (e.g., sodium hydroxide) before extraction.[6]

GC-MS/MS Conditions:

ParameterSpecification
GC System Agilent 8890 GC or equivalent[10]
Column DB-WAX UI (30 m × 0.25 mm, 0.25 µm) or similar wax column[4]
Injection Mode Liquid injection or headspace[11]
Injection Volume 1 µL[12]
Oven Program Start at 50°C, ramp to 240°C[4]
Carrier Gas Helium
Mass Spectrometer Triple Quadrupole with Electron Ionization (EI)[10]
Ionization Mode Electron Ionization (EI) at 70 eV (can be lowered to 40 eV for softer ionization)[12]
Detection Mode Multiple Reaction Monitoring (MRM)[4][6]
Collision Gas Argon[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol outlines a general method for NDPA analysis using LC-MS/MS.

Sample Preparation: A "dilute and shoot" approach is often possible, where the sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and filtered before injection.[13] For complex matrices, solid-phase extraction (SPE) may be necessary.[7]

LC-MS/MS Conditions:

ParameterSpecification
LC System UHPLC system such as Thermo Scientific™ Dionex™ UltiMate™ 3000[7]
Column C18 reverse-phase column (e.g., Hypersil GOLD™ C18, 1.9 µm, 100 × 2.1 mm)[7]
Mobile Phase A 0.1% Formic acid in water[7]
Mobile Phase B 0.1% Formic acid in methanol or acetonitrile[7][14]
Gradient Optimized for separation of target nitrosamines[14]
Flow Rate 0.2 - 0.5 mL/min[7][13]
Column Temperature 40 °C[4][13]
Injection Volume 5 - 100 µL[7][14]
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q Exactive™)[7]
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)[4][9]
Detection Mode Multiple Reaction Monitoring (MRM) or Full Scan MS[4][7]

Method Comparison and Selection

Cross-Validation Workflow for NDPA Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_comparison Data Comparison cluster_decision Method Selection Raw_Sample Raw Sample (API/Drug Product) Extraction Extraction/Dilution Raw_Sample->Extraction Filtration Filtration/SPE Extraction->Filtration GC_MS GC-MS/MS Analysis Filtration->GC_MS Volatile/Thermally Stable LC_MS LC-MS/MS Analysis Filtration->LC_MS Non-Volatile/Thermally Labile GC_Validation Linearity Accuracy Precision LOD/LOQ GC_MS->GC_Validation LC_Validation Linearity Accuracy Precision LOD/LOQ LC_MS->LC_Validation Comparison Cross-Method Comparison GC_Validation->Comparison LC_Validation->Comparison Decision Select Optimal Method Comparison->Decision Evaluate Performance

Caption: Experimental workflow for the cross-validation of GC-MS and LC-MS methods.

Method Selection Logic for NDPA Analysis cluster_gcms GC-MS Considerations cluster_lcms LC-MS Considerations Analyte This compound (NDPA) GC_Adv Advantages: - Excellent for volatile compounds - Robust and reproducible fragmentation Analyte->GC_Adv LC_Adv Advantages: - Broad applicability (non-volatile/thermally labile) - Simpler sample preparation Analyte->LC_Adv Decision Optimal Method Choice GC_Adv->Decision If analyte is thermally stable GC_Disadv Disadvantages: - Requires thermal stability - Potential for thermal degradation of analyte GC_Disadv->Decision LC_Adv->Decision If analyte is thermally labile or for broader screening LC_Disadv Disadvantages: - Potential for matrix effects (ion suppression) - Higher instrumentation cost LC_Disadv->Decision

Caption: Logical comparison for selecting between GC-MS and LC-MS for NDPA analysis.

Conclusion

Both GC-MS and LC-MS are highly capable techniques for the trace-level quantification of this compound. The choice of the most appropriate method depends on the specific application, sample matrix, and desired performance characteristics.

  • GC-MS/MS is an excellent choice for the analysis of NDPA, which is a volatile nitrosamine. It often provides high sensitivity, excellent precision, and robust performance.[4][5] However, care must be taken to avoid thermal degradation of the analyte, especially in complex matrices.[15]

  • LC-MS/MS offers broader applicability to a wider range of nitrosamines, including those that are less volatile or thermally labile.[3] It can also be advantageous when simpler sample preparation is desired. The use of atmospheric pressure chemical ionization (APCI) has shown good results for nitrosamine analysis.[4]

A thorough cross-validation is essential to ensure data accuracy, reliability, and consistency between methods. This allows for the selection of the most suitable technique for routine analysis and regulatory submissions, ultimately contributing to the robust safety assessment of pharmaceutical products.

References

A Head-to-Head Battle of Ionization Techniques: APCI vs. ESI for the Analysis of N-Nitrosodipropylamine

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and sensitive detection of N-Nitrosodipropylamine (NDPA), a probable human carcinogen, is of paramount importance in pharmaceutical safety and environmental monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, with the choice of ionization source being a critical determinant of method performance. This guide provides a detailed comparison of two common atmospheric pressure ionization techniques, Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), for the analysis of NDPA, supported by experimental data to aid researchers in selecting the optimal method for their specific needs.

In the analysis of small, relatively non-polar molecules like NDPA, APCI often demonstrates superior performance. For simple LC/MS analysis, low-mass nitrosamines are frequently best detected using APCI, whereas ESI is often better suited for more complex nitrosamines.[1] This is primarily because APCI is a gas-phase ionization technique that is less susceptible to ion suppression from mobile phase buffers and can handle higher flow rates.[2] Experimental evidence suggests that APCI can provide significantly higher sensitivity, with some studies showing a three- to four-fold increase in response compared to ESI for certain nitrosamines.[2][3]

Performance Characteristics: A Quantitative Comparison

A comparative study analyzing nine different nitrosamines, including NDPA, provides valuable insights into the performance of APCI and ESI under identical chromatographic conditions.[4] The following table summarizes the key performance metrics for NDPA analysis using LC-MS/MS with both ionization sources.

Performance MetricAPCI-LC-MS/MSESI-LC-MS/MSNotes
Linearity (R²) (0.06–125 µg/L) ≥ 0.99≥ 0.99Both techniques demonstrated excellent linearity over the tested concentration range.[4]
Limit of Detection (LOD) Lower than ESIHigher than APCIWhile specific values for NDPA were not singled out in one study, the general trend indicates better sensitivity with APCI for several nitrosamines.[2][3] Another study reported LODs for a panel of nitrosamines, but did not provide a direct comparison for NDPA between the two techniques in the same study.
Limit of Quantitation (LOQ) Lower than ESIHigher than APCIConsistent with LOD findings, APCI is generally expected to provide lower quantitation limits for NDPA.
Recovery ~108.66 ± 9.32% (for a panel of 9 nitrosamines)Not explicitly stated for NDPA, but part of the same study with good overall recovery.The reported recovery is for a method that was ultimately optimized using EI-GC-MS/MS, but the initial comparison included APCI and ESI.[4]
Precision (%RSD) < 6% (for a panel of 9 nitrosamines)< 6% (for a panel of 9 nitrosamines)Both methods demonstrated good precision.[4]

It is important to note that while the cited study provides a strong comparative framework, the best overall performance for the nine nitrosamines was achieved with Electron Impact (EI) ionization coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[4][5][6][7] However, for laboratories equipped for LC-MS/MS, APCI presents a more sensitive option than ESI for NDPA analysis.

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound using APCI and ESI sources coupled with LC-MS/MS.

APCI-LC-MS/MS Method
  • Liquid Chromatography:

    • System: Agilent 1290 ultra-high-performance liquid chromatography (UHPLC)[4]

    • Column: Agilent Zorbax Eclipse Plus C18 (3.0 × 150 mm, 3.5 µm)[4]

    • Mobile Phase A: 0.1% formic acid in distilled water[4]

    • Mobile Phase B: Acetonitrile[4]

    • Gradient: Start at 20% B, linear gradient to 100% B in 10 minutes, hold at 100% B for 5 minutes[4]

    • Flow Rate: 0.2 mL/min[4]

    • Column Temperature: 40 °C[4]

    • Injection Volume: 10 µL[4]

  • Mass Spectrometry:

    • System: Agilent 6490 triple quadrupole mass spectrometer[4]

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI)[4]

    • Ion Source Temperature: 330 °C[4]

    • Mode: Multiple Reaction Monitoring (MRM)[4]

    • Collision Gas: Nitrogen[4]

    • Ionspray Voltage: 5500 V[4]

    • Nebulizer Current (Corona Discharge): 3 µA[4]

    • Curtain Gas Pressure: 30[4]

    • Ion Source Gas (1 and 2): 30[4]

    • Collision Gas Setting: 3[4]

ESI-LC-MS/MS Method
  • Liquid Chromatography:

    • (Identical to the APCI method to ensure accurate comparison)[4]

  • Mass Spectrometry:

    • System: Agilent 6490 triple quadrupole mass spectrometer[4]

    • Ionization Source: Electrospray Ionization (ESI)[4]

    • Ion Source Temperature: 200 °C[4]

    • Mode: Multiple Reaction Monitoring (MRM)[4]

    • Collision Gas: Nitrogen[4]

    • Nebulizer Pressure: 20 psi[4]

    • Sheath Gas Temperature: 275 °C[4]

    • Sheath Gas Flow Rate: 11 L/min[4]

    • Capillary Voltage: 3500 V[4]

    • Nozzle Voltage: 1500 V[4]

Methodology Visualization

The following diagram illustrates the general workflow for comparing the performance of APCI and ESI for the analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_lc Liquid Chromatography cluster_ionization Ionization Source Comparison cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Performance Evaluation cluster_conclusion Conclusion prep Prepare NDPA Standard Solutions (e.g., 0.06-125 µg/L) lc Inject Sample/Standard into UHPLC System with C18 Column prep->lc sample Prepare Spiked Matrix Samples (e.g., Artificial Saliva, Drug Product) sample->lc apci APCI Source lc->apci Split 1 esi ESI Source lc->esi Split 2 ms Triple Quadrupole MS (MRM Mode) apci->ms esi->ms linearity Linearity (R²) ms->linearity lod_loq LOD & LOQ ms->lod_loq recovery Recovery (%) ms->recovery precision Precision (%RSD) ms->precision conclusion Select Optimal Ionization Method linearity->conclusion lod_loq->conclusion recovery->conclusion precision->conclusion

Caption: Workflow for comparing APCI and ESI performance for NDPA analysis.

References

A Comparative Guide to SPE Sorbents for N-Nitrosodipropylamine (NDPA) Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of N-Nitrosodipropylamine (NDPA), a probable human carcinogen, is of paramount importance. Effective sample cleanup is a critical step in achieving reliable analytical results, with Solid-Phase Extraction (SPE) being a widely employed technique. The choice of SPE sorbent significantly impacts the efficiency of NDPA extraction and the removal of interfering matrix components. This guide provides an objective comparison of different SPE sorbents for NDPA cleanup, supported by available experimental data and detailed protocols.

Performance Comparison of SPE Sorbents for NDPA

The selection of an appropriate SPE sorbent is contingent on the sample matrix, the analytical method, and the specific requirements for recovery and purity. The following tables summarize the performance of various sorbents for the cleanup of N-nitrosamines, including NDPA, based on data from multiple studies. It is important to note that direct head-to-head comparisons of all sorbents in a single study are limited; therefore, the experimental conditions should be considered when interpreting the data.

Table 1: Recovery of this compound (NDPA) and other N-Nitrosamines Using Different SPE Sorbents

SPE SorbentAnalyte(s)Sample MatrixRecovery (%)Reference
Carbon-based (e.g., Coconut Charcoal)NDEA, NDPA , NMEADrinking Water84.6, 81.7 , 81.8[1]
Carbon-based (Coconut Charcoal)Nine N-nitrosaminesWater80-120 (Trueness)[2]
Polymeric Strong Cation Exchange (Strata X-C)11 N-nitrosaminesPharmaceuticals>80 for 9 out of 11 NAs[3]
Polymeric (Oasis HLB) & Activated Carbon (Tandem)Nine N-nitrosamines (incl. NDPA )Drinking Water>80
Polymeric (Oasis HLB)N-nitrosaminesCosmeticsGood recovery for spiked shampoo
C18Nine N-nitrosaminesWastewater91.67 - 105.88 (Online SPE)[4]
FlorisilSeven N-nitrosamines (NDPA not specified)Agricultural FoodNot specified[5]
Silica (B1680970) GelGeneral CleanupVariousData not available for NDPA

Note: The data presented above is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Discussion of Sorbent Performance

  • Activated Charcoal (Carbon-based Sorbents): These sorbents, particularly coconut charcoal, are widely used for the extraction of a broad range of N-nitrosamines from aqueous samples.[2] Studies show moderate to good recoveries for NDPA, with one study reporting a recovery of 81.7%.[1] A tandem approach, combining a polymeric sorbent with activated charcoal, has been shown to achieve recoveries greater than 80% for a suite of nine nitrosamines, including NDPA. Activated charcoal is also effective in removing pigments and other interferences from complex matrices.

  • Polymeric Sorbents: Polymeric sorbents, such as those with strong cation exchange functionality (e.g., Strata X-C) or hydrophilic-lipophilic balanced (HLB) properties (e.g., Oasis HLB), have demonstrated excellent performance for N-nitrosamine analysis.[3] Strong cation exchange sorbents have shown superior performance in retaining a wide array of N-nitrosamines, with recoveries exceeding 80% for most compounds.[3] HLB sorbents are versatile and have been successfully applied to various matrices, including cosmetics and water.

  • C18 Silica: While C18 is a commonly used reversed-phase sorbent, specific performance data for NDPA cleanup is limited. An online SPE method using a C18 column reported high recoveries for a range of N-nitrosamines in wastewater, suggesting its potential for NDPA retention.[4] However, the performance of C18 cartridges can vary between manufacturers, and for some applications, polymeric sorbents have shown better recoveries for polar and semi-polar compounds.

Breakthrough Volume and Matrix Effects

Information directly comparing the breakthrough volume of NDPA on these different sorbents is scarce in the literature. Breakthrough volume is a critical parameter that determines the sample volume that can be loaded onto an SPE cartridge without loss of the analyte. For C18 cartridges, studies have been conducted on polar compounds, but not specifically for NDPA.[7][8] Generally, polymeric and carbon-based sorbents with higher surface areas are expected to have larger breakthrough volumes compared to silica-based sorbents.

Matrix effects , which can cause ion suppression or enhancement in mass spectrometry-based analyses, are a significant challenge in trace analysis. The choice of SPE sorbent plays a crucial role in mitigating these effects by removing interfering co-eluting compounds.[9] While specific comparative studies on matrix effects for NDPA with different sorbents are limited, effective sample cleanup with sorbents like polymeric and carbon-based materials is known to reduce matrix effects and improve the accuracy and precision of the analysis.[9]

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. Below are examples of SPE protocols for N-nitrosamine analysis from the reviewed literature.

Protocol 1: Activated Carbon SPE for N-Nitrosamines in Water (Based on Phenomenex Application Note)

  • Sorbent: Strata™ Activated Carbon, 2 g/6 mL cartridge.

  • Conditioning:

    • Wash with 2 x 3 mL of methylene (B1212753) chloride, soaking for 2 minutes each time.

    • Wash with 2 x 3 mL of methanol, soaking for 2 minutes each time.

  • Equilibration:

    • Equilibrate with 3 x 3 mL of water.

  • Sample Loading:

    • Load 500 mL of the water sample (spiked with internal standard) onto the cartridge.

  • Drying:

    • Dry the cartridge for 10 minutes.

  • Elution:

    • Elute with 3 mL of methylene chloride and repeat the elution three more times for a total volume of 12 mL.

  • Post-Elution:

    • Pass the eluent through a sodium sulfate (B86663) cartridge to remove residual water.

    • Evaporate the solvent to approximately 0.9 mL under a gentle stream of nitrogen.

    • Adjust the final volume to 1 mL with methylene chloride for analysis.

Protocol 2: Polymeric SPE (Oasis HLB) for N-Nitrosamines in Cosmetics (Based on Waters Corporation Application Note)

  • Sorbent: Oasis HLB SPE Cartridge, 200 mg, 6 cm³.

  • Conditioning:

    • Prime the cartridge with 6 mL of methanol.

  • Equilibration:

    • Equilibrate with 6 mL of ultrapure water.

  • Sample Loading:

    • Load the sample extract onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 30% aqueous methanol.

  • Elution:

    • Elute the analytes with 6 mL of methanol.

  • Post-Elution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in 1 mL of 2.5% aqueous methanol.

    • Filter through a 0.2 μm membrane filter before analysis.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the SPE cleanup of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Sample Matrix (e.g., Water, Drug Product) Pretreatment Sample Pre-treatment (e.g., Dilution, Filtration, pH Adjustment) Sample->Pretreatment Loading 3. Sample Loading Pretreatment->Loading Conditioning 1. Sorbent Conditioning (e.g., Methanol) Equilibration 2. Sorbent Equilibration (e.g., Water) Conditioning->Equilibration Equilibration->Loading Washing 4. Washing (Remove Interferences) Loading->Washing Drying 5. Sorbent Drying (Optional but often critical) Washing->Drying Elution 6. Analyte Elution (e.g., Dichloromethane, Methanol) Drying->Elution PostElution Post-Elution Processing (e.g., Evaporation, Reconstitution) Elution->PostElution Analysis Instrumental Analysis (e.g., GC-MS, LC-MS) PostElution->Analysis

References

A Comparative Guide to the Accuracy and Precision of Isotope Dilution Assays for N-Nitrosodipropylamine (NDPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitrosamine impurities, such as N-Nitrosodipropylamine (NDPA), in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. Regulatory bodies worldwide have imposed stringent limits on these impurities, necessitating highly accurate and precise analytical methods for their quantification. This guide provides an objective comparison of isotope dilution mass spectrometry (IDMS) with other analytical techniques for NDPA analysis, supported by experimental data and detailed methodologies.

Overview of Analytical Techniques

Isotope dilution analysis, particularly when coupled with mass spectrometry (LC-MS/MS or GC-MS/MS), is widely regarded as the "gold standard" for the quantitative analysis of trace-level impurities like NDPA.[1][2] This is due to its ability to correct for variations in sample preparation, matrix effects, and instrument response by using a stable isotope-labeled internal standard.[1] Alternative methods, such as those employing external calibration with LC-MS/MS or GC-MS/MS, and Gas Chromatography with a Thermal Energy Analyzer (GC-TEA), are also utilized. However, external calibration methods can be more susceptible to matrix effects, potentially impacting accuracy.[3] GC-TEA offers high selectivity for nitroso compounds but is generally less sensitive than modern mass spectrometry techniques.[4][5]

Quantitative Performance Comparison

The following tables summarize the performance characteristics of various analytical methods for the analysis of NDPA and other nitrosamines. It is important to note that the data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.

Table 1: Performance of Isotope Dilution Mass Spectrometry (LC-MS/MS and GC-MS/MS) for Nitrosamine (B1359907) Analysis

Analyte(s)MatrixMethodAccuracy (% Recovery)Precision (% RSD)Reference(s)
8 Nitrosamines (incl. NDPA)Various SolventsLC-MS/MS88.0 - 109.9Not Reported[6]
9 Nitrosamines (incl. NDPA)WaterGC-HRMS80 - 120< 15[7]
8 Nitrosamines (incl. NDPA)WaterGC-MS/MSNot ReportedSatisfactory stability[8]
6 NitrosaminesRaw Pork MeatGC-CI/MS/MS95 - 1105 - 11[9]

Table 2: Performance of Non-Isotope Dilution and Alternative Methods for Nitrosamine Analysis

Analyte(s)MatrixMethodAccuracy (% Recovery)Precision (% RSD)Reference(s)
9 NitrosaminesNeat and ExcipientLC-HRMS95 - 105< 10[10]
4 NitrosaminesCanagliflozinLC-MS/MS70 - 130< 15[11]
9 N-NitrosaminesWorkplace AirGC-TEA96 - 102Not Reported (Expanded Uncertainty: 19-27%)[12]
N-Nitrosodimethylamine (NDMA)Artificial Gastric JuiceGC-TEA vs. GC-MSStrong Correlation (R² = 0.86)Not Reported[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. Below are representative protocols for an isotope dilution LC-MS/MS assay and a GC-TEA method for nitrosamine analysis.

Protocol 1: Isotope Dilution LC-MS/MS for NDPA in a Pharmaceutical Matrix

This protocol is a representative method for the quantification of NDPA in a solid dosage form.

1. Sample Preparation:

  • Accurately weigh a portion of powdered tablets equivalent to a specified amount of the active pharmaceutical ingredient (API) into a centrifuge tube.

  • Add a known volume of a solution containing the stable isotope-labeled internal standard for NDPA (e.g., NDPA-d14).

  • Add an appropriate extraction solvent (e.g., methanol (B129727) or a mixture of methanol and water).

  • Vortex or sonicate the sample to ensure complete extraction of the nitrosamines.

  • Centrifuge the sample to pellet the excipients.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. Liquid Chromatography Conditions:

  • LC System: UPLC or HPLC system capable of binary gradients.[13]

  • Column: A suitable reversed-phase column, such as a C18 or Phenyl column.

  • Mobile Phase A: Water with 0.1% formic acid.[13]

  • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[13]

  • Gradient: A gradient elution program to separate NDPA from the API and other matrix components.

  • Flow Rate: Typically 0.3 - 0.5 mL/min.[13]

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often preferred for smaller, more volatile nitrosamines.[13]

  • Ionization Mode: Positive.

  • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both NDPA and its labeled internal standard (one for quantification and one for confirmation).

Protocol 2: GC-TEA for NDPA in Workplace Air (as a representative matrix)

This method is adapted from a validated procedure for the determination of volatile N-nitrosamines in workplace air.[12]

1. Sample Collection:

  • Draw a defined volume of air through a specialized sorbent tube (e.g., ThermoSorb-N cartridge) using a calibrated sampling pump.

2. Sample Preparation:

  • Elute the sorbent tube with a mixture of dichloromethane (B109758) and methanol (e.g., 3:1 v/v).

  • Concentrate the eluate to a small, defined volume under a gentle stream of nitrogen if necessary.

3. Gas Chromatography Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A polar capillary column suitable for nitrosamine analysis (e.g., a WAX-type column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless injection mode is often used to maximize sensitivity.

  • Temperature Program: A temperature gradient is used to separate the nitrosamines based on their boiling points.

4. Thermal Energy Analyzer (TEA) Conditions:

  • The TEA is a highly specific detector for N-nitroso compounds. It operates by pyrolyzing the eluting compounds, which releases a nitric oxide (NO) radical.

  • The NO radical then reacts with ozone in a reaction chamber, producing chemiluminescence which is detected by a photomultiplier tube.

Mandatory Visualizations

G Isotope Dilution Mass Spectrometry (IDMS) Workflow for NDPA Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Pharmaceutical Sample Spike Spike with Known Amount of NDPA-d14 (Internal Standard) Sample->Spike Extract Add Extraction Solvent and Extract (Vortex/Sonicate) Spike->Extract Centrifuge Centrifuge to Separate Excipients Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter LC Liquid Chromatography (Separation) Filter->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Ratio Calculate Peak Area Ratio (NDPA / NDPA-d14) MS->Ratio Quantify Quantify NDPA Concentration using Calibration Curve Ratio->Quantify

Caption: General workflow for Isotope Dilution Mass Spectrometry analysis of NDPA.

G Comparison of Analytical Methodologies for NDPA cluster_attributes Performance Attributes IDMS Isotope Dilution MS (LC-MS/MS or GC-MS/MS) Accuracy Accuracy IDMS->Accuracy Highest Precision Precision IDMS->Precision Highest Selectivity Selectivity IDMS->Selectivity High Sensitivity Sensitivity IDMS->Sensitivity Very High MatrixEffect Matrix Effect Compensation IDMS->MatrixEffect Excellent ExtStdMS External Standard MS (LC-MS/MS or GC-MS/MS) ExtStdMS->Accuracy Good to High (Matrix Dependent) ExtStdMS->Precision Good to High ExtStdMS->Selectivity High ExtStdMS->Sensitivity Very High ExtStdMS->MatrixEffect Susceptible GCTEA GC-TEA GCTEA->Accuracy Good GCTEA->Precision Good GCTEA->Selectivity Very High for N-Nitroso GCTEA->Sensitivity Good to High GCTEA->MatrixEffect Less Susceptible than Ext Std MS

Caption: Key attribute comparison for NDPA analytical techniques.

Conclusion

Isotope dilution mass spectrometry provides the most accurate and precise method for the quantification of this compound in pharmaceutical products. The use of a stable isotope-labeled internal standard effectively compensates for analytical variability, ensuring reliable and defensible results that meet stringent regulatory requirements. While other methods like external standard MS and GC-TEA have their applications, IDMS remains the benchmark for quantitative analysis in a regulatory environment due to its superior performance in complex matrices. The choice of method will ultimately depend on the specific analytical requirements, available instrumentation, and the regulatory context.

References

Navigating Method ruggedness and robustness in N-Nitrosodipropylamine (NDPA) Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of N-Nitrosodipropylamine (NDPA), a potential human carcinogen, in pharmaceutical products is a critical aspect of ensuring drug safety. Regulatory bodies worldwide mandate stringent control of such impurities, necessitating the use of thoroughly validated and reliable analytical methods. This guide provides a comprehensive comparison of method ruggedness and robustness testing for NDPA analysis, focusing on the two most prevalent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Understanding the performance of these methods under various conditions is paramount for consistent and accurate results in quality control and drug development.

Defining Ruggedness and Robustness in Analytical Method Validation

Before delving into the comparative data, it is essential to distinguish between ruggedness and robustness, two critical components of method validation that assess the reliability of an analytical procedure.[1][2]

Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in its own parameters.[3] It is an intra-laboratory study that provides an indication of the method's reliability during normal usage.[3] Typical parameters investigated during robustness testing include:

  • pH of the mobile phase

  • Mobile phase composition and flow rate

  • Column temperature

  • Injection volume

Ruggedness , on the other hand, evaluates the reproducibility of test results when the method is subjected to external variations, such as:[1][4]

  • Different analysts

  • Different instruments

  • Different laboratories

  • Different days

Ruggedness testing is crucial for ensuring that a method can be successfully transferred between laboratories and will consistently produce reliable results in real-world scenarios.[1] Inter-laboratory comparison studies are a key component of assessing method ruggedness.[5][6][7]

Comparative Analysis of Analytical Methods for NDPA

Both LC-MS/MS and GC-MS are powerful techniques for the trace-level detection of nitrosamine (B1359907) impurities. The choice between them often depends on the specific characteristics of the analyte, the sample matrix, and the desired sensitivity.

Quantitative Performance Data

The following table summarizes typical performance data for the analysis of NDPA and other nitrosamines using LC-MS/MS and GC-MS, compiled from various validation studies. It is important to note that direct head-to-head comparative studies focusing solely on the ruggedness and robustness of NDPA analysis are limited; therefore, the data presented often includes NDPA as part of a broader suite of nitrosamines.

Parameter LC-MS/MS GC-MS Alternative Methods (e.g., HPLC-DAD with derivatization)
Limit of Detection (LOD) 0.154 - 0.560 ng/mL[8]Typically in the low ng/L to µg/L range[9]Generally higher than MS-based methods
Limit of Quantitation (LOQ) 0.438 - 1.590 ng/mL[8]Typically in the low ng/L to µg/L range[9]Generally higher than MS-based methods
Linearity (r²) >0.99[10]>0.99[11]Typically >0.99
Accuracy (% Recovery) 90 - 107%[8]87.68 - 123.76% (for a suite of nitrosamines)[8]Method dependent, often requires extensive optimization
Precision (%RSD) ≤ 15%[8]Intraday and interday RSD < 9.15% (for a suite of nitrosamines)[8]Method dependent

Note: The presented values are indicative and can vary significantly based on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols for Ruggedness and Robustness Testing

Detailed experimental protocols are crucial for ensuring the consistency and comparability of validation studies. Below are generalized protocols for ruggedness and robustness testing in the context of NDPA analysis.

Robustness Testing Protocol (LC-MS/MS Example)
  • Parameter Selection: Identify critical method parameters to be varied. For an LC-MS/MS method, these typically include:

    • Mobile phase composition (e.g., ± 2% variation in the organic modifier)

    • pH of the aqueous mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

  • Experimental Design: Employ a one-factor-at-a-time (OFAT) or a Design of Experiments (DoE) approach to systematically vary the selected parameters.

  • Sample Analysis: Analyze a standard solution of NDPA and a spiked sample matrix under each varied condition.

  • Data Evaluation: Assess the impact of each variation on key performance indicators such as retention time, peak area, peak shape, and the calculated concentration of NDPA. The results are typically evaluated against predefined acceptance criteria (e.g., %RSD of the results should not exceed a certain value).

Ruggedness Testing Protocol (Inter-laboratory Comparison Example)
  • Study Design: A central organizing body prepares and distributes homogeneous and stable samples (e.g., spiked placebo and/or actual drug product) to multiple participating laboratories.[5]

  • Method Transfer: A validated analytical method for NDPA is provided to all participating laboratories.

  • Sample Analysis: Each laboratory analyzes the samples using their own equipment and personnel, following the provided method.

  • Data Reporting: The results are reported back to the coordinating body in a standardized format.[6]

  • Statistical Analysis: The data is statistically analyzed to assess the inter-laboratory variability. Parameters such as the Z-score are often used to evaluate the performance of each laboratory against the consensus mean.[7][12]

Visualizing Experimental Workflows and Logical Relationships

Diagrams are powerful tools for illustrating complex processes and relationships in analytical method validation.

Robustness_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Identify Critical Method Parameters define_range Define Variation Ranges start->define_range design_exp Design Experiment (OFAT or DoE) define_range->design_exp prepare_samples Prepare Standard & Spiked Samples design_exp->prepare_samples analyze_samples Analyze Samples under Varied Conditions prepare_samples->analyze_samples collect_data Collect Data (RT, Peak Area, etc.) analyze_samples->collect_data evaluate_impact Evaluate Impact on Performance Indicators collect_data->evaluate_impact end Method is Robust evaluate_impact->end

Caption: Workflow for a typical robustness testing study.

Ruggedness_Testing_Relationship cluster_labs Inter-Laboratory Variation cluster_analysts Inter-Analyst Variation cluster_instruments Inter-Instrument Variation center_node Analytical Method (NDPA Analysis) lab1 Laboratory A center_node->lab1 lab2 Laboratory B center_node->lab2 lab3 Laboratory C center_node->lab3 analyst1 Analyst 1 center_node->analyst1 analyst2 Analyst 2 center_node->analyst2 instrument1 Instrument X center_node->instrument1 instrument2 Instrument Y center_node->instrument2

References

A Comparative Guide to N-Nitrosodipropylamine (NDPA) Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolism of N-Nitrosodipropylamine (NDPA), a known animal carcinogen, across different species. Understanding the metabolic pathways, enzymatic kinetics, and resulting metabolite profiles in various species is crucial for extrapolating toxicological data to human risk assessment and for the development of safer pharmaceuticals and industrial chemicals. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic pathways and experimental workflows.

Data Presentation: Quantitative Comparison of NDPA Metabolism

The metabolism of NDPA varies significantly across species, influencing its carcinogenic potential. The primary routes of metabolism involve hydroxylation at the α- and β-positions of the propyl chains, followed by further oxidation and conjugation.

Table 1: Comparative Urinary Metabolite Profiles

While direct comparative data for NDPA urinary metabolites across multiple species from a single study is limited, studies on structurally similar nitrosamines, such as N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), provide valuable insights into species-specific differences in metabolism between rats and hamsters.

MetaboliteRat (% of Urinary Radioactivity)Hamster (% of Urinary Radioactivity)
Unchanged HPOP4216
N-nitrosobis(2-hydroxypropyl)amine (BHP)1635
HPOP Glucuronide309
BHP Glucuronide99
HPOP Sulfate (B86663) EsterNot Detected14
Total Urinary Excretion (% of Dose) 35 28
Data from a study on N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), a structural analog of an NDPA metabolite, administered to rats and hamsters.[1][2]

These data suggest that hamsters are more efficient at reducing HPOP to BHP, while rats are more effective at forming glucuronide conjugates.[1] A notable difference is the formation of a sulfate ester of HPOP in hamsters, which is not observed in rats.[1] In studies with NDPA itself in rats, the principal metabolite identified in isolated hepatocytes was N-nitroso-(2-hydroxypropyl)propylamine, which was primarily present as a glucuronide. Minor metabolites included N-nitroso-(3-hydroxypropyl)propylamine and N-nitrosopropyl-(carboxyethyl)amine.

Table 2: Comparative Enzyme Kinetics of NDPA Metabolism

The metabolic activation of NDPA is primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP2E1 playing a major role. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the efficiency of these enzymes in metabolizing NDPA.

SpeciesEnzyme/SystemReactionKm (µM)Vmax (nmol/min/nmol P450 or nmol/min/mg protein)
Human Liver MicrosomesDepropylation51 - 86 (low Km)1.15 (average, nmol/min/mg)
Purified CYP2E1Depropylation5213.4 (nmol/min/nmol P450)
Purified CYP2E1Denitrosation661.44 (nmol/min/nmol P450)
Rat Liver Microsomes (weanling)NDMA Demethylase832.57 (nmol/min/nmol P450)
Hamster Liver Microsomes (weanling)NDMA Demethylase362.09 (nmol/min/nmol P450)
Data for N-nitrosodimethylamine (NDMA) metabolism is included to highlight the comparative activity of rat and hamster liver microsomes, as direct comparative kinetic data for NDPA is limited. Hamster liver preparations have been reported to be more effective in the metabolic activation of several nitrosamines compared to rat preparations.[3]

Studies with human liver microsomes indicate that CYP2E1 is the major isoform responsible for NDPA metabolism at low, environmentally relevant concentrations. While other CYPs like 2B6 and 3A4 can metabolize NDPA, they exhibit much higher Km values, suggesting lower affinity.

Experimental Protocols

In Vivo Metabolism Study: Analysis of Urinary Metabolites

Objective: To identify and quantify the metabolites of NDPA excreted in the urine of different species.

1. Animal Dosing:

  • Select animal models (e.g., male Fischer 344 rats, Syrian golden hamsters).

  • Administer a single dose of radiolabeled [14C]NDPA (or a related compound) via oral gavage or intraperitoneal injection.

  • House animals individually in metabolic cages that allow for the separate collection of urine and feces.

2. Urine Collection:

  • Collect urine at specified time intervals (e.g., 0-6h, 6-12h, 12-24h) over a period of 48-72 hours.

  • Store urine samples at -20°C or lower until analysis.

3. Sample Preparation:

  • Thaw urine samples and measure the total volume.

  • Determine the total radioactivity in an aliquot of urine using liquid scintillation counting.

  • For metabolite profiling, urine samples can be subjected to enzymatic hydrolysis (e.g., with β-glucuronidase and sulfatase) to cleave conjugated metabolites.

  • Extract the metabolites from urine using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with an appropriate organic solvent (e.g., dichloromethane).

4. Metabolite Analysis:

  • Concentrate the extracted samples under a gentle stream of nitrogen.

  • Analyze the metabolite profile using High-Performance Liquid Chromatography (HPLC) with a radiodetector to separate and quantify radioactive metabolites.

  • For structural identification, collect the HPLC fractions and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Derivatization (e.g., silylation) may be required for GC-MS analysis.

In Vitro Metabolism Study: Using Liver Microsomes

Objective: To determine the kinetic parameters (Km and Vmax) of NDPA metabolism by liver microsomes from different species.

1. Preparation of Liver Microsomes:

  • Euthanize animals (e.g., rats, hamsters) and perfuse the liver with ice-cold buffer to remove blood.

  • Homogenize the liver tissue in a suitable buffer (e.g., potassium phosphate (B84403) buffer with EDTA).

  • Centrifuge the homogenate at a low speed (e.g., 9,000 x g) to pellet cell debris and mitochondria.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration (e.g., using the Bradford assay) and cytochrome P450 content.

2. Incubation Assay:

  • Prepare incubation mixtures containing:

    • Liver microsomes (at a specific protein concentration).

    • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • NDPA at various concentrations.

    • Buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Pre-incubate the mixture at 37°C for a few minutes before adding the substrate (NDPA) to start the reaction.

  • Incubate for a specific period (e.g., 10-30 minutes) at 37°C with gentle shaking.

  • Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile (B52724) or perchloric acid).

3. Analysis of Metabolites:

  • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

  • Analyze the supernatant for the formation of a specific metabolite (e.g., propionaldehyde (B47417) for depropylation activity) using a suitable analytical method such as HPLC with UV or fluorescence detection, or GC-MS.

  • Quantify the metabolite by comparing its peak area to a standard curve.

4. Data Analysis:

  • Calculate the rate of metabolite formation at each substrate concentration.

  • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Mandatory Visualization

NDPA_Metabolism cluster_activation Metabolic Activation cluster_detoxification Detoxification/Excretion NDPA This compound (NDPA) alpha_hydroxy α-Hydroxy-NDPA NDPA->alpha_hydroxy CYP2E1, CYP2B1 (α-hydroxylation) beta_hydroxy β-Hydroxy-NDPA (N-nitroso-(2-hydroxypropyl)propylamine) NDPA->beta_hydroxy CYP450s (β-hydroxylation) gamma_hydroxy γ-Hydroxy-NDPA (N-nitroso-(3-hydroxypropyl)propylamine) NDPA->gamma_hydroxy CYP450s (γ-hydroxylation) DNA_adducts Propyl-DNA Adducts alpha_hydroxy->DNA_adducts Propyl diazonium ion propionaldehyde Propionaldehyde alpha_hydroxy->propionaldehyde Spontaneous decomposition beta_oxo β-Oxo-NDPA beta_hydroxy->beta_oxo Alcohol Dehydrogenase glucuronide Glucuronide Conjugates beta_hydroxy->glucuronide sulfate Sulfate Conjugates (species-specific, e.g., hamster) beta_hydroxy->sulfate gamma_hydroxy->glucuronide carboxy N-nitrosopropyl- (carboxyethyl)amine beta_oxo->carboxy urine Urinary Excretion glucuronide->urine sulfate->urine carboxy->urine Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study cluster_data Data Interpretation animal_dosing Animal Dosing (e.g., Rat, Hamster) urine_collection Urine Collection (Metabolic Cages) animal_dosing->urine_collection sample_prep_urine Sample Preparation (Extraction, Hydrolysis) urine_collection->sample_prep_urine analysis_urine Metabolite Analysis (HPLC, GC-MS, LC-MS) sample_prep_urine->analysis_urine comparison Comparative Analysis of Metabolite Profiles & Kinetics analysis_urine->comparison microsome_prep Liver Microsome Preparation incubation Incubation with NDPA & NADPH-generating system microsome_prep->incubation metabolite_quant Metabolite Quantification (e.g., HPLC) incubation->metabolite_quant kinetics Kinetic Analysis (Km, Vmax) metabolite_quant->kinetics kinetics->comparison risk_assessment Human Health Risk Assessment comparison->risk_assessment

References

Safety Operating Guide

Proper Disposal of N-Nitrosodipropylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Researchers, scientists, and drug development professionals handling N-Nitrosodipropylamine (NDPA) must adhere to stringent disposal procedures to mitigate risks associated with this potential carcinogen. This document provides essential, step-by-step guidance for the safe management and disposal of NDPA waste, ensuring laboratory safety and regulatory compliance.

This compound, a compound used in research settings, is classified as a hazardous substance.[1] Improper disposal can lead to environmental contamination and potential human exposure. Therefore, all materials contaminated with NDPA, including liquid waste, contaminated personal protective equipment (PPE), and glassware, must be treated as hazardous waste.

Key Disposal Procedures

Several methods are recognized for the effective disposal of this compound, ranging from high-temperature incineration to chemical degradation. The choice of method depends on the available facilities, the concentration of the waste, and local regulations. All disposal procedures should be conducted in accordance with local, regional, and national environmental regulations.[2]

High-Temperature Incineration

High-temperature incineration in a facility equipped with a NOx scrubber is a recommended method for the complete destruction of this compound.[3] This process breaks down the molecule into less harmful components. Waste should be collected in designated, sealed, and clearly labeled hazardous waste containers for transport to a licensed disposal facility.[4]

Chemical Degradation

Chemical treatment methods can be employed for the in-lab degradation of small quantities of this compound waste. These procedures should be carried out in a chemical fume hood with appropriate PPE.

a) Denitrosation with Hydrobromic Acid in Acetic Acid:

This method involves the removal of the nitroso group from the amine.

  • Protocol: A solution of 3% hydrobromic acid in glacial acetic acid can be used to denitrosate this compound.[3] While specific reaction conditions for NDPA are not detailed in the available literature, a general approach involves carefully adding the nitrosamine (B1359907) waste to the acidic solution and allowing the reaction to proceed. The completion of the reaction should be verified by an appropriate analytical method before neutralization and disposal.

b) Oxidation with Potassium Permanganate (B83412):

Oxidation can effectively destroy the nitrosamine structure.

  • Protocol: A solution of potassium permanganate in sulfuric acid is a strong oxidizing agent that can degrade this compound.[3] The waste should be slowly added to the permanganate solution with stirring. The reaction is typically vigorous and should be performed with caution, monitoring for any temperature increases. The resulting mixture should be tested for the absence of nitrosamine before quenching the excess permanganate, neutralizing, and disposing of it according to local regulations.

c) Reduction with Aluminum-Nickel Alloy:

A one-step procedure using aluminum-nickel alloy powder in an aqueous alkali solution has been shown to be effective for the degradation of various nitrosamines.[2]

  • Protocol: This method reduces the nitrosamine to the corresponding amine.[2] The reaction is generally carried out by adding the alloy powder to an alkaline solution of the nitrosamine waste. This method is described as efficient and reliable for laboratory-scale disposal.[2]

Quantitative Data Summary

ParameterValueSource
Chemical Degradation Agents
Denitrosation Solution3% Hydrobromic Acid in Glacial Acetic Acid[3]
Oxidizing SolutionPotassium Permanganate in Sulfuric Acid[3]
Reducing AgentAluminum-Nickel Alloy Powder in Aqueous Alkali[2]
EPA Hazardous Waste Number U111[1]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.

NDPA_Disposal_Workflow cluster_collection Waste Collection & Segregation cluster_disposal_options Disposal Method Selection cluster_chemical_degradation Chemical Degradation Procedures cluster_final_disposal Final Disposal Collect Collect NDPA Waste (Liquid & Solid) Segregate Segregate Waste Types (Sharps, PPE, Liquid) Collect->Segregate Label Label Containers Clearly 'Hazardous Waste: this compound' Segregate->Label Decision Select Disposal Method Label->Decision Incineration High-Temperature Incineration Decision->Incineration Large Quantities / Available Facility Chemical In-Lab Chemical Degradation Decision->Chemical Small Quantities / In-Lab Treatment Licensed_Disposal Transfer to Licensed Hazardous Waste Facility Incineration->Licensed_Disposal Chem_Decision Choose Chemical Method Chemical->Chem_Decision Denitrosation Denitrosation (Hydrobromic Acid) Chem_Decision->Denitrosation Oxidation Oxidation (Potassium Permanganate) Chem_Decision->Oxidation Reduction Reduction (Al-Ni Alloy) Chem_Decision->Reduction Neutralize Neutralize & Dispose (Post-Treatment Verification) Denitrosation->Neutralize Oxidation->Neutralize Reduction->Neutralize

References

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Retrosynthesis Analysis

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。